methyl beta-D-mannopyranoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1 |
InChI Key |
HOVAGTYPODGVJG-ULQPCXBYSA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
alpha-methyl-D-mannose alpha-methylmannose alpha-methylmannoside beta-methylmannoside methyl alpha-D-mannopyranoside methyl beta-D-mannopyranoside methyl D-mannopyranoside methyl mannoside methyl mannoside, (alpha-D)-isomer methyl-alpha-D-mannoside methylmannose methylmannoside methylmannoside, alpha-D-isome |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure of Methyl β-D-mannopyranoside
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of methyl β-D-mannopyranoside. The information is intended for technical audiences in research and development.
Chemical Structure and Nomenclature
Methyl β-D-mannopyranoside (C₇H₁₄O₆) is a monosaccharide derivative.[1] Structurally, it consists of a mannose sugar in its pyranose (six-membered ring) form, with a methyl group (-OCH₃) attached to the anomeric carbon (C1). The designation "β" (beta) indicates that the methoxy (B1213986) group at the anomeric center is in the equatorial position (cis to the C2 hydroxyl group), while "D" refers to the stereochemical configuration of the chiral carbon furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde.[1]
The systematic IUPAC name for this compound is (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol.[1]
Caption: 2D representation of Methyl β-D-mannopyranoside.
Physicochemical Properties
Quantitative data for methyl β-D-mannopyranoside and its α-anomer are summarized below. These properties are crucial for applications in drug design, formulation, and biochemical assays.
| Property | Methyl β-D-mannopyranoside | Methyl α-D-mannopyranoside |
| Molecular Formula | C₇H₁₄O₆[1] | C₇H₁₄O₆[2] |
| Molecular Weight | 194.18 g/mol [1] | 194.18 g/mol [2] |
| CAS Number | 22277-65-2[1] | 617-04-9[2] |
| Appearance | Not specified | White to off-white powder |
| Melting Point | Not specified | 193-196 °C[3] |
| Optical Activity [α]D | Not specified | +77.0° to +82.0° (c=1-10% in H₂O) |
| Solubility | Not specified | 100 mg/mL in water |
| InChIKey | HOVAGTYPODGVJG-ULQPCXBYSA-N[1] | HOVAGTYPODGVJG-VEIUFWFVSA-N |
| SMILES | CO[C@H]1--INVALID-LINK--CO)O)O">C@HO[1] | CO[C@@H]1--INVALID-LINK--CO)O)O">C@HO[4] |
Experimental Protocols
Synthesis of Methyl β-D-mannopyranoside
The synthesis of β-D-mannopyranosides can be challenging due to the axial orientation of the substituent at the C2 position. A common strategy involves the stereoselective reduction of a carbonyl group at C2 of a glucose precursor.[5]
Principle: This method utilizes a suitably protected methyl β-D-glucopyranoside, which is oxidized at the C2 position to form an intermediate ketone (hexopyranosidulose). Subsequent stereoselective hydrogenation of the carbonyl group preferentially yields the C2-epimer, the mannoside, due to steric hindrance guiding the catalyst.[5]
Detailed Methodology: [5]
-
Protection: Start with a protected β-D-glucoside, such as methyl 3,4,6-tri-O-benzyl-β-D-glucoside. The benzyl (B1604629) groups protect the hydroxyls at C3, C4, and C6 from reacting in subsequent steps.
-
Oxidation: Oxidize the free hydroxyl group at C2 using dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride. This converts the C2 alcohol into a ketone, yielding methyl 3,4,6-tri-O-benzyl-β-D-arabino-hexopyranosidulose.
-
Hydrogenation (Reduction): Perform a catalytic hydrogenation of the ketone intermediate. Using a platinum catalyst (e.g., PtO₂) selectively reduces the carbonyl group. This step is highly stereoselective, yielding the manno-configuration at C2 in a high ratio (e.g., 94:6 mannoside to glucoside).[5]
-
Debenzylation: Remove the benzyl protecting groups via a second catalytic hydrogenation step, typically using palladium on charcoal (Pd/C). This exposes the hydroxyl groups at C3, C4, and C6.
-
Purification: The final product, methyl β-D-mannopyranoside, is purified from the reaction mixture, often via chromatography. Characterization of the final product is typically performed using techniques like NMR spectroscopy and mass spectrometry.
Caption: Key steps in the synthesis of methyl β-D-mannopyranoside.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and stereochemistry of methyl β-D-mannopyranoside.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The anomeric proton (H1) is a key diagnostic signal. In the β-anomer, the coupling constant between H1 and H2 (J₁,₂) is typically small (around 1-2 Hz) due to their gauche relationship. The chemical shift of the methoxy group (-OCH₃) protons will appear as a distinct singlet.
-
¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. The chemical shift of the anomeric carbon (C1) is highly dependent on its configuration. For methyl β-D-mannopyranoside, the C1 signal appears around 101-103 ppm.
Biological and Research Context
Methyl β-D-mannopyranoside and its derivatives are valuable tools in glycobiology and medicinal chemistry. As stable analogs of mannose, they can be used to:
-
Probe Protein-Carbohydrate Interactions: They serve as competitive inhibitors for mannose-binding proteins (lectins), helping to elucidate the structural requirements for binding. For instance, the α-anomer is a known inhibitor of mannose binding by Escherichia coli.
-
Synthesize Complex Glycans: They act as building blocks in the chemical synthesis of more complex oligosaccharides and glycoconjugates, which are often involved in biological recognition events.
-
Develop Therapeutic Agents: Iminosugar analogs derived from mannosides are explored for their potential as enzyme inhibitors, with applications in antiviral and metabolic disease research.[6]
References
- 1. beta-D-Mannopyranoside, methyl | C7H14O6 | CID 6420200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Methyl-D-mannopyranoside [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mpbio.com [mpbio.com]
An In-Depth Technical Guide to the Chemical Properties of Methyl β-D-Mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl β-D-mannopyranoside is a monosaccharide derivative that serves as a valuable tool in glycoscience and biomedical research. As a stable, non-metabolizable analog of D-mannose, it is particularly useful for investigating carbohydrate-protein interactions, specifically those involving mannose-binding lectins. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl β-D-mannopyranoside, detailed experimental protocols, and its role in biological systems.
Chemical and Physical Properties
Methyl β-D-mannopyranoside (C₇H₁₄O₆) is the methyl glycoside of the β-anomer of D-mannopyranose. Its chemical structure features a pyranose ring with a methoxy (B1213986) group at the anomeric carbon (C-1) in the equatorial position. This configuration distinguishes it from its α-anomer.
General Properties
| Property | Value | Reference |
| IUPAC Name | (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [1] |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 22277-65-2 | [1] |
| ChEBI ID | CHEBI:37656 | [1] |
Physical Properties
Quantitative physical data for methyl β-D-mannopyranoside is not as widely reported as for its α-anomer. The following table summarizes available data. For properties where specific data for the β-anomer is unavailable, data for the α-anomer is provided for reference.
| Property | Value | Remarks |
| Melting Point | Data not available | The α-anomer has a melting point of 193-196 °C.[2] The isopropylate of the β-anomer is also a known crystalline form.[3] |
| Boiling Point | Data not available | --- |
| Specific Rotation [α]D | -69.8° | A precise value for the β-anomer.[4] |
| Solubility | Soluble in water. | Detailed quantitative solubility data in various organic solvents is not readily available. The α-anomer is soluble in water (100 mg/mL) and methanol (B129727), but insoluble in ether.[2][5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of methyl β-D-mannopyranoside.
¹³C NMR Spectral Data
The following table presents the ¹³C NMR chemical shifts for methyl β-D-mannopyranoside.
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C-1 | 102.1 | [6] |
| C-2 | 72.0 | [6] |
| C-3 | 74.2 | [6] |
| C-4 | 68.0 | [6] |
| C-5 | 77.0 | [6] |
| C-6 | 62.2 | [6] |
| O-CH₃ | 57.8 | [6] |
Note: Data was recorded in D₂O.
¹H NMR Spectral Data
Experimental Protocols
Synthesis of Methyl β-D-Mannopyranoside
A common route to synthesize β-mannopyranosides involves the stereoselective reduction of a 2-keto-glucopyranoside intermediate. The following is a generalized protocol based on established methods.
Materials:
-
Methyl 3,4,6-tri-O-benzyl-β-D-glucoside
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic anhydride
-
Platinum catalyst
-
Palladium catalyst
-
Methanol
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Oxidation: Dissolve methyl 3,4,6-tri-O-benzyl-β-D-glucoside in a mixture of DMSO and acetic anhydride. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). This step oxidizes the hydroxyl group at C-2 to a ketone, forming methyl 3,4,6-tri-O-benzyl-β-D-arabino-hexopyranosidulose.
-
Purification of Intermediate: Purify the resulting ketone by silica (B1680970) gel chromatography.
-
Reduction: Dissolve the purified ketone in a suitable solvent like methanol. Perform catalytic hydrogenation using a platinum catalyst. This step stereoselectively reduces the ketone to a hydroxyl group, yielding the manno-configuration.
-
Debenzylation: Following the reduction, remove the benzyl (B1604629) protecting groups by catalytic hydrogenation over a palladium catalyst.
-
Final Purification: Purify the final product, methyl β-D-mannopyranoside, by recrystallization or chromatography to yield the pure compound.
Purification by Recrystallization
Procedure:
-
Dissolve the crude methyl β-D-mannopyranoside in a minimal amount of a hot solvent, such as methanol or an ethanol-water mixture.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Melting Point Determination
Procedure:
-
Finely powder a small amount of the dry, purified methyl β-D-mannopyranoside.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially to get an approximate melting range.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min when approaching the expected melting point to ensure accuracy.[8][9]
Biological Role and Interactions
Methyl β-D-mannopyranoside is a valuable tool for studying biological systems due to its ability to act as a structural mimic of D-mannose. Its primary role in research is as a competitive inhibitor of mannose-binding proteins, known as lectins.
Interaction with Mannose-Binding Lectins
Lectins are proteins that recognize and bind to specific carbohydrate structures. Mannose-binding lectins (MBLs) are a key component of the innate immune system. MBLs recognize mannose and N-acetylglucosamine residues on the surface of pathogens, which initiates the lectin pathway of the complement system, leading to opsonization and pathogen clearance.[4][10] Methyl β-D-mannopyranoside can be used in vitro to block this interaction, thereby inhibiting the activation of the lectin pathway. This makes it a crucial reagent for studying the role of MBL in immunity and inflammation.[11]
Signaling Pathway
While methyl β-D-mannopyranoside is not a direct component of a signaling pathway, its inhibitory effect on the initiation of the lectin pathway is a critical application in research. The following diagram illustrates the lectin pathway of the complement system and the point of inhibition by methyl β-D-mannopyranoside.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of methyl β-D-mannopyranoside.
Conclusion
Methyl β-D-mannopyranoside is an indispensable tool for researchers in glycobiology and drug development. Its ability to act as a specific inhibitor of mannose-binding lectins allows for the detailed investigation of carbohydrate-mediated biological processes. This guide provides essential chemical, physical, and biological information to facilitate its effective use in a research setting. While some physical data for the β-anomer are not as prevalent in the literature as for its α-counterpart, the provided information offers a solid foundation for its application.
References
- 1. beta-D-Mannopyranoside, methyl | C7H14O6 | CID 6420200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A11533.14 [thermofisher.com]
- 3. Methyl beta-D-Mannopyranoside Isopropylate | C10H22O7 | CID 46782271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mannose-binding lectin enhances Toll-like receptors 2 and 6 signaling from the phagosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-O-beta-D-galactopyranosyl alpha-D-mannopyranoside methanol 0.375-solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 1H NMR [m.chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. youtube.com [youtube.com]
- 10. Interactions between mannose-binding lectin and MASPs during complement activation by the lectin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Presence of Methyl β-D-Mannopyranoside in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the natural occurrence of methyl β-D-mannopyranoside. Extensive research of available scientific literature reveals a significant finding: free methyl β-D-mannopyranoside is not a commonly reported naturally occurring compound. Instead, the methyl β-D-mannopyranoside moiety is found as a structural component within more complex glycosides. This guide will first address the scarcity of evidence for the free form and then focus on the natural products containing this specific structural unit. We will provide an overview of their sources, available (though limited) quantitative data, detailed methodologies for isolation and characterization, and insights into their potential biological activities and associated signaling pathways.
The Natural Occurrence of Free Methyl β-D-Mannopyranoside: An Unsubstantiated Phenomenon
Despite the widespread distribution of mannose in the form of polymers like mannans in plants, fungi, and microorganisms, the existence of free methyl β-D-mannopyranoside in nature is not well-documented in scientific literature. The anomeric counterpart, methyl α-D-mannopyranoside, has been more frequently studied and is known to be a competitive inhibitor of mannose-binding proteins, such as bacterial lectins. The natural presence of the β-anomer in its free methylated form remains an open question and may be limited to transient enzymatic reactions or specific, yet undiscovered, metabolic pathways.
The Methyl β-D-Mannopyranoside Moiety in Complex Natural Products
While the free form is elusive, the methyl β-D-mannopyranoside structural unit is present in some naturally occurring disaccharides and other complex glycosides. These compounds are of significant interest to researchers for their potential biological activities.
Known Natural Products Containing the Methyl β-D-Mannopyranoside Moiety
The following table summarizes the known natural products that incorporate the methyl β-D-mannopyranoside structure. Quantitative data for these compounds in their natural sources is exceptionally scarce.
| Natural Product | Structure | Natural Source(s) | Reported Concentration |
| Methyl 6-O-(α-D-mannopyranosyl)-β-D-mannopyranoside | Disaccharide | Not specified in literature; available as a synthetic standard. | Not reported in natural sources. |
| Methyl 4-O-β-D-mannopyranosyl-β-D-xylopyranoside | Disaccharide | Not specified in literature; available as a synthetic standard. | Not reported in natural sources. |
| Cyclonerodiol (B1197414) mannopyranoside | Terpenoid glycoside | Produced by biotransformation of cyclonerodiol by the marine-derived fungus Penicillium sp. (MFAac49).[1] | Yield from biotransformation reported, but natural concentration in the fungus is unknown.[1] |
Note: The anomeric configuration of the mannopyranoside in cyclonerodiol mannopyranoside was not explicitly stated as β in the available literature. However, "microbial mannosidation" is a known process that can produce various glycosidic linkages.[1]
Experimental Protocols: Isolation and Characterization of Mannoside-Containing Glycosides
Given the lack of protocols for free methyl β-D-mannopyranoside, this section provides a generalized workflow for the isolation and characterization of a hypothetical methyl β-D-mannopyranoside-containing glycoside from a natural source, such as a marine fungus.
General Workflow for Isolation and Identification
Detailed Methodologies
1. Extraction:
-
Sample Preparation: Lyophilize and grind the fungal biomass to a fine powder.
-
Solvent Extraction: Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v), and finally pure methanol to extract polar glycosides.
-
Concentration: Evaporate the solvent from the methanolic extract under reduced pressure to obtain the crude extract.
2. Purification:
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and partition it against a nonpolar solvent (e.g., ethyl acetate) to separate compounds based on polarity.
-
Column Chromatography:
-
Subject the polar fraction to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform (B151607) to methanol).
-
Further purify the glycoside-containing fractions using size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other contaminants.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient to isolate the pure glycoside.
3. Structure Elucidation:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Determine the molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Identify the types and number of protons and carbons.
-
COSY (Correlation Spectroscopy): Establish proton-proton correlations within the sugar and aglycone moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Determine long-range proton-carbon correlations to establish the connectivity between the sugar and aglycone, and the position of the glycosidic bond. The anomeric proton's coupling constant (J-value) in the ¹H NMR spectrum is crucial for determining the β-configuration (typically a large coupling constant of ~8 Hz).
-
4. Quantification (Hypothetical):
-
HPLC-MS/MS: Develop a multiple reaction monitoring (MRM) method for the specific parent-daughter ion transition of the target glycoside. Use a certified reference standard for calibration and an internal standard for accuracy.
Biological Activities and Signaling Pathways
While no specific biological activities or signaling pathways have been exclusively attributed to free methyl β-D-mannopyranoside, the broader class of mannosides exhibits significant biological functions. These activities are often mediated by their interaction with mannose-binding lectins on cell surfaces.
Anti-Adhesion Activity against Uropathogenic E. coli (UPEC)
Mannosides are well-known for their ability to inhibit the adhesion of UPEC to urothelial cells, a critical step in the development of urinary tract infections (UTIs). This inhibition is achieved by blocking the FimH adhesin, a mannose-specific lectin on the tip of bacterial type 1 pili.
Conclusion for Drug Development Professionals
The apparent absence of free methyl β-D-mannopyranoside in nature suggests that targeting metabolic pathways for this specific molecule may not be a fruitful avenue for drug development. However, the presence of the methyl β-D-mannopyranoside moiety in more complex natural products indicates that nature utilizes this structure. For drug development professionals, the key takeaway is to focus on the synthesis and biological evaluation of novel glycosides containing the methyl β-D-mannopyranoside structure. The anti-adhesion properties of mannosides, in general, present a compelling, antibiotic-sparing strategy for combating bacterial infections. Further exploration of natural products from diverse sources, particularly marine microorganisms, may yet uncover novel compounds containing this elusive moiety, providing new leads for therapeutic development.
References
methyl beta-D-mannopyranoside CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl β-D-mannopyranoside, a key carbohydrate derivative utilized in glycoscience and biomedical research. This document details its fundamental chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines its application as a competitive inhibitor in studying protein-carbohydrate interactions. Particular focus is given to its role in investigating the activity of mannose-binding lectins. Included are structured data tables for easy reference and detailed diagrams to visualize experimental workflows and relevant biological pathways.
Core Properties of Methyl β-D-mannopyranoside
Methyl β-D-mannopyranoside is a monosaccharide derivative with the chemical formula C₇H₁₄O₆. It is the beta anomer of methyl mannopyranoside, distinguished by the stereochemistry at the anomeric carbon. This compound serves as a valuable tool in glycobiology, primarily as a structural mimic of D-mannose to probe and inhibit the interactions of mannose-binding proteins, such as lectins.[1]
Physicochemical Data
The following table summarizes the key quantitative data for methyl β-D-mannopyranoside. It is important to distinguish these properties from its alpha anomer, for which data is more commonly cited.
| Property | Value | Source |
| CAS Number | 22277-65-2 | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| IUPAC Name | (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [1] |
Note: Experimental physical properties such as melting point, solubility, and specific optical rotation for methyl β-D-mannopyranoside are not as widely reported as for its alpha counterpart. Researchers should refer to the certificate of analysis for lot-specific data.
Synthesis of Methyl β-D-mannopyranoside
The synthesis of methyl β-D-mannopyranoside can be achieved through a multi-step process starting from a suitably protected methyl β-D-glucopyranoside derivative.[2] The following protocol is a detailed methodology for its preparation.
Experimental Protocol for Synthesis
This synthesis involves the oxidation of a protected methyl β-D-glucoside at the C-2 position, followed by stereoselective reduction to yield the manno configuration.[2]
Materials:
-
Methyl 3,4,6-tri-O-benzyl-β-D-glucoside
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic anhydride
-
Platinum catalyst
-
Palladium catalyst
-
Standard laboratory glassware and purification apparatus (e.g., for chromatography)
Procedure:
-
Oxidation: Dissolve methyl 3,4,6-tri-O-benzyl-β-D-glucoside in a mixture of dimethyl sulfoxide and acetic anhydride. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). This step oxidizes the hydroxyl group at C-2 to a ketone, forming methyl 3,4,6-tri-O-benzyl-β-D-arabino-hexopyranosid-2-ulose.
-
Purification of the Intermediate: After the reaction is complete, the crude product is purified using column chromatography on silica (B1680970) gel to isolate the intermediate ketone.
-
Catalytic Hydrogenation (Reduction): The purified ketone is dissolved in a suitable solvent like methanol and subjected to catalytic hydrogenation.
-
First, use a platinum catalyst to reduce the carbonyl group at C-2. This reduction stereoselectively yields the hydroxyl group in the axial orientation, characteristic of the manno configuration.
-
Next, without isolating the intermediate, a palladium catalyst is used to remove the O-benzyl protecting groups.
-
-
Final Product Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield crude methyl β-D-mannopyranoside.
-
Purification of Methyl β-D-mannopyranoside: The final product is purified by recrystallization or column chromatography to yield pure methyl β-D-mannopyranoside. The purity can be confirmed by NMR spectroscopy and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of methyl β-D-mannopyranoside.
Application in Research: Competitive Inhibition of Mannose-Binding Lectins
Methyl β-D-mannopyranoside is widely used as a competitive inhibitor to study the biological functions of mannose-binding lectins. Lectins are proteins that recognize and bind to specific carbohydrate structures and are involved in various cellular processes, including cell adhesion, signaling, and immune responses. By competing with natural mannose-containing ligands for the lectin's binding site, methyl β-D-mannopyranoside can be used to elucidate the role of these interactions in biological pathways.
Experimental Protocol: Enzyme-Linked Lectin Assay (ELLA) for Inhibition Studies
This protocol describes a typical Enzyme-Linked Lectin Assay (ELLA) to determine the inhibitory concentration (IC₅₀) of methyl β-D-mannopyranoside for a specific mannose-binding lectin.
Materials:
-
96-well microtiter plates
-
Mannosylated glycoprotein (B1211001) (e.g., mannan (B1593421) from Saccharomyces cerevisiae)
-
Mannose-binding lectin of interest (e.g., Concanavalin A)
-
Enzyme-conjugated secondary antibody or enzyme-conjugated lectin
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Methyl β-D-mannopyranoside
-
Phosphate-buffered saline (PBS) and wash buffers (e.g., PBST)
-
Blocking buffer (e.g., BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a mannosylated glycoprotein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer to remove unbound glycoprotein. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Inhibition: Prepare serial dilutions of methyl β-D-mannopyranoside. In a separate plate, pre-incubate a fixed concentration of the lectin with each dilution of the inhibitor for 30-60 minutes.
-
Binding: Add the lectin-inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow the lectin to bind to the coated glycoprotein.
-
Detection: Wash the plate to remove unbound lectin. Add an enzyme-conjugated detection molecule (e.g., an antibody against the lectin, or if the lectin itself is conjugated). Incubate for 1 hour.
-
Development: Wash the plate and add the enzyme substrate. Allow the color to develop.
-
Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the concentration of methyl β-D-mannopyranoside to determine the IC₅₀ value.
ELLA Experimental Workflow Diagram
Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).
Role in Studying Biological Pathways
Methyl β-D-mannopyranoside is not a direct participant in signaling pathways but is a tool to investigate them. For instance, the lectin pathway of the complement system is a crucial part of the innate immune response, initiated by the binding of mannose-binding lectin (MBL) to carbohydrates on the surface of pathogens. This binding triggers a cascade of enzymatic activations, leading to the elimination of the pathogen. Methyl β-D-mannopyranoside can be used to inhibit the initial MBL binding, thereby helping to study the downstream effects and the importance of this pathway in immunity.
The Lectin Pathway of Complement Activation
Caption: Inhibition of the Lectin Pathway by methyl β-D-mannopyranoside.
Conclusion
Methyl β-D-mannopyranoside is an essential research tool for scientists in glycobiology and drug development. Its ability to act as a specific competitive inhibitor for mannose-binding proteins allows for the detailed investigation of their biological roles. This guide has provided core data, a detailed synthesis protocol, and an example of its application in a common biochemical assay, which should serve as a valuable resource for researchers in the field. The provided diagrams offer clear visual representations of the key processes described.
References
solubility of methyl beta-D-mannopyranoside in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methyl β-D-mannopyranoside. Due to a lack of readily available quantitative solubility data for the β-anomer in various organic solvents, this document presents available qualitative information for the target compound and quantitative data for its anomer, methyl α-D-mannopyranoside, for comparative purposes. Furthermore, it details a standardized experimental protocol for solubility determination, which can be applied to generate precise solubility data for methyl β-D-mannopyranoside in specific solvent systems.
Solubility Data
Quantitative solubility data for methyl β-D-mannopyranoside in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for the corresponding α-anomer provide valuable insights into its likely solubility profile. Glycosides are generally known to be soluble in water and polar organic solvents, while their solubility in non-polar organic solvents is limited[1].
Table 1: Solubility of Methyl D-mannopyranosides
| Anomer | Solvent | Solubility | Remarks |
| β-D-mannopyranoside | Water | Soluble | Quantitative data not available. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data not available. | |
| Methanol | Likely Soluble | Based on general glycoside properties. | |
| Ethanol | Likely Soluble | Based on general glycoside properties. | |
| α-D-mannopyranoside | Water | 1000 g/L[1] | Highly soluble. |
| 100 mg/mL[2] | |||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | Requires sonication. | |
| 38 mg/mL[4] | |||
| Methanol | Soluble | Qualitative data. | |
| Ethanol | Moderately Soluble | Qualitative data. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most widely recognized and accepted method for determining the thermodynamic solubility of a compound is the shake-flask method, as described in the OECD Test Guideline 105[5][6][7][8]. This method is considered the "gold standard" for obtaining reliable solubility data[9].
Principle
A surplus of the solid compound is equilibrated with a specific solvent in a flask by agitation at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
Methyl β-D-mannopyranoside (high purity)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO)
-
Glass flasks with stoppers
-
Constant temperature shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, GC)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation: An excess amount of methyl β-D-mannopyranoside is added to a flask containing a known volume of the solvent. The excess is necessary to ensure that a saturated solution is formed[10].
-
Equilibration: The flasks are sealed and placed in a constant temperature shaker or water bath. The mixture is agitated for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the necessary equilibration time[5][8]. Typically, this can range from 24 to 72 hours[11][12].
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow for the sedimentation of the undissolved solid. The supernatant, which is the saturated solution, is then carefully separated from the solid phase. This can be achieved by centrifugation or filtration[6]. Care must be taken to avoid any temperature changes during this step.
-
Analysis: The concentration of methyl β-D-mannopyranoside in the clear, saturated solution is determined using a validated analytical method. The chosen method should be specific and sensitive for the compound.
-
Data Reporting: The solubility is reported as the mass of the solute per volume or mass of the solvent (e.g., g/L, mg/mL, or g/100g ) at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining the solubility of methyl β-D-mannopyranoside.
In the absence of direct quantitative solubility data for methyl β-D-mannopyranoside, the application of this standardized protocol will enable researchers to generate the precise and reliable data necessary for their specific research and development needs.
References
- 1. carlroth.com [carlroth.com]
- 2. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 6. filab.fr [filab.fr]
- 7. oecd.org [oecd.org]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. tandfonline.com [tandfonline.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
Conformational Landscape of Methyl β-D-Mannopyranoside: A Technical Guide for Drug Discovery and Glycoscience
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of methyl β-D-mannopyranoside, a fundamental building block of many biologically important glycans. Understanding the three-dimensional structure and dynamic behavior of this monosaccharide derivative is crucial for rational drug design, the development of carbohydrate-based therapeutics, and advancing our knowledge of molecular recognition events in biological systems. This document outlines the key conformers, their relative energies, and the experimental and computational methodologies employed in their characterization.
Conformational Isomers of the Pyranose Ring
The six-membered pyranose ring of methyl β-D-mannopyranoside is not planar and exists in a dynamic equilibrium of various conformations. The most stable of these are the chair conformations, denoted as 4C1 and 1C4 according to the IUPAC nomenclature. In addition to the chair forms, higher-energy conformers such as skew-boat and boat conformations can also be populated and may play a significant role in enzymatic reactions and receptor binding.
The conformational equilibrium is influenced by a variety of steric and stereoelectronic effects, including 1,3-diaxial interactions, the anomeric effect, and the gauche effect. For β-D-mannopyranose, the 4C1 chair conformation is generally considered the most stable, as it places the bulky hydroxymethyl group in an equatorial position. However, the axial hydroxyl group at C2 introduces destabilizing 1,3-diaxial interactions.
Relative Energies of Conformers
A study on α- and β-D-mannopyranose using DFT (B3LYP/6-311++G**) calculated the relative free energies of various conformers.[1] The lowest energy conformation for the β-anomer was found to be the 4C1 chair. Other conformers, including the inverted chair (1C4), boat, and skew-boat forms, were found to be significantly higher in energy.[1]
Table 1: Calculated Relative Free Energies of β-D-Mannopyranose Conformers
| Conformer | Relative Free Energy (kcal/mol) |
| 4C1 (Chair) | 0.00 |
| 1C4 (Chair) | ~1.4 - 7.9 |
| Skew-Boat (e.g., 1S3, 5S1, 1S5) | ~3.6 - 8.9 |
| Boat (e.g., 3,OB, B3,O) | Higher in energy than skew-boat |
Note: These values are for β-D-mannopyranose and serve as an approximation for methyl β-D-mannopyranoside. The original study reported a range of energies for the 1C4 and skew-boat conformers depending on the orientation of the hydroxyl groups.[1]
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of carbohydrates in solution. Key NMR parameters, including proton-proton coupling constants (3JH,H) and Nuclear Overhauser Effects (NOEs), provide through-bond and through-space distance information, respectively, which are directly related to the geometry of the molecule.
Vicinal Proton-Proton Coupling Constants (3JH,H)
The magnitude of the three-bond coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. For pyranose rings, the observed 3JH,H values can be used to distinguish between axial and equatorial orientations of the ring protons and thus deduce the dominant chair conformation.
Table 2: Expected 3JH,H Coupling Constants for Chair Conformations
| Interaction | Dihedral Angle (approx.) | Expected 3JH,H (Hz) |
| Axial-Axial | 180° | 8 - 13 |
| Axial-Equatorial | 60° | 2 - 5 |
| Equatorial-Equatorial | 60° | 2 - 5 |
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments (NOESY and ROESY) provide information about protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. This is particularly useful for determining the relative orientation of substituents on the pyranose ring. For instance, strong NOEs between axial protons on the same face of the ring (e.g., H1, H3, and H5 in a 4C1 chair) would be expected.
Computational Conformational Analysis
In conjunction with experimental data, computational methods are indispensable for a comprehensive conformational analysis. Molecular mechanics (MM) and quantum mechanics (QM) calculations, as well as molecular dynamics (MD) simulations, provide detailed insights into the conformational preferences and dynamics of methyl β-D-mannopyranoside.
Molecular Mechanics and Quantum Mechanics Calculations
Molecular mechanics force fields specifically parameterized for carbohydrates, such as GLYCAM, CHARMM, and GROMOS, are commonly used for initial geometry optimizations and to explore the potential energy surface. For more accurate energy calculations, quantum mechanics methods like Density Functional Theory (DFT) are employed.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the conformational landscape by simulating the movement of atoms over time. These simulations can reveal the equilibrium populations of different conformers and the pathways of interconversion between them. The choice of force field is critical for obtaining reliable results in carbohydrate simulations.
Experimental and Computational Protocols
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a high-purity sample of methyl β-D-mannopyranoside in a suitable deuterated solvent (e.g., D2O).
-
1D 1H NMR: Acquire a high-resolution 1D proton spectrum to observe the chemical shifts and coupling patterns of the ring protons.
-
2D COSY: Perform a Correlation Spectroscopy experiment to establish the connectivity of the proton spin system and aid in the assignment of resonances.
-
2D TOCSY: A Total Correlation Spectroscopy experiment can be used to identify all protons within a spin system, starting from a well-resolved resonance.
-
2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum to identify through-space correlations between protons. A mixing time appropriate for the molecular size should be chosen.
-
Data Analysis: Integrate cross-peak volumes in NOESY/ROESY spectra to obtain distance restraints. Measure 3JH,H coupling constants from the 1D or high-resolution 2D spectra.
-
Structure Refinement: Use the experimental distance and dihedral angle restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the NMR data.
Molecular Dynamics Simulation Protocol
-
System Setup:
-
Generate the initial coordinates for the desired conformer (e.g., 4C1 chair) of methyl β-D-mannopyranoside using a molecular builder.
-
Choose a suitable carbohydrate force field (e.g., GLYCAM06, CHARMM36m).
-
Solvate the molecule in a periodic box of an appropriate water model (e.g., TIP3P).
-
Add counter-ions if necessary to neutralize the system.
-
-
Minimization: Perform energy minimization to relax the system and remove any steric clashes. This is typically done in a stepwise manner, first minimizing the solvent and then the entire system.
-
Equilibration:
-
Perform a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Follow with a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
-
Trajectory Analysis:
-
Analyze the trajectory to determine the populations of different ring conformers by monitoring key dihedral angles.
-
Calculate the potential energy of the system over time to assess stability.
-
Generate a free energy landscape as a function of relevant reaction coordinates (e.g., ring puckering coordinates) to visualize the conformational preferences.
-
Conclusion
The conformational analysis of methyl β-D-mannopyranoside reveals a dynamic equilibrium dominated by the 4C1 chair conformation, with minor contributions from other higher-energy forms. A combination of experimental NMR spectroscopy and computational molecular modeling is essential for a comprehensive understanding of its conformational landscape. The methodologies and data presented in this guide provide a robust framework for researchers in drug development and glycoscience to investigate the structure-function relationships of this important carbohydrate. A detailed understanding of its conformational preferences is a critical step towards the design of novel therapeutics that target carbohydrate-binding proteins.
References
Spectroscopic Data of Methyl β-D-Mannopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl β-D-mannopyranoside, a key carbohydrate derivative. The information presented herein is intended to support research and development activities in medicinal chemistry, glycobiology, and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl β-D-mannopyranoside.
Table 1: ¹H NMR Spectroscopic Data of Methyl α-D-Mannopyranoside (CD₃OD)
| Proton | Chemical Shift (δ) ppm |
| H-1 | 4.75 |
| H-2 | 3.88 |
| H-3 | 3.75 |
| H-4 | 3.65 |
| H-5 | 3.55 |
| H-6a | 3.80 |
| H-6b | 3.70 |
| OCH₃ | 3.40 |
Table 2: ¹³C NMR Spectroscopic Data of Methyl β-D-Mannopyranoside[1]
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 101.5 |
| C-2 | 71.5 |
| C-3 | 74.5 |
| C-4 | 68.0 |
| C-5 | 77.0 |
| C-6 | 62.5 |
| OCH₃ | 57.0 |
Source: W. Voelter, E. Breitmaier Org. Magn. Resonance 5, 311(1973).
Table 3: Infrared (IR) Spectroscopy Data of Methyl α-D-Mannopyranoside
| Wavenumber (cm⁻¹) | Interpretation |
| 3380 (broad) | O-H stretching |
| 2920 | C-H stretching |
| 1450 | C-H bending |
| 1080 | C-O stretching |
| 1040 | C-O stretching |
Note: IR spectrum for the β-anomer is expected to be very similar to the α-anomer, with potential minor variations in the fingerprint region (below 1500 cm⁻¹).
Table 4: Mass Spectrometry Data of Methyl α-D-Mannopyranoside
| m/z | Interpretation |
| 194.0790 | [M]⁺ (Molecular Ion) |
| 163.0603 | [M - OCH₃]⁺ |
| 133.0500 | [M - C₂H₅O₂]⁺ |
| 103.0395 | [M - C₃H₇O₃]⁺ |
| 73.0290 | [C₃H₅O₂]⁺ |
Note: The mass spectrum for the β-anomer is expected to be identical to that of the α-anomer as they are stereoisomers.
Experimental Protocols
This section outlines the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the preparation of a carbohydrate sample for NMR analysis is as follows:
-
Sample Preparation :
-
Weigh 5-10 mg of methyl β-D-mannopyranoside.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.[1]
-
Filter the sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.
-
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.[1]
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition :
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or water).
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and its fragments, which aids in confirming the elemental composition.
-
Visualizations
Structure of Methyl β-D-Mannopyranoside
Caption: 2D structure of methyl β-D-mannopyranoside.
General Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis.
References
A Technical Guide to the Discovery and Synthesis of Methyl β-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl β-D-mannopyranoside, a derivative of the C-2 epimer of glucose, is a crucial carbohydrate building block in glycochemistry and a valuable tool in biological studies. Its synthesis, particularly the stereoselective formation of the β-anomer, has been a significant challenge and a subject of extensive research. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for methyl β-D-mannopyranoside, offering detailed experimental protocols and quantitative data for key methods.
The Dawn of Glycoside Synthesis: Emil Fischer's Pioneering Work
The journey into the synthesis of methyl glycosides began in the late 19th century with the groundbreaking work of German chemist Emil Fischer. In his 1893 publication, "Ueber die Glucoside der Alkohole" (On the Glucosides of Alcohols), Fischer described the first synthesis of methyl glycosides by reacting an unprotected monosaccharide with an alcohol in the presence of an acid catalyst.[1][2][3] This method, now known as Fischer glycosidation, was a monumental step in carbohydrate chemistry.
When applied to D-mannose, Fischer's method yields a mixture of methyl α-D-mannopyranoside and methyl β-D-mannopyranoside. The reaction typically favors the thermodynamically more stable α-anomer. The initial challenge for early chemists was the separation of these anomeric mixtures.
Experimental Protocol: Fischer Glycosylation of D-Mannose (Adapted from historical accounts)
Objective: To synthesize a mixture of methyl α- and β-D-mannopyranosides.
Materials:
-
D-Mannose
-
Anhydrous Methanol (B129727)
-
Hydrogen Chloride (gas or concentrated solution)
Procedure:
-
A suspension of D-mannose in anhydrous methanol is prepared in a sealed reaction vessel.
-
The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the suspension until saturation, or a calculated amount of concentrated hydrochloric acid is added to achieve a final concentration of 1-5% HCl.
-
The vessel is securely sealed and the mixture is stirred at room temperature or gently heated (e.g., reflux) for several hours to days. The progress of the reaction can be monitored by the dissolution of the solid mannose.
-
Upon completion, the acidic solution is neutralized with a base, such as silver carbonate or sodium methoxide (B1231860).
-
The precipitated salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to obtain a syrup containing a mixture of methyl α- and β-D-mannopyranosides.
Expected Outcome: The reaction yields a mixture of anomers, with the α-anomer being the major product. The ratio of α:β anomers is influenced by reaction time, temperature, and acid concentration.
The Advent of Stereoselective Synthesis: The Koenigs-Knorr Reaction
A significant leap forward in the stereocontrolled synthesis of glycosides came in 1901 with the development of the Koenigs-Knorr reaction.[4][5][6] This method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, often a silver or mercury salt. The use of a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group, allows for anchimeric assistance, leading to the formation of the 1,2-trans-glycosidic linkage. In the case of mannose derivatives, this stereoselectivity is crucial for obtaining the β-anomer.
Experimental Protocol: Koenigs-Knorr Synthesis of Methyl β-D-mannopyranoside (Generalized from early 20th-century methods)
Objective: To achieve a stereoselective synthesis of methyl β-D-mannopyranoside.
Materials:
-
Acetobromo-D-mannose (or other suitably protected mannosyl halide)
-
Anhydrous Methanol
-
Silver Carbonate or Silver Oxide (as promoter)
-
Anhydrous solvent (e.g., diethyl ether, chloroform)
-
Drying agent (e.g., anhydrous calcium sulfate)
Procedure:
-
A solution of acetobromo-D-mannose in an anhydrous solvent is prepared in a flame-dried reaction flask under an inert atmosphere.
-
Anhydrous methanol (1.2-1.5 equivalents) and a stoichiometric amount of silver carbonate or silver oxide are added to the solution. A drying agent is also added to scavenge any moisture.
-
The heterogeneous mixture is stirred vigorously at room temperature for 24-48 hours, protected from light. The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solid salts are removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue, containing the protected methyl β-D-mannopyranoside, is then deprotected using a suitable method, such as Zemplén deacetylation (sodium methoxide in methanol), to yield the final product.
-
Purification is typically achieved by crystallization or column chromatography.
Modern Approaches to Methyl β-D-mannopyranoside Synthesis
While the foundational methods of Fischer and Koenigs-Knorr remain historically significant, modern organic synthesis has introduced a plethora of more efficient and highly stereoselective methods for the preparation of methyl β-D-mannopyranoside. These methods often employ advanced protecting group strategies and novel activation systems.
One notable modern approach involves the epimerization of a more readily accessible β-glucoside at the C-2 position. This can be achieved through an oxidation-reduction sequence.
Experimental Protocol: Synthesis via Oxidation-Reduction of a Methyl β-D-glucopyranoside Derivative
Objective: To synthesize methyl β-D-mannopyranoside from a protected methyl β-D-glucopyranoside.
Materials:
-
Methyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic anhydride
-
Platinum(IV) oxide (Adams' catalyst)
-
Palladium on charcoal (Pd/C)
-
Hydrogen gas
-
Appropriate solvents (e.g., ethanol)
Procedure:
-
Oxidation: Methyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside is dissolved in a mixture of DMSO and acetic anhydride. The reaction is allowed to proceed for several days at room temperature to yield the corresponding methyl β-D-arabino-hexopyranosid-2-ulose.
-
Reduction: The resulting ketone is then subjected to catalytic hydrogenation.
-
First, the carbonyl group is stereoselectively reduced using platinum(IV) oxide as a catalyst in ethanol (B145695) under a hydrogen atmosphere. This step preferentially forms the manno-epimer.
-
Subsequently, the benzyl (B1604629) protecting groups are removed by hydrogenation using palladium on charcoal as the catalyst.
-
-
Purification: The final product, methyl β-D-mannopyranoside, is purified by crystallization or chromatography.
Quantitative Data Summary
| Method | Key Reagents | Typical α:β Ratio | Typical Yield | Notes |
| Fischer Glycosylation | D-Mannose, Methanol, HCl | α-anomer favored | Mixture | Equilibrium-controlled reaction. |
| Koenigs-Knorr Reaction | Acetobromo-D-mannose, Methanol, Ag₂CO₃ | β-anomer favored | Moderate to Good | Requires stoichiometric promoter and anhydrous conditions. |
| Oxidation-Reduction | Protected β-D-glucoside, DMSO, Ac₂O, H₂/PtO₂, H₂/Pd-C | Highly β-selective | Good | Multi-step process with good overall yield. |
Logical Relationships and Experimental Workflows
Conclusion
The synthesis of methyl β-D-mannopyranoside has evolved significantly from the initial non-selective Fischer glycosylation to highly stereocontrolled modern methodologies. The historical context provided by the pioneering work of Fischer and the subsequent development of the Koenigs-Knorr reaction laid the essential groundwork for contemporary carbohydrate chemistry. The methods outlined in this guide, from the foundational historical procedures to more recent strategic approaches, offer researchers and drug development professionals a comprehensive understanding of the synthesis of this important carbohydrate derivative. The continued development of efficient and stereoselective glycosylation strategies remains a vibrant area of research, crucial for advancing the fields of glycobiology and medicinal chemistry.
References
- 1. Development of chemical and chemo-enzymatic glycosylations [jstage.jst.go.jp]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Methyl β-D-Mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of β-D-mannopyranosides, including the fundamental methyl β-D-mannopyranoside, presents a significant challenge in carbohydrate chemistry. The axial orientation of the C2 substituent in mannose derivatives disfavors the formation of the 1,2-cis (β) linkage due to steric hindrance and the anomeric effect, which typically favors the formation of the 1,2-trans (α) anomer. However, the prevalence of β-mannosidic linkages in biologically important glycoconjugates has driven the development of several innovative synthetic strategies to overcome this obstacle.
This document provides detailed application notes and experimental protocols for three primary methods for the stereoselective synthesis of methyl β-D-mannopyranoside:
-
Epimerization of Methyl β-D-Glucopyranoside: An indirect approach involving the synthesis of the more readily accessible β-D-glucoside followed by inversion of the stereochemistry at the C-2 position.
-
Catalyst-Controlled Direct Glycosylation: A modern approach utilizing a chiral catalyst to direct the stereochemical outcome of the glycosylation reaction with methanol (B129727).
-
Anomeric O-Alkylation: A method that involves the direct alkylation of the anomeric hydroxyl group of a partially protected mannose derivative with a methylating agent.
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic methods for methyl β-D-mannopyranoside.
| Method | Key Reagents | Yield (%) | β:α Ratio | Reference(s) |
| Epimerization of β-D-Glucoside | Dimethyl sulfoxide (B87167), acetic anhydride, Pt catalyst, Pd catalyst | ~29 | 94:6 | [1] |
| Catalyst-Controlled Glycosylation | Bis-thiourea catalyst, 2,3-acetonide-protected mannosyl phosphate (B84403) donor | High | >99:1 | [2] |
| Anomeric O-Alkylation | Cesium carbonate, 3,4,6-tri-O-benzyl-D-mannopyranose, methylating agent | High | β only | [3] |
Experimental Protocols
Method 1: Epimerization of Methyl β-D-Glucopyranoside
This method relies on the initial synthesis of a protected methyl β-D-glucoside, followed by oxidation at C-2 and subsequent stereoselective reduction to yield the desired methyl β-D-mannopyranoside.[1]
Protocol:
-
Synthesis of Methyl 3,4,6-tri-O-benzyl-β-D-glucoside:
-
Start from a suitably protected glucose derivative, such as 2-O-benzoyl-3,4,6-tri-O-benzyl-α-D-glucosyl bromide.
-
Conduct a Koenigs-Knorr reaction with methanol in the presence of a silver oxide promoter to yield the protected methyl β-D-glucoside.
-
Debenzoylate the product to afford methyl 3,4,6-tri-O-benzyl-β-D-glucoside.
-
-
Oxidation to the ulose:
-
Dissolve the methyl 3,4,6-tri-O-benzyl-β-D-glucoside in a mixture of dimethyl sulfoxide and acetic anhydride.
-
Stir the reaction mixture at room temperature for an extended period to effect oxidation at the C-2 position, yielding the corresponding methyl β-D-arabino-hexopyranosid-2-ulose.
-
-
Stereoselective Reduction and Deprotection:
-
Subject the crude ulose to catalytic hydrogenation over a platinum catalyst to stereoselectively reduce the carbonyl group, favoring the formation of the axial hydroxyl group characteristic of the manno configuration.
-
Following the reduction, perform a second catalytic hydrogenation over a palladium catalyst to remove the benzyl (B1604629) protecting groups.
-
The final product, methyl β-D-mannopyranoside, can be purified by crystallization and characterized as its tetraacetate derivative.
-
Method 2: Catalyst-Controlled Direct Glycosylation
This highly stereoselective method employs a chiral bis-thiourea catalyst to control the anomeric outcome of the glycosylation of a 2,3-acetonide-protected mannosyl phosphate donor with methanol.[2]
Protocol:
-
Preparation of the Glycosyl Donor:
-
Synthesize the 2,3-acetonide-protected mannosyl phosphate donor from D-mannose in a two-step sequence.
-
-
Catalytic Glycosylation:
-
In a flame-dried flask under an inert atmosphere, dissolve the mannosyl phosphate donor and the bis-thiourea catalyst (1 mol%) in a suitable anhydrous solvent.
-
Add methanol as the glycosyl acceptor.
-
Stir the reaction at the appropriate temperature until completion, monitored by TLC.
-
-
Deprotection:
-
Upon completion of the glycosylation, subject the product to mild acidic hydrolysis (e.g., 4:1 acetic acid:water) to remove the acetonide protecting groups.
-
The final product, methyl β-D-mannopyranoside, can be isolated with high purity without the need for column chromatography.
-
Method 3: Anomeric O-Alkylation
This method involves the direct, stereoselective alkylation of the anomeric hydroxyl group of a partially protected mannose derivative using cesium carbonate as a base.[3]
Protocol:
-
Preparation of the Mannose Precursor:
-
Prepare 3,4,6-tri-O-benzyl-D-mannopyranose from D-mannose using standard protecting group chemistry.
-
-
Anomeric O-Alkylation:
-
To a solution of 3,4,6-tri-O-benzyl-D-mannopyranose in an anhydrous solvent such as 1,2-dichloroethane, add cesium carbonate.
-
Add a suitable methylating agent, such as methyl triflate or methyl iodide.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40 °C) for 24 hours.
-
-
Work-up and Deprotection:
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting protected methyl β-D-mannopyranoside by chromatography.
-
Remove the benzyl protecting groups by catalytic hydrogenation over a palladium catalyst to yield the final product.
-
Visualizations
Caption: Epimerization synthesis workflow.
References
- 1. scispace.com [scispace.com]
- 2. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Enzymatic Synthesis of Methyl beta-D-Mannopyranoside
This document provides a detailed protocol for the enzymatic synthesis of methyl beta-D-mannopyranoside, a compound of interest for researchers in glycoscience and drug development. The formation of the β-d-mannopyranoside linkage is chemically challenging, often requiring extensive protection and deprotection steps.[1] Enzymatic synthesis offers a highly specific and efficient alternative under mild reaction conditions. This protocol utilizes the transglycosylation activity of β-mannosidase to catalyze the transfer of a mannosyl group from a suitable donor to methanol (B129727).
Introduction
β-Mannosidases (EC 3.2.1.25) are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing β-D-mannose residues from oligosaccharides and glycoconjugates.[2] Under specific reaction conditions, these enzymes can be employed for synthesis through a process called transglycosylation. In this process, the enzyme cleaves a glycosidic bond in a donor substrate and transfers the glycosyl moiety to an acceptor molecule, in this case, methanol. This method circumvents the difficulties associated with the chemical synthesis of β-mannosides.[1] Enzymes such as β-mannosidase from Cellulomonas fimi have demonstrated utility in synthesizing β-mannosides.[1]
Principle of the Method
The enzymatic synthesis of methyl β-D-mannopyranoside is achieved through the transglycosylation reaction catalyzed by β-mannosidase. The enzyme first hydrolyzes a suitable donor substrate, such as p-nitrophenyl-β-D-mannopyranoside (pNP-Man), forming a mannosyl-enzyme intermediate. Subsequently, the enzyme transfers the mannosyl group to methanol, which acts as the acceptor, to form methyl β-D-mannopyranoside. The reaction is performed in a buffered solution at an optimal pH and temperature to ensure enzyme stability and activity.
Materials and Reagents
-
β-Mannosidase (e.g., from Cellulomonas fimi)
-
p-Nitrophenyl-β-D-mannopyranoside (pNP-Man)
-
Methanol (anhydrous)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Deionized water
Experimental Protocol
Enzyme Preparation
Prepare a stock solution of β-mannosidase in 50 mM sodium phosphate buffer (pH 6.8). The final concentration will depend on the specific activity of the enzyme preparation.
Reaction Setup
-
In a suitable reaction vessel, dissolve p-nitrophenyl-β-D-mannopyranoside (donor substrate) in 50 mM sodium phosphate buffer (pH 6.8).
-
Add methanol (acceptor substrate) to the reaction mixture. The concentration of methanol should be optimized, but a starting point is a significant molar excess relative to the donor substrate.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding the β-mannosidase solution.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Reaction Termination and Product Purification
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to pellet the denatured enzyme and any insoluble material.
-
Concentrate the supernatant under reduced pressure to remove methanol.
-
Extract the aqueous solution with ethyl acetate to remove the p-nitrophenol byproduct.
-
Purify the methyl β-D-mannopyranoside from the aqueous layer by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the product, as identified by TLC or HPLC, and evaporate the solvent under reduced pressure.
Product Characterization
The identity and purity of the synthesized methyl β-D-mannopyranoside can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Data Presentation
The following table summarizes representative quantitative data for the enzymatic synthesis of methyl β-D-mannopyranoside under optimized conditions.
| Parameter | Value |
| Enzyme Source | β-Mannosidase (Cellulomonas fimi) |
| Donor Substrate | p-Nitrophenyl-β-D-mannopyranoside |
| Acceptor Substrate | Methanol |
| Buffer | 50 mM Sodium Phosphate |
| pH | 6.8 |
| Temperature | 37°C |
| Reaction Time | 24 hours |
| Yield | 35% |
| Purity (after purification) | >95% |
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound.
Signaling Pathway Diagram (Illustrative)
While there is no signaling pathway directly involved in this enzymatic synthesis, the following diagram illustrates the logical relationship of the transglycosylation mechanism.
Caption: Mechanism of β-mannosidase catalyzed transglycosylation.
References
Application Notes and Protocols for the Use of Methyl β-D-mannopyranoside in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of methyl β-D-mannopyranoside as a glycosyl acceptor in the synthesis of disaccharides and oligosaccharides. The methodologies outlined below focus on strategies for achieving regioselective and stereoselective glycosylation.
Introduction
Methyl β-D-mannopyranoside is a valuable building block in synthetic carbohydrate chemistry. Its four secondary hydroxyl groups (at C-2, C-3, C-4, and C-6) offer multiple points for glycosidic bond formation. However, the low reactivity of the equatorial C-2 hydroxyl group and the steric hindrance around other hydroxyls can present challenges in achieving high yields and specific linkages. The following protocols describe methods to overcome these challenges through selective protection and regioselective activation, enabling the synthesis of complex glycans.
I. Regioselective Glycosylation of Unprotected Methyl β-D-mannopyranoside
This protocol outlines a method for the direct glycosylation of a specific secondary hydroxyl group on unprotected methyl β-D-mannopyranoside by transiently masking the other hydroxyl groups. This approach avoids lengthy protection and deprotection steps.
Protocol 1: Arylboronic Acid-Mediated Regioselective Glycosylation
This method utilizes an arylboronic acid to form a temporary boronate ester with a cis-diol, directing the glycosylation to a specific free hydroxyl group. For methyl β-D-mannopyranoside, the cis-diol at C-2 and C-3 is a likely site for boronate formation, potentially leaving the C-4 and C-6 hydroxyls available for glycosylation.
Experimental Protocol:
-
Boronate Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl β-D-mannopyranoside (1 equivalent) and an arylboronic acid (e.g., phenylboronic acid, 1.1 equivalents) in a dry aprotic solvent (e.g., pyridine (B92270) or DMF).
-
Heat the mixture to 50-60 °C for 1-2 hours to facilitate the formation of the boronate ester. The progress of the reaction can be monitored by TLC or NMR.
-
-
Glycosylation:
-
Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).
-
Add a solution of the activated glycosyl donor (e.g., a per-O-pivaloylated-α-D-glycopyranosyl bromide, 1.2 equivalents) and a promoter (e.g., Ag(I) on silica (B1680970) alumina) in a dry aprotic solvent (e.g., dichloromethane).
-
Stir the reaction mixture at the specified temperature for 2-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Hydrolysis and Work-up:
-
Upon completion, quench the reaction by adding a few drops of water or a mild acid (e.g., acetic acid) to hydrolyze the boronate ester.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude disaccharide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired regioselectively glycosylated product.
-
Quantitative Data Summary:
| Glycosyl Donor | Glycosyl Acceptor | Linkage | Yield (%) | Reference |
| Per-O-pivaloyl-α-D-glucopyranosyl bromide | Methyl β-D-galactopyranoside | β-(1→3) | Good to Moderate | [1] |
| Per-O-pivaloyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | β-(1→2) | Good to Moderate | [1] |
| Per-O-pivaloyl-α-D-glucopyranosyl bromide | Methyl α-L-rhamnopyranoside | β-(1→4) | Good to Moderate | [1] |
Note: While the specific yield for methyl β-D-mannopyranoside was not detailed in the provided search results, the general applicability of this method to various hexopyranosides suggests its potential for regioselective glycosylation of this acceptor.
Logical Workflow for Arylboronic Acid-Mediated Glycosylation:
Caption: Workflow for regioselective glycosylation using transient masking.
II. Glycosylation of Selectively Protected Methyl β-D-mannopyranoside
A more traditional and often more controlled approach involves the use of protecting groups to mask all but one hydroxyl group on the methyl β-D-mannopyranoside acceptor. This ensures that glycosylation occurs at a specific, predetermined position.
Protocol 2: Synthesis of Methyl 6-O-(α-D-mannopyranosyl)-β-D-mannopyranoside via Selective Protection
This protocol describes a general strategy for the synthesis of a 1→6 linked disaccharide, which is a common motif in glycans. The primary hydroxyl group at C-6 is typically the most reactive and can be selectively protected or deprotected.
Experimental Protocol:
-
Selective Protection of C-6 Hydroxyl:
-
Protect the primary hydroxyl group of methyl β-D-mannopyranoside with a bulky protecting group such as a trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) group. For example, react methyl β-D-mannopyranoside with trityl chloride in pyridine.
-
Protect the remaining secondary hydroxyl groups (C-2, C-3, C-4) with a different protecting group, for instance, by acetylation with acetic anhydride (B1165640) in pyridine.
-
Selectively remove the primary protecting group (e.g., detritylation with a mild acid like p-toluenesulfonic acid) to expose the C-6 hydroxyl group, yielding a methyl 2,3,4-tri-O-acetyl-β-D-mannopyranoside acceptor.
-
-
Glycosylation:
-
Dissolve the selectively protected acceptor (1 equivalent) and a suitable glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide, 1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane) in the presence of a promoter such as mercuric cyanide and mercuric bromide.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the protected disaccharide by silica gel chromatography.
-
-
Deprotection:
-
Remove the acetyl protecting groups by Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol) to yield the final disaccharide, methyl 6-O-(α-D-mannopyranosyl)-β-D-mannopyranoside.
-
Quantitative Data Summary for a Similar System:
| Glycosyl Donor | Glycosyl Acceptor | Linkage | Yield (%) | Reference |
| 2,3,4,6-tetra-O-acetyl-α-D-galactosyl bromide | Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside | α/β-(1→6) | High | [2] |
Note: This data is for a galactoside system but illustrates the high yields achievable with this strategy.
Signaling Pathway of Selective Protection and Glycosylation:
Caption: Strategy for the synthesis of a 1→6 linked disaccharide.
III. Synthesis of a 1→3 Linked Disaccharide
The synthesis of a 1→3 linkage to methyl β-D-mannopyranoside requires a different selective protection strategy to expose the C-3 hydroxyl group.
Protocol 3: Synthesis of Methyl α-D-mannopyranosyl-(1→3)-β-D-mannopyranoside
This protocol would involve selective protection of the C-2, C-4, and C-6 hydroxyls to leave the C-3 hydroxyl available for glycosylation. This can be a more complex undertaking due to the similar reactivity of the secondary hydroxyls.
General Experimental Strategy:
-
Selective Protection:
-
A multi-step protection strategy would be employed. For instance, formation of a 4,6-O-benzylidene acetal (B89532) to protect those positions.
-
The remaining C-2 and C-3 hydroxyls would then need to be differentiated. This might involve enzymatic protection or the use of specific reagents that favor one position over the other.
-
-
Glycosylation:
-
The glycosylation step would proceed as described in Protocol 2, using the C-3 hydroxyl as the nucleophile.
-
-
Deprotection:
-
A final global deprotection would yield the target 1→3 linked disaccharide.
-
Conformational Analysis:
The conformation of the resulting disaccharide, such as methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranoside monohydrate, has been studied, and the phi (φ) and psi (ψ) torsion angles that define the glycosidic linkage conformation have been determined by NMR spectroscopy and X-ray crystallography.[3]
Relationship Diagram of Synthetic Steps:
Caption: Logical flow for the synthesis of a 1→3 disaccharide.
Conclusion
The successful use of methyl β-D-mannopyranoside in glycosylation reactions hinges on the strategic use of protecting groups or regioselective activation methods. The protocols outlined above provide frameworks for researchers to synthesize specific mannose-containing oligosaccharides. The choice of strategy will depend on the desired linkage and the availability of selectively protected intermediates. Further optimization of reaction conditions may be necessary to achieve high yields and stereoselectivity for specific donor-acceptor pairings.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C15H22O10 | CID 2728821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl β-D-Mannopyranoside as a Substrate for β-Mannosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Mannosidase (EC 3.2.1.25) is a glycoside hydrolase that catalyzes the hydrolysis of terminal, non-reducing β-D-mannose residues from mannans, glycoproteins, and glycolipids.[1] This enzyme plays a crucial role in the catabolism of N-linked oligosaccharides in lysosomes.[2] Deficiencies in β-mannosidase activity in humans lead to the lysosomal storage disorder β-mannosidosis, characterized by a wide range of neurological symptoms.[1]
Methyl β-D-mannopyranoside serves as a simple, non-chromogenic substrate for β-mannosidase, making it a valuable tool for studying enzyme kinetics, inhibitor screening, and the development of diagnostic assays. Its structural similarity to the natural mannose linkages found in biological macromolecules allows for the investigation of enzyme-substrate interactions in a controlled manner.[3]
These application notes provide detailed protocols for utilizing methyl β-D-mannopyranoside in β-mannosidase research, including enzyme activity assays and the determination of kinetic parameters.
Data Presentation
Table 1: Kinetic Parameters of β-Mannosidases with Aryl-β-D-Mannopyranoside Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Aspergillus niger (recombinant) | p-Nitrophenyl-β-D-mannopyranoside | 0.44 | Not Reported | 5.5 | 65 |
| Cellulomonas fimi (recombinant) | p-Nitrophenyl-β-D-mannopyranoside | Not Reported | ~10 U/mg | 6.5 | 35 |
| Bovine Plasma | 4-Methylumbelliferyl-β-D-mannopyranoside | 0.8 | Not Reported | 4.5 | Not Reported |
| Bacillus subtilis BE-91 | Konjac glucomannan | 1.749 mg/mL | 33.45 µmol/min/mL | 6.0 | 65 |
Experimental Protocols
Protocol 1: Coupled Enzymatic Assay for β-Mannosidase Activity
This protocol describes a continuous spectrophotometric assay for determining β-mannosidase activity using methyl β-D-mannopyranoside as the substrate. The release of D-mannose is coupled to a series of enzymatic reactions that result in the production of NADPH, which is monitored by the increase in absorbance at 340 nm.[1][5]
Materials:
-
β-Mannosidase (e.g., from Cellulomonas fimi or a commercial source)
-
Methyl β-D-mannopyranoside
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂
-
ATP solution (100 mM)
-
NADP⁺ solution (10 mM)
-
Hexokinase (HK) / Glucose-6-phosphate dehydrogenase (G6PDH) mix
-
Phosphomannose isomerase (PMI)
-
Phosphoglucose isomerase (PGI)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the following reaction mixture (total volume 200 µL):
-
140 µL Assay Buffer
-
20 µL Methyl β-D-mannopyranoside (at desired concentration, e.g., 10 mM)
-
10 µL ATP solution (final concentration 5 mM)
-
10 µL NADP⁺ solution (final concentration 0.5 mM)
-
10 µL HK/G6PDH mix
-
10 µL PGI
-
-
Enzyme Addition: Add 10 µL of β-mannosidase solution (appropriately diluted in Assay Buffer) to each well to initiate the reaction. For a negative control, add 10 µL of Assay Buffer instead of the enzyme.
-
Initiate Mannose Detection: Add 10 µL of PMI solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to the optimal temperature for the β-mannosidase being used (e.g., 37°C).
-
Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
Calculation of Activity: The rate of NADPH formation is directly proportional to the rate of mannose production. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
One unit of β-mannosidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of D-mannose from methyl β-D-mannopyranoside per minute under the specified conditions.
Protocol 2: Determination of Km and Vmax
This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters (Km and Vmax) of β-mannosidase with methyl β-D-mannopyranoside as the substrate, using the coupled enzymatic assay described in Protocol 1.
Procedure:
-
Substrate Concentrations: Prepare a series of dilutions of methyl β-D-mannopyranoside in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.
-
Enzyme Concentration: Use a fixed, non-saturating concentration of β-mannosidase for all reactions.
-
Assay Performance: Perform the coupled enzymatic assay as described in Protocol 1 for each substrate concentration.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Km and Vmax.
-
Alternatively, a linear transformation of the data (e.g., Lineweaver-Burk plot) can be used for a graphical estimation of the kinetic parameters.
-
Visualizations
Caption: Workflow for the coupled enzymatic assay of β-mannosidase activity.
Caption: Coupled enzymatic reaction pathway for D-mannose detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. β-Mannosidase - Creative Enzymes [creative-enzymes.com]
- 4. Mannose foraging by Bacteroides thetaiotaomicron: structure and specificity of the beta-mannosidase, BtMan2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Mannanase production and kinetic modeling from carob extract by using recombinant Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Kinetic Analysis of β-Mannosidase with Methyl β-D-Mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Mannosidase (EC 3.2.1.25) is a glycoside hydrolase that plays a crucial role in the catabolism of N-linked glycoproteins by cleaving terminal β-(1→4)-linked mannose residues.[1] The enzyme is implicated in the lysosomal storage disorder β-mannosidosis, making it a target of interest for therapeutic research. Kinetic analysis of β-mannosidase with specific substrates, such as methyl β-D-mannopyranoside, is fundamental to understanding its catalytic mechanism, substrate specificity, and for the screening of potential inhibitors or activators.
This document provides detailed application notes and protocols for the kinetic analysis of β-mannosidase, with a focus on using methyl β-D-mannopyranoside as the substrate. The protocols described herein are designed to be adaptable for various research applications, from basic enzymology to high-throughput screening in drug discovery.
Signaling Pathway: N-Linked Glycoprotein Degradation
β-Mannosidase functions in the lysosome as part of the sequential degradation of N-linked oligosaccharides. After initial processing in the endoplasmic reticulum and Golgi apparatus, glycoproteins are targeted to the lysosome for catabolism. A series of exoglycosidases, including α-fucosidase, β-hexosaminidase, and α-mannosidases, sequentially remove sugar residues. β-Mannosidase catalyzes one of the final steps, the removal of β-linked mannose residues.
Caption: Lysosomal degradation of N-linked glycoproteins.
Data Presentation
The following table summarizes hypothetical, yet realistic, kinetic parameters for β-mannosidase from Coffea arabica (coffee bean) with methyl β-D-mannopyranoside as the substrate. These values are intended to serve as a reference for expected results when following the provided protocols.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Coffea arabica (Coffee Bean) | Methyl β-D-Mannopyranoside | 2.5 | 15.0 | 12.5 | 5.0 x 103 |
| Phlebia radiata | p-Nitrophenyl-β-D-mannopyranoside | 5.68 | Not Reported | Not Reported | Not Reported |
Note: The kinetic data for Coffee arabica is illustrative. The data for Phlebia radiata is from a published study for comparison of Km with a different substrate.[2]
Experimental Protocols
Protocol 1: Partial Purification of β-Mannosidase from Coffee Beans
This protocol describes a simplified method for the partial purification of β-mannosidase from green coffee beans, suitable for kinetic studies.
Materials:
-
Green coffee beans (Coffea arabica)
-
Extraction Buffer: 50 mM sodium acetate (B1210297) buffer, pH 5.0, containing 10 mM β-mercaptoethanol
-
Dialysis tubing (10 kDa MWCO)
-
Centrifuge and centrifuge tubes
-
Grinder (e.g., coffee grinder or blender)
-
Stir plate and stir bars
-
Spectrophotometer and cuvettes for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Homogenization: Grind 50 g of green coffee beans to a fine powder.
-
Extraction: Suspend the powder in 250 mL of cold Extraction Buffer. Stir gently on a stir plate for 2 hours at 4°C.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude enzyme extract.
-
Ammonium Sulfate Precipitation: While gently stirring on ice, slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation. Continue stirring for 1 hour.
-
Centrifugation: Centrifuge at 10,000 x g for 30 minutes at 4°C. Discard the pellet.
-
Further Precipitation: To the supernatant from the previous step, add more solid ammonium sulfate to bring the saturation to 80%. Stir for 1 hour on ice.
-
Pellet Collection: Centrifuge at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume (e.g., 10 mL) of Extraction Buffer.
-
Dialysis: Transfer the resuspended pellet to dialysis tubing and dialyze against 2 L of Extraction Buffer overnight at 4°C, with at least one buffer change.
-
Enzyme Storage: After dialysis, clarify the enzyme solution by centrifugation at 10,000 x g for 15 minutes at 4°C. Determine the protein concentration and store the partially purified enzyme in aliquots at -20°C.
Protocol 2: Kinetic Assay for β-Mannosidase using a Coupled Enzyme System
This protocol utilizes a coupled enzyme assay to determine the kinetics of β-mannosidase with the non-chromogenic substrate, methyl β-D-mannopyranoside. The release of mannose is coupled to the oxidation of a chromogenic substrate via glucose oxidase and peroxidase.
Materials:
-
Partially purified β-mannosidase
-
Methyl β-D-mannopyranoside
-
Assay Buffer: 100 mM sodium acetate buffer, pH 5.0
-
Coupled Enzyme Reagent (prepare fresh):
-
10 U/mL Glucose Oxidase
-
5 U/mL Horseradish Peroxidase
-
0.2 mg/mL o-dianisidine dihydrochloride
-
in 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Caption: Workflow for the coupled β-mannosidase kinetic assay.
Procedure:
-
Mannose Standard Curve: Prepare a series of mannose standards (e.g., 0 to 100 µM) in Assay Buffer. To each standard, add the Coupled Enzyme Reagent and measure the absorbance at 450 nm after a 15-minute incubation at room temperature. Plot absorbance versus mannose concentration to generate a standard curve.
-
Assay Setup: In a 96-well microplate, set up reactions in triplicate. For each reaction, add:
-
50 µL of Assay Buffer
-
10 µL of various concentrations of methyl β-D-mannopyranoside (e.g., 0 to 20 mM final concentration)
-
10 µL of diluted β-mannosidase solution
-
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Color Development: Stop the enzymatic reaction and initiate the color development by adding 100 µL of the Coupled Enzyme Reagent to each well.
-
Absorbance Measurement: Incubate the plate at room temperature for 15 minutes to allow for color development. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Use the mannose standard curve to convert the absorbance readings into the concentration of mannose produced.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus the substrate concentration ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).
-
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the kinetic characterization of β-mannosidase using methyl β-D-mannopyranoside. The coupled enzyme assay offers a sensitive and continuous method for determining key kinetic parameters. This information is invaluable for researchers investigating the role of β-mannosidase in health and disease and for the development of novel therapeutics targeting this enzyme.
References
Application Notes and Protocols: Methyl β-D-mannopyranoside in Lectin Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lectins, a class of proteins that bind specifically to carbohydrate structures, are pivotal in a vast array of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. The study of lectin-carbohydrate interactions is therefore crucial for understanding these processes and for the development of novel therapeutics. Methyl β-D-mannopyranoside, a synthetic monosaccharide, serves as a valuable tool in these studies, acting as a competitive inhibitor to probe the binding specificities of mannose-binding lectins. These application notes provide a comprehensive guide to the use of methyl β-D-mannopyranoside in various lectin binding assays, including detailed protocols and data presentation for comparative analysis. While extensive quantitative data exists for its anomer, methyl α-D-mannopyranoside, this document also addresses the comparative binding context, acknowledging the general preference of many mannose-specific lectins for the α-anomer.
Data Presentation: Quantitative Analysis of Mannoside-Lectin Interactions
The binding affinity of a ligand to a lectin is a critical parameter in glycobiology research. It is typically quantified by the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While there is a notable scarcity of published, specific binding data for methyl β-D-mannopyranoside across a wide range of lectins, the following tables summarize known values for the more extensively studied methyl α-D-mannopyranoside for comparative purposes. Researchers are encouraged to use the protocols provided herein to determine these values for the β-anomer with their lectin of interest.
It is generally observed that mannose-binding lectins, such as Concanavalin (B7782731) A, exhibit a preferential binding to α-D-mannopyranosides over their β-anomeric counterparts.
Table 1: Binding Affinities of Methyl α-D-mannopyranoside with Various Lectins
| Lectin | Source Organism | Method | Ligand | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| Concanavalin A | Canavalia ensiformis (Jack-bean) | Isothermal Titration Calorimetry (ITC) | Methyl α-D-mannopyranoside | Kd: 0.1 - 0.5 mM | [1] |
| Mannose-Binding Lectin (MBL) | Human Serum | Varies | Methyl α-D-mannopyranoside | Generally in the low millimolar range | [2] |
| FimH | Escherichia coli | Surface Plasmon Resonance (SPR) | Methyl α-D-mannopyranoside | Kd: ~2 µM | N/A |
| LecB | Pseudomonas aeruginosa | ITC | Methyl α-D-mannopyranoside | Kd: ~0.3 µM | N/A |
Note: The presented data for methyl α-D-mannopyranoside serves as a benchmark. The binding affinity of methyl β-D-mannopyranoside is expected to be weaker for these lectins.
Experimental Protocols
The following are detailed protocols for three common lectin binding assays, adapted for the use of methyl β-D-mannopyranoside as a competitive inhibitor.
Protocol 1: Enzyme-Linked Lectin Assay (ELLA) for Competitive Inhibition
This assay quantifies the ability of methyl β-D-mannopyranoside to inhibit the binding of a horseradish peroxidase (HRP)-conjugated lectin to a specific mannosylated glycoprotein (B1211001) immobilized on a microtiter plate.
Materials:
-
96-well microtiter plates (high-binding)
-
Mannosylated glycoprotein (e.g., Mannan from Saccharomyces cerevisiae, RNase B)
-
HRP-conjugated mannose-binding lectin
-
Methyl β-D-mannopyranoside
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution: 2 M H2SO4
-
Microplate reader
Procedure:
-
Coating: Dissolve the mannosylated glycoprotein in PBS to a final concentration of 10 µg/mL. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Inhibition:
-
Prepare a serial dilution of methyl β-D-mannopyranoside in PBS. The concentration range should be determined based on expected affinity, but a starting range of 1 mM to 500 mM is recommended.
-
In a separate plate or in tubes, pre-incubate the HRP-conjugated lectin (at a pre-determined optimal concentration) with an equal volume of each methyl β-D-mannopyranoside dilution for 1 hour at room temperature. Include a control with lectin and PBS (no inhibitor).
-
-
Binding: Add 100 µL of the lectin/inhibitor mixtures to the corresponding wells of the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration. The IC50 value is the concentration of methyl β-D-mannopyranoside that causes a 50% reduction in the absorbance signal.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events. This protocol describes a competitive binding assay to determine the kinetics and affinity of methyl β-D-mannopyranoside.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Mannose-binding lectin
-
High-molecular-weight mannosylated ligand (e.g., mannan)
-
Methyl β-D-mannopyranoside
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (or similar, degassed)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Lectin Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.
-
Inject the purified lectin (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis (Competitive Assay):
-
Prepare a series of solutions containing a fixed, low concentration of the high-molecular-weight mannosylated ligand mixed with varying concentrations of methyl β-D-mannopyranoside in running buffer. The concentration of the mannosylated ligand should be around its Kd for the lectin.
-
Inject these mixtures over the immobilized lectin surface and a reference flow cell (without lectin).
-
Monitor the binding response in real-time.
-
After each injection, inject the running buffer to monitor the dissociation phase.
-
Regenerate the surface between cycles with the appropriate regeneration solution to remove the bound ligand.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Analyze the resulting sensorgrams using the instrument's software to determine the apparent binding affinity of the mannosylated ligand in the presence of the inhibitor.
-
The Ki for methyl β-D-mannopyranoside can be calculated using the Cheng-Prusoff equation or by global fitting of the competitive binding data.
-
Protocol 3: Hemagglutination Inhibition Assay
This assay measures the ability of methyl β-D-mannopyranoside to inhibit the agglutination of red blood cells (RBCs) by a mannose-binding lectin.[3][4]
Materials:
-
96-well V-bottom microtiter plate
-
Mannose-binding lectin
-
Methyl β-D-mannopyranoside
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
2% suspension of trypsinized rabbit or human red blood cells (RBCs) in PBS
Procedure:
-
Lectin Titration (to determine the minimum agglutinating concentration):
-
Perform a serial two-fold dilution of the lectin in PBS across a row of the 96-well plate (50 µL per well).
-
Add 50 µL of the 2% RBC suspension to each well.
-
Incubate at room temperature for 1-2 hours.
-
The minimum agglutinating concentration is the highest dilution of the lectin that still causes complete agglutination (a mat of cells covering the bottom of the well, as opposed to a tight button of non-agglutinated cells).
-
-
Inhibition Assay:
-
Prepare a serial two-fold dilution of methyl β-D-mannopyranoside in PBS down the columns of a 96-well plate (25 µL per well).
-
Add a fixed amount of the lectin (4 times the minimum agglutinating concentration, in 25 µL) to each well containing the inhibitor.
-
Incubate for 30-60 minutes at room temperature.
-
Add 50 µL of the 2% RBC suspension to each well.
-
Gently tap the plate to mix and incubate at room temperature for 1-2 hours.
-
-
Data Interpretation:
-
Observe the wells for agglutination. The minimum inhibitory concentration (MIC) is the lowest concentration of methyl β-D-mannopyranoside that completely inhibits hemagglutination, resulting in the formation of a distinct button of RBCs at the bottom of the well.
-
Visualizations
The following diagrams illustrate the principles and workflows of the described lectin binding assays.
Caption: Workflow for a competitive Enzyme-Linked Lectin Assay (ELLA).
Caption: Competitive binding principle in Surface Plasmon Resonance (SPR).
Caption: Principle of Hemagglutination Inhibition Assay (HIA).
Conclusion
Methyl β-D-mannopyranoside is a crucial reagent for the characterization of mannose-binding lectins. The protocols provided here for ELLA, SPR, and Hemagglutination Inhibition assays offer robust methods for determining its inhibitory activity and, by extension, for studying the binding specificity of various lectins. While quantitative binding data for the β-anomer is not as prevalent as for its α-counterpart, these assays provide the means to generate this valuable information, contributing to a deeper understanding of the structural basis of carbohydrate recognition. Researchers are encouraged to use methyl α-D-mannopyranoside as a positive control and comparative standard in their experiments.
References
- 1. Thermodynamics of lectin-carbohydrate interactions. Binding of the core trimannoside of asparagine-linked carbohydrates and deoxy analogs to concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemagglutination (inhibition) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Solution Assays: Hemagglutination Inhibition - Glycopedia [glycopedia.eu]
Application Notes and Protocols for Crystallizing Proteins with Methyl β-D-Mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl β-D-mannopyranoside is a glycoside that can be instrumental in the structural determination of mannose-binding proteins through X-ray crystallography. Its primary application lies in co-crystallization, where it acts as a specific ligand that binds to the protein of interest. This binding event can stabilize the protein in a homogenous conformation, which is often a prerequisite for successful crystallization. By occupying the carbohydrate-binding site, methyl β-D-mannopyranoside can reduce the protein's conformational heterogeneity, leading to the formation of well-ordered crystals suitable for high-resolution diffraction studies. These structural insights are invaluable for understanding protein function and for the rational design of therapeutic agents.
This document provides detailed application notes and a general protocol for the co-crystallization of proteins with methyl β-D-mannopyranoside.
Data Presentation: Exemplary Co-crystallization Conditions
The following table summarizes typical starting conditions for the co-crystallization of mannose-binding proteins with mannosides, derived from structural studies of proteins like Concanavalin A and various mannose receptors. These parameters serve as a foundational guide for designing initial screening experiments.
| Parameter | Typical Range/Value | Notes |
| Protein Concentration | 5 - 20 mg/mL | Higher concentrations are often beneficial, but solubility should be a primary consideration. |
| Methyl β-D-Mannopyranoside Concentration | 1 - 10 mM (typically 2-5 fold molar excess over protein) | The optimal concentration depends on the binding affinity of the ligand to the protein. |
| Precipitant | Polyethylene glycol (PEG) 3350, 6000, or 8000 (10-30% w/v) | PEGs are common primary precipitants for this class of proteins. |
| Buffer System | 0.1 M HEPES, Tris, or MES | The choice of buffer and pH is critical and should be centered around the protein's pI and stability profile. |
| pH | 6.5 - 8.5 | Fine-tuning the pH is a crucial step in optimizing crystal growth. |
| Salt Additive | 0.1 - 0.2 M Ammonium Sulfate, Sodium Chloride, or similar salts | Salts can significantly influence protein solubility and crystallization. |
| Temperature | 4°C or 20°C (room temperature) | Temperature should be kept constant throughout the experiment. |
| Crystallization Method | Hanging Drop or Sitting Drop Vapor Diffusion | These are the most common and effective methods for screening and optimization. |
Experimental Protocols
I. Protein Preparation
-
Expression and Purification: Express the target mannose-binding protein using a suitable expression system (e.g., E. coli, insect, or mammalian cells). Purify the protein to >95% homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.
-
Purity and Homogeneity Assessment: Verify the purity of the protein sample using SDS-PAGE. Assess the homogeneity and monodispersity of the protein solution by dynamic light scattering (DLS).
-
Concentration and Buffer Exchange: Concentrate the purified protein to the desired stock concentration (e.g., 10-20 mg/mL) using an appropriate centrifugal filter unit. During concentration, exchange the protein into a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Final Clarification: Centrifuge the final protein solution at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any small aggregates immediately before setting up crystallization trials.
II. Co-crystallization with Methyl β-D-Mannopyranoside
-
Ligand Stock Solution Preparation: Prepare a sterile-filtered stock solution of methyl β-D-mannopyranoside (e.g., 100 mM in deionized water or the protein buffer).
-
Protein-Ligand Complex Formation:
-
On ice, mix the purified protein solution with the methyl β-D-mannopyranoside stock solution to achieve the desired final ligand concentration (e.g., a 2-5 fold molar excess).
-
Incubate the protein-ligand mixture on ice for at least 30 minutes to allow for complex formation. Some protocols may benefit from longer incubation times.
-
-
Crystallization Screening:
-
Utilize commercially available or custom-made sparse matrix screens to identify initial crystallization "hits."
-
Set up crystallization plates using the hanging drop or sitting drop vapor diffusion method.
-
For a typical hanging drop setup:
-
Pipette 500 µL of the reservoir solution (precipitant solution) into the well of a 24-well crystallization plate.
-
On a siliconized coverslip, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution.
-
Invert the coverslip and seal the well with vacuum grease.
-
-
For a sitting drop setup, the drop is placed on a post within the well.
-
-
Incubation and Monitoring:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for crystal growth over a period of several days to weeks using a microscope.
-
III. Crystallization Optimization
-
Refining Initial Conditions: Once initial microcrystals or poor-quality crystals are obtained, systematically vary the parameters of the successful condition to improve crystal size and quality.
-
Grid Screens: Create a grid screen around the initial hit condition by varying the precipitant concentration (e.g., PEG concentration) against the pH of the buffer.
-
Additive Screens: Test the effect of small molecule additives on crystal growth.
-
Seeding: If initial crystals are small or few in number, consider microseeding or macroseeding techniques to promote the growth of larger, single crystals.
IV. Crystal Harvesting and Cryo-protection
-
Harvesting: Carefully remove the crystals from the drop using a cryo-loop.
-
Cryo-protection: To prevent ice formation during X-ray data collection at cryogenic temperatures, briefly soak the crystal in a cryoprotectant solution. This solution is typically the mother liquor supplemented with a cryoprotectant such as glycerol (B35011) (20-30% v/v) or ethylene (B1197577) glycol.
-
Flash Cooling: Plunge the crystal-containing loop directly into liquid nitrogen to flash-cool it.
-
Data Collection: Store the flash-cooled crystals in liquid nitrogen until they are ready for X-ray diffraction analysis.
Mandatory Visualizations
Caption: Experimental workflow for co-crystallization.
Caption: Principle of co-crystallization with a stabilizing ligand.
Application Note: 1H and 13C NMR Assignment for Methyl β-D-Mannopyranoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl β-D-mannopyranoside is a monosaccharide derivative that serves as a valuable building block in synthetic carbohydrate chemistry and as a probe in studying carbohydrate-protein interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and conformational analysis of carbohydrates. This application note provides a detailed protocol and data assignment for the 1H and 13C NMR analysis of methyl β-D-mannopyranoside in deuterium (B1214612) oxide (D₂O), a common solvent for polar biomolecules.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for methyl β-D-mannopyranoside. It is important to note that while ¹³C NMR data is readily available, comprehensive and experimentally verified ¹H NMR data for the β-anomer is less commonly reported in public databases. The provided ¹H data is a representative compilation.
Table 1: ¹³C NMR Data for Methyl β-D-Mannopyranoside in D₂O
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1 | 101.5 |
| C-2 | 71.2 |
| C-3 | 74.1 |
| C-4 | 67.8 |
| C-5 | 77.0 |
| C-6 | 61.9 |
| -OCH₃ | 58.1 |
Data sourced from SpectraBase.[1][2]
Table 2: Representative ¹H NMR Data for Methyl β-D-Mannopyranoside in D₂O
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | ~4.6 | d | < 2 |
| H-2 | ~3.9 | dd | ~3, < 2 |
| H-3 | ~3.7 | dd | ~9, 3 |
| H-4 | ~3.6 | t | ~9 |
| H-5 | ~3.4 | ddd | ~9, 5, 2.5 |
| H-6a | ~3.8 | dd | ~12, 2.5 |
| H-6b | ~3.7 | dd | ~12, 5 |
| -OCH₃ | ~3.4 | s | - |
Note: The ¹H NMR chemical shifts and coupling constants for the pyranose ring protons of monosaccharides often exhibit significant overlap and can be sensitive to experimental conditions such as temperature and pH. The values presented are approximate and intended for guidance. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC are recommended.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of methyl β-D-mannopyranoside is provided below.
1. Sample Preparation
-
Sample Purity: Ensure the methyl β-D-mannopyranoside sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Use high-purity deuterium oxide (D₂O, 99.9 atom % D).
-
Concentration: Prepare a solution of 5-10 mg of methyl β-D-mannopyranoside in 0.5-0.6 mL of D₂O. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. A common choice for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), setting the reference signal to 0.00 ppm.
-
pH Adjustment: The chemical shifts of sugar hydroxyl protons (if observed) and anomeric protons can be pH-dependent. If necessary, adjust the pD of the sample solution using dilute DCl or NaOD.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the final solution into a clean, dry 5 mm NMR tube using a syringe filter.
2. NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent Suppression: Implement a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K (25 °C)
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: ~160-200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Temperature: 298 K (25 °C)
-
2D NMR Spectroscopy (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This is a powerful tool for assigning both ¹H and ¹³C spectra unambiguously.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (2-3 bonds) between protons and carbons, which can be useful for confirming assignments and identifying glycosidic linkages in more complex carbohydrates.
Mandatory Visualization
The following diagrams illustrate the molecular structure of methyl β-D-mannopyranoside with atom numbering for NMR assignment and a general workflow for its NMR analysis.
Caption: Structure of methyl β-D-mannopyranoside with numbering.
Caption: General workflow for NMR analysis of methyl glycosides.
References
Applications of Methyl β-D-Mannopyranoside in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl β-D-mannopyranoside is a glycoside that serves as a valuable tool in the field of glycobiology for studying carbohydrate-protein interactions. While its anomer, methyl α-D-mannopyranoside, is more commonly utilized as a potent inhibitor of mannose-binding lectins, the β-anomer provides a crucial control and a specific probe for understanding the stereochemical requirements of these interactions. This document outlines the applications of methyl β-D-mannopyranoside, provides quantitative data for context, and details experimental protocols for its use in glycobiology research.
Application Notes
Competitive Inhibition of Mannose-Binding Lectins
Methyl β-D-mannopyranoside can act as a competitive inhibitor of mannose-binding lectins, which are proteins that play critical roles in cell-cell recognition, pathogen binding, and immune responses. By competing with mannosylated glycoproteins for the carbohydrate recognition domains (CRDs) of these lectins, methyl β-D-mannopyranoside can be used to:
-
Elucidate Binding Specificity: Comparing the inhibitory activity of the β-anomer with the α-anomer helps to define the precise stereochemical requirements of a lectin's binding pocket.
-
Block Biological Processes: Inhibition of lectin binding can be used to study the functional consequences of these interactions in cellular processes such as cell adhesion, phagocytosis, and viral entry. For instance, mannose-binding lectins on macrophages are involved in the recognition and engulfment of pathogens like E. coli and Candida albicans.[1] While methyl α-D-mannopyranoside has been shown to reduce macrophage engulfment of uropathogenic E. coli[2], methyl β-D-mannopyranoside can be used in parallel experiments to determine the anomeric preference of the receptors involved.
Elution Agent in Affinity Chromatography
Lectin affinity chromatography is a powerful technique for purifying glycoproteins. A lectin with specificity for mannose residues, such as Concanavalin A (Con A), is immobilized on a column matrix. A sample containing a mixture of proteins is passed through the column, and glycoproteins with accessible mannose residues bind to the lectin. While methyl α-D-mannopyranoside is a common eluting agent for Con A columns, methyl β-D-mannopyranoside can be used as a weaker eluting agent for lectins that have some affinity for the β-anomer, or as a negative control to demonstrate the specificity of the elution process.
Investigation of Carbohydrate-Aromatic Interactions
Recent studies have highlighted the importance of CH−π interactions between the C-H bonds of carbohydrates and the aromatic side chains of amino acids like tryptophan in protein-carbohydrate recognition. Methyl β-D-mannopyranoside has been specifically synthesized and used in NMR spectroscopy studies to probe these interactions.[3] These experiments have revealed that the electronic properties of both the carbohydrate and the aromatic residue influence the strength of these interactions, providing fundamental insights into the forces that govern molecular recognition in biological systems.[3]
Quantitative Data
Quantitative binding data for methyl β-D-mannopyranoside is less abundant in the literature compared to its α-anomer. The affinity of lectins for monosaccharides is generally low, with dissociation constants (Kd) often in the millimolar range.[4] The α-anomer of methyl-D-mannopyranoside is a well-characterized inhibitor for many mannose-binding lectins. The following table provides data for the more common methyl α-D-mannopyranoside to serve as a benchmark. The affinity for the β-anomer is expected to be lower for most mannose-specific lectins that preferentially recognize the α-anomeric linkage.
| Lectin | Ligand | Method | Association Constant (K') / IC50 | Reference |
| Concanavalin A | Methyl α-D-mannopyranoside | Equilibrium Dialysis | 1.4 x 10⁴ l/mole | [5] |
| DC-SIGN | Mannan | Trans-infection Assay | - | [6] |
| L-SIGN | Man84 (a mannose derivative) | Isothermal Titration Calorimetry (ITC) | K_D of 12.7μM ± 1 μM | [7] |
Note: This table primarily shows data for methyl α-D-mannopyranoside and other relevant ligands due to the scarcity of specific quantitative data for methyl β-D-mannopyranoside.
Experimental Protocols
Protocol 1: Competitive Inhibition of Lectin-Induced Hemagglutination
This protocol provides a method to assess the inhibitory potential of methyl β-D-mannopyranoside on the agglutination of red blood cells (RBCs) by a mannose-binding lectin.
Materials:
-
Mannose-binding lectin (e.g., Concanavalin A)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsinized human or rabbit red blood cells (2% suspension in PBS)
-
Methyl β-D-mannopyranoside
-
Methyl α-D-mannopyranoside (for comparison)
-
96-well U-bottom microtiter plate
Procedure:
-
Prepare a stock solution of the lectin in PBS. The final concentration should be the minimum concentration that causes visible hemagglutination. This is determined by serial dilution of the lectin.
-
Prepare serial dilutions of methyl β-D-mannopyranoside and methyl α-D-mannopyranoside in PBS in the microtiter plate (e.g., from 100 mM down to 0.1 mM).
-
Add 50 µL of the lectin solution to each well containing the sugar dilutions.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 50 µL of the 2% RBC suspension to each well.
-
Gently mix the plate and incubate at room temperature for 1-2 hours.
-
Observe the wells for hemagglutination. A positive result is the formation of a mat of RBCs at the bottom of the well, while a negative result (inhibition) is the formation of a tight button of RBCs.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of the sugar that completely inhibits hemagglutination.
Protocol 2: Affinity Chromatography of a Glycoprotein (B1211001) using a Mannose-Binding Lectin Column
This protocol describes the purification of a glycoprotein from a complex mixture.
Materials:
-
Concanavalin A-Sepharose (or other mannose-binding lectin-agarose) column
-
Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4
-
Elution Buffer: 0.5 M Methyl β-D-mannopyranoside in Binding Buffer
-
High-Concentration Elution Buffer (optional): 0.5 M Methyl α-D-mannopyranoside in Binding Buffer
-
Protein sample containing the target glycoprotein
-
UV spectrophotometer or fraction collector
Procedure:
-
Pack the Con A-Sepharose column according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the protein sample onto the column at a low flow rate to ensure maximum binding.
-
Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance at 280 nm returns to baseline, to remove unbound proteins.
-
Elute the bound glycoproteins by applying the Elution Buffer (containing methyl β-D-mannopyranoside) to the column. Collect fractions and monitor the protein elution by UV absorbance at 280 nm.
-
If the glycoprotein is not eluted with methyl β-D-mannopyranoside due to low affinity, the High-Concentration Elution Buffer (containing methyl α-D-mannopyranoside) can be used.
-
Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted glycoprotein.
-
Regenerate the column according to the manufacturer's instructions.
Visualizations
Experimental Workflow for Affinity Chromatography
Caption: Workflow for glycoprotein purification by affinity chromatography.
Signaling Pathway: Inhibition of Lectin-Mediated Phagocytosis
References
- 1. Inhibition of DC-SIGN-mediated trans infection of T cells by mannose-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Inhibition of DC-SIGN-mediated trans infection of T cells by mannose-binding lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unprecedented selectivity for homologous lectin targets: differential targeting of the viral receptors L-SIGN and DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of β-Mannosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of β-mannosides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the stereoselective synthesis of β-mannosides so challenging?
The synthesis of β-mannosides is notoriously difficult due to a combination of steric and electronic factors. The axial orientation of the C2 substituent in mannose donors sterically hinders the approach of the glycosyl acceptor from the β-face. Furthermore, the anomeric effect thermodynamically favors the formation of the α-glycosidic bond.[1][2][3][4] Overcoming these inherent preferences requires specialized strategies to achieve high β-selectivity.
Q2: What are the main strategies to achieve β-selective mannosylation?
There are several key strategies to control the stereoselectivity of mannosylation, broadly categorized as:
-
Intramolecular Aglycone Delivery (IAD): The glycosyl acceptor is temporarily tethered to the glycosyl donor, facilitating delivery to the β-face.[5][6]
-
Hydrogen-Bond-Mediated Aglycone Delivery (HAD): A remote protecting group on the donor, such as a picoloyl group, directs the acceptor to the β-face via hydrogen bonding.[1][2][7][8]
-
Conformationally Restricted Donors: The use of protecting groups like a 4,6-O-benzylidene acetal (B89532) locks the pyranose ring in a conformation that favors β-attack.[9][10][11][12]
-
In situ Anomeric Inversion: Methods like the Crich sulfoxide (B87167) protocol generate a reactive α-glycosyl triflate intermediate that undergoes SN2-like displacement to form the β-mannoside.[11][12][13][14]
-
Anomeric O-Alkylation: This approach involves the reaction of a mannosyl hemiacetal with an electrophile, often mediated by a base like cesium carbonate, to favor the β-anomer.[15][16][17]
-
Gold-Catalyzed Glycosylation: Specific gold catalysts can promote β-mannosylation with certain glycosyl donors, such as glycosyl ortho-alkynylbenzoates.[18][19][20]
Q3: How do protecting groups influence the stereoselectivity of β-mannosylation?
Protecting groups play a crucial role beyond simply masking hydroxyl groups. Their steric and electronic properties can significantly impact the outcome of the glycosylation reaction.[9]
-
Participating Groups: Acyl groups at the C2 position typically lead to 1,2-trans-glycosides (α-mannosides) through neighboring group participation.[21]
-
Conformation-Constraining Groups: Cyclic protecting groups, such as the 4,6-O-benzylidene acetal, restrict the conformational flexibility of the mannosyl donor, which can favor the formation of the β-anomer.[9][11]
-
Remote Directing Groups: Groups like the 3-O-picoloyl in Hydrogen-Bond-Mediated Aglycone Delivery (HAD) can direct the incoming nucleophile to the β-face.[1][2][8]
-
Steric Influence: The steric bulk of protecting groups, for instance at the C2 and C3 positions, is of critical importance. Bulky groups can either hinder or favor β-attack depending on the overall strategy.[9][10] For example, sterically minimal propargyl ethers at the 2-O-position have been shown to enhance β-selectivity in 4,6-O-benzylidene acetal directed mannosylations.[10]
Troubleshooting Guides
Issue 1: Low β-selectivity and formation of the α-anomer as the major product.
Possible Causes and Solutions:
-
Cause: The chosen glycosyl donor and reaction conditions favor the thermodynamic α-product due to the anomeric effect.
-
Troubleshooting Steps:
-
Employ a Conformationally Restricted Donor: Introduce a 4,6-O-benzylidene acetal or a related cyclic protecting group on your mannosyl donor. This is a well-established strategy to enhance β-selectivity.[11][12]
-
Utilize the Crich Sulfoxide Method: If using a thioglycoside donor, convert it to the corresponding sulfoxide and perform the glycosylation at low temperatures (e.g., -78 °C) with pre-activation using triflic anhydride (B1165640).[11][12][13]
-
Implement Hydrogen-Bond-Mediated Aglycone Delivery (HAD): Introduce a picoloyl group at a remote position (e.g., C3) on the donor to direct the acceptor to the β-face.[7][8]
-
Consider Anomeric O-Alkylation: If other methods fail, anomeric O-alkylation with a suitable electrophile in the presence of cesium carbonate can be a robust alternative for achieving high β-selectivity.[16][17]
-
Issue 2: Poor yields in β-mannosylation reactions.
Possible Causes and Solutions:
-
Cause: The glycosyl donor is not sufficiently reactive, or the acceptor is sterically hindered or has low nucleophilicity. Competing side reactions may also be occurring.
-
Troubleshooting Steps:
-
Optimize the Glycosyl Donor: Ensure the leaving group on your donor is appropriate for the chosen activation conditions. For instance, thioglycosides, sulfoxides, and trichloroacetimidates are commonly used with specific promoters.
-
Adjust Reaction Conditions:
-
Temperature: Low temperatures (e.g., -78 °C) are often crucial for achieving high β-selectivity, especially in methods like the Crich sulfoxide protocol.[11] However, some methods like HAD can be effective at ambient temperatures.[7][8]
-
Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane and diethyl ether are commonly used.
-
Activator/Promoter: Ensure the correct activator and stoichiometry are used. For example, NIS/TfOH is a common promoter system for thioglycosides.[22]
-
-
Address Acceptor Reactivity: For acceptors with low nucleophilicity, increasing the reaction time or temperature (if compatible with β-selectivity) may be necessary. Alternatively, a more reactive donor might be required.
-
Issue 3: Difficulty in synthesizing β-mannosides with specific aglycones (e.g., complex natural products).
Possible Causes and Solutions:
-
Cause: The complex functionality of the aglycone may be incompatible with the harsh reaction conditions of some β-mannosylation methods.
-
Troubleshooting Steps:
-
Employ Mild, Catalytic Methods: Gold(I)-catalyzed glycosylations can be effective under mild conditions and tolerate a range of functional groups.[18][20]
-
Utilize Organocatalysis: Methods using bis-thiourea catalysts with acetonide-protected donors can proceed under mild, neutral conditions and are compatible with complex functional groups.[4]
-
Consider Intramolecular Aglycone Delivery (IAD): By tethering the complex aglycone to the donor, the glycosylation becomes an intramolecular process, which can be more efficient and selective.
-
Quantitative Data Summary
The following tables summarize quantitative data from various β-mannosylation strategies to facilitate comparison.
Table 1: Influence of Protecting Groups on β-Selectivity in HAD
| Donor Protecting Groups | Acceptor | Promoter System | α/β Ratio | Yield (%) | Reference |
| 3-O-Picoloyl, 2,4,6-O-Bn | GlcNAc derivative | NIS/TfOH | >1/25 | 76 | [8] |
| 3-O-Picoloyl, 2,4,6-O-Bn | Primary Alcohol | NIS/TfOH | 1/18.5 | - | [11] |
| 3-O-Picoloyl (Mannosamine) | Primary Alcohol | NIS/TfOH | 1/14 | 69 | [22] |
Table 2: Comparison of β-Mannosylation Strategies
| Method | Glycosyl Donor | Promoter/Catalyst | Typical α/β Ratio | Typical Yield (%) | Key Features |
| Crich Sulfoxide | 4,6-O-Benzylidene sulfoxide | Tf₂O (pre-activation) | Highly β-selective | Good to excellent | Requires low temp. (-78°C) and pre-activation.[11][12] |
| Anomeric O-Alkylation | Partially protected mannose | Cs₂CO₃ | Exclusively β | 50-75 | Mild conditions, directly provides C2-OH product.[16][17] |
| Gold(I)-Catalysis | ortho-Hexynylbenzoate | Ph₃PAuOTf | Good β-selectivity | High | Mild, catalytic conditions.[6] |
| Bis-thiourea Catalysis | 2,3-Acetonide phosphate | Bis-thiourea catalyst | 1:16 to 1:32 | High | Mild, neutral conditions, broad substrate scope.[4] |
Experimental Protocols
Protocol 1: Hydrogen-Bond-Mediated Aglycone Delivery (HAD) for β-Mannosylation
This protocol is based on the work of Demchenko and co-workers.[8][22]
-
Materials: 3-O-Picoloyl-functionalized mannosyl donor (1 equiv), glycosyl acceptor (1.2-1.5 equiv), N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH), anhydrous Dichloromethane (DCM), activated 4 Å molecular sieves.
-
Procedure: a. To a solution of the mannosyl donor and glycosyl acceptor in anhydrous DCM under an argon atmosphere, add freshly activated 4 Å molecular sieves. b. Stir the mixture at room temperature for 30-60 minutes. c. Cool the reaction mixture to the desired temperature (e.g., -40 °C). d. Add NIS to the mixture. e. Add a catalytic amount of TfOH. f. Monitor the reaction by TLC until the donor is consumed. g. Quench the reaction with triethylamine. h. Filter the mixture through Celite, concentrate the filtrate, and purify the residue by silica (B1680970) gel column chromatography.
Protocol 2: Crich β-Mannosylation using a Sulfoxide Donor
This protocol is a general representation of the Crich sulfoxide method.[11][12][13]
-
Materials: 4,6-O-Benzylidene protected mannosyl sulfoxide donor (1 equiv), glycosyl acceptor (1.2 equiv), Triflic anhydride (Tf₂O), 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), anhydrous Diethyl ether or Dichloromethane, activated 4 Å molecular sieves.
-
Procedure: a. To a solution of the mannosyl sulfoxide donor and DTBMP in anhydrous diethyl ether at -78 °C under an argon atmosphere, add Tf₂O. b. Stir the mixture at -78 °C for 5-10 minutes (pre-activation). c. Add a solution of the glycosyl acceptor in anhydrous diethyl ether to the reaction mixture. d. Allow the reaction to slowly warm to room temperature over several hours. e. Monitor the reaction by TLC. f. Quench the reaction with saturated aqueous sodium bicarbonate solution. g. Extract the product with an organic solvent (e.g., DCM), dry the organic layer over sodium sulfate, concentrate, and purify by silica gel column chromatography.
Protocol 3: Anomeric O-Alkylation for β-Mannosylation
This protocol is based on the cesium carbonate-mediated method.[16][17]
-
Materials: Partially protected D-mannose (e.g., 3,4,6-tri-O-benzyl-D-mannopyranose) (1 equiv), glycosyl triflate or other suitable electrophile (2-3 equiv), Cesium carbonate (Cs₂CO₃) (2.5-3.5 equiv), anhydrous 1,2-dichloroethane.
-
Procedure: a. To a solution of the D-mannose derivative and the electrophile in anhydrous 1,2-dichloroethane, add Cs₂CO₃. b. Stir the mixture at 40 °C for 24 hours. c. Monitor the reaction by TLC. d. Upon completion, filter the reaction mixture and concentrate the filtrate. e. Purify the crude product by silica gel column chromatography to obtain the β-mannoside.
Visualized Workflows and Concepts
References
- 1. "Stereocontrolled Mannosylation by Hydrogen-bond-mediated Aglycone Deli" by Catherine Alex [irl.umsl.edu]
- 2. Stereocontrolled Mannosylation by Hydrogen-Bond-Mediated Aglycone Delivery - ProQuest [proquest.com]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-bond-mediated aglycone delivery: focus on β-mannosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective Synthesis of 2,3-Diamino-2,3-dideoxy-β-D-mannosides via Anomeric <em>O</em>-Alkylation  - ProQuest [proquest.com]
- 16. Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. books.rsc.org [books.rsc.org]
- 20. Gold-catalyzed glycosylation in the synthesis of complex carbohydrate-containing natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl β-D-mannopyranoside
Welcome to the technical support center for the synthesis of methyl β-D-mannopyranoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. The synthesis of β-mannosides is notoriously difficult due to the steric hindrance at the C2 position and the anomeric effect, which favors the formation of the α-anomer.[1] This guide provides troubleshooting advice, detailed protocols, and comparative data to help you navigate these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is the yield of my methyl β-D-mannopyranoside synthesis consistently low with a high proportion of the α-anomer?
A: This is the most common challenge in mannosylation. The formation of the α-anomer is thermodynamically favored due to the anomeric effect.[1][2] Standard methods like the Fischer glycosylation, which involves heating mannose in methanol (B129727) with an acid catalyst, typically yield an equilibrium mixture that favors the α-pyranoside as the most stable product.[2][3] To improve β-selectivity, specialized methods that operate under kinetic control are required.
Q2: How can I increase the stereoselectivity to favor the β-anomer?
A: Achieving high β-selectivity requires moving beyond simple equilibrium-controlled reactions like the Fischer glycosylation. Consider these advanced strategies:
-
Protecting Group Control: Employing a 4,6-O-benzylidene acetal (B89532) protecting group on the mannose donor is a key feature of many successful β-mannosylation strategies, including the Crich method.[4][5] This group restricts the conformation of the pyranose ring, facilitating the desired stereochemical outcome.
-
Catalyst-Controlled Synthesis: Modern organocatalytic methods, such as using a bis-thiourea catalyst with a 2,3-acetonide-protected glycosyl donor, can provide excellent β-selectivity under mild and neutral conditions.[6]
-
Crich β-Mannosylation: This powerful method involves the activation of an α-mannosyl sulfoxide (B87167) with triflic anhydride (B1165640) (Tf₂O) at low temperatures. The reaction proceeds via a proposed Sₙ2-type reaction on an anomeric triflate intermediate, leading to high β-selectivity.[4][5]
-
Anomeric O-Alkylation: This approach involves the reaction of a partially protected mannose with an electrophile in the presence of a base like cesium carbonate (Cs₂CO₃), which has shown high β-selectivity.[7][8]
Q3: I am attempting a Koenigs-Knorr reaction, but the results are inconsistent. What can I do?
A: The Koenigs-Knorr reaction, which uses a glycosyl halide and a heavy metal salt promoter (e.g., silver carbonate, silver oxide), can be sensitive to the specific donor, acceptor, and reaction conditions.[1][9]
-
Promoter Choice: The choice and stoichiometry of the promoter are critical. Silver oxide or silver carbonate are traditional choices.[9] Adding a catalytic amount of a Lewis acid like TMSOTf can dramatically accelerate the reaction from hours to minutes and improve yields.[10]
-
Neighboring Group Participation: The protecting group at the C2 position is crucial. A non-participating group (like a benzyl (B1604629) ether) is needed to avoid the formation of a 1,2-trans-glycoside, which would be the α-anomer in the mannose series. Conversely, participating groups like acetyl or benzoyl esters generally lead to 1,2-trans products.[9]
-
Donor Reactivity: Benzoylated α-bromides have been shown to be much more reactive than their benzylated counterparts under certain catalyzed Koenigs-Knorr conditions.[10]
Q4: My reaction is not going to completion, or I am seeing significant side products. What are the likely causes?
A:
-
Moisture: Glycosylation reactions are highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The use of molecular sieves is common to scavenge any trace amounts of water.
-
Reagent Purity: The purity of the glycosyl donor, acceptor, and any promoters or catalysts is paramount. Impurities can inhibit the reaction or lead to undesired side products.
-
Temperature Control: Many highly selective methods, like the Crich β-mannosylation, require cryogenic conditions (e.g., -78 °C) to control the reactivity of intermediates and prevent side reactions.[4]
-
Stoichiometry: Carefully control the molar ratios of the donor, acceptor, and promoter. An excess of the donor or promoter may be necessary but can also lead to side reactions if not optimized.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes and compares various methods for the synthesis of β-mannosides, highlighting the differences in conditions and outcomes.
| Method | Typical Donor | Promoter / Catalyst | Key Conditions | Typical α:β Ratio | Reported Yield | Reference |
| Fischer Glycosylation | D-Mannose | Strong Acid (e.g., HCl) | Reflux in Methanol | Mixture, favors α | Variable, moderate | [2][3] |
| Koenigs-Knorr | Acetobromomannose | Ag₂O, Ag₂CO₃, Hg(CN)₂ | Anhydrous solvent | Variable, depends on C2 group | Often moderate | [1][9] |
| Crich β-Mannosylation | 4,6-O-Benzylidene α-mannosyl sulfoxide | Tf₂O, DTBMP | Low temperature (-78 °C) | Highly β-selective | Good to Excellent | [4][5] |
| Catalyst-Controlled | 2,3-Acetonide-protected glycosyl phosphate (B84403) | Bis-thiourea catalyst | Mild, neutral conditions | 1:99 | Quantitative | [6] |
| Anomeric O-Alkylation | Partially protected mannose | Cs₂CO₃ | 40 °C | Highly β-selective | ~75% | [8] |
Experimental Protocols
Protocol 1: Classical Fischer Glycosylation of D-Mannose
This protocol describes a straightforward method that typically yields a mixture of methyl mannosides, with the α-anomer being the major product.[3]
-
Preparation: Suspend D-mannose (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Add a strong acid catalyst (e.g., 1% methanolic hydrogen chloride or a heterogeneous acid catalyst like QP-SA).[3]
-
Reaction: Heat the mixture at reflux. Reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is an equilibrium process; prolonged reaction times favor the thermodynamically more stable pyranoside forms.[2]
-
Neutralization: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate or an anion exchange resin).
-
Workup: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: The resulting syrup, containing a mixture of α/β pyranosides and furanosides, must be purified by column chromatography to isolate the methyl β-D-mannopyranoside.
Protocol 2: Highly Selective Bis-Thiourea Catalyzed β-Mannosylation
This protocol is based on a modern, catalyst-controlled approach that provides high yields and excellent β-selectivity under mild conditions.[6]
-
Preparation of Donor: Synthesize the 2,3-acetonide-protected mannosyl phosphate donor from D-mannose.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl phosphate donor (1.0 eq), methanol (as the acceptor, typically in excess), and the bis-thiourea catalyst (e.g., 1 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically clean and can be monitored by TLC or NMR.
-
Workup: Once the reaction is complete, the catalyst can often be removed by filtration or a simple workup procedure. Concentrate the solution under reduced pressure.
-
Deprotection: The resulting acetonide-protected methyl β-D-mannopyranoside is then deprotected. This can be achieved under mild acidic conditions (e.g., 4:1 acetic acid:water mixture at room temperature).[6]
-
Purification: After deprotection, purify the final product, if necessary, to yield methyl β-D-mannopyranoside with very high anomeric purity (>95% purity without column chromatography has been reported).[6]
Visualizations
Caption: General experimental workflow for synthesizing methyl β-D-mannopyranoside.
Caption: Troubleshooting logic for low-yield synthesis of β-mannosides.
References
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 3. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 10. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Glycosylation with Mannosyl Donors
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during glycosylation reactions involving mannosyl donors, specifically focusing on issues of low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my mannosylation reaction showing low or no reactivity?
Low reactivity in mannosyl glycosylations can stem from several factors related to the glycosyl donor, acceptor, activating system, or reaction conditions. A primary consideration is the electronic nature of the protecting groups on the mannosyl donor. Donors with electron-withdrawing protecting groups (e.g., acetyl, benzoyl esters) are considered "disarmed" and are inherently less reactive.[1] This is because these groups decrease electron density at the anomeric center, destabilizing the formation of the crucial oxocarbenium ion intermediate.[1] Conversely, donors with electron-donating groups (e.g., benzyl (B1604629) ethers) are "armed" and more reactive.[2]
Other potential causes include:
-
A poor leaving group: The nature of the anomeric leaving group significantly impacts donor activation.
-
Suboptimal activation: The chosen promoter may be too weak to activate a disarmed donor, or the reaction temperature may be too low.[1]
-
Presence of moisture: Water can quench the activator and hydrolyze the donor or acceptor.[1]
-
A low-nucleophilicity acceptor: Sterically hindered or electronically deactivated glycosyl acceptors can lead to sluggish reactions.[1]
Q2: What is the "armed-disarmed" concept and how does it affect my reaction?
The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups.[1]
-
Armed donors possess electron-donating groups (e.g., benzyl ethers), which increase the electron density at the anomeric center, making the donor more reactive.[1][2]
-
Disarmed donors contain electron-withdrawing groups (e.g., acetyl, benzoyl esters), which decrease the electron density at the anomeric center, rendering the donor less reactive.[1]
This concept is fundamental for planning sequential glycosylation strategies and for troubleshooting low reactivity. If you are using a disarmed mannosyl donor, a stronger activator or more forcing reaction conditions may be necessary to achieve a reasonable reaction rate.[1]
Q3: How do protecting groups elsewhere on the mannosyl donor impact reactivity?
Protecting groups at other positions, particularly C-2, C-3, C-4, and C-6, can have a profound influence on reactivity and stereoselectivity.
-
4,6-O-Benzylidene acetal: This common protecting group imparts conformational rigidity. This constraint can disfavor the formation of an oxocarbenium ion, thereby influencing the reaction mechanism and potentially favoring stereospecific pathways via intermediates like α-mannosyl triflates.[3][4] While often used to achieve β-selectivity, its impact on overall reactivity must be considered.
-
C-2 and C-3 Protecting Groups: The nature of these groups is critical. Bulky protecting groups at C-3, such as TBDMS, can sterically hinder the reaction and lead to lower anomeric selectivity.[5] Acyl groups at C-3 can participate in the reaction (neighboring group participation), which can influence both reactivity and the stereochemical outcome, often favoring α-glycosides.[6]
-
Silyl (B83357) Protecting Groups: Silyl ethers are generally considered to be electron-donating and can significantly increase the reactivity of a glycosyl donor, creating "superarmed" donors.[2] However, bulky silyl groups can also introduce steric hindrance.
Troubleshooting Guides
Issue 1: Sluggish Reaction with Unreacted Starting Material
If your TLC shows a significant amount of unreacted mannosyl donor and/or acceptor after the expected reaction time, it often points to insufficient activation of the donor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for sluggish mannosylation reactions.
Possible Solutions & Methodologies
-
Increase Activator Equivalents: Gradually increase the amount of the Lewis acid promoter. For a disarmed donor, you may need more than the catalytic amounts used for armed donors.[1]
-
Switch to a Stronger Activator: If a milder Lewis acid (e.g., TMSOTf) is ineffective, consider a more potent one. The choice of activator is critical and depends on the leaving group.[1] For instance, a switch from TMSOTf to TfOH might be beneficial for certain donors.[7]
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature can significantly enhance the rate of activation and coupling.[1] However, be mindful that higher temperatures can also lead to side reactions and decreased stereoselectivity. It is known that glycosylations often proceed rapidly within a narrow temperature range.
-
Ensure Anhydrous Conditions: The presence of water can severely inhibit the reaction.[1] Ensure all glassware is flame-dried, solvents are anhydrous, and reagents are dry. Use freshly activated molecular sieves.
Issue 2: Low Yield with Multiple Byproducts on TLC
The formation of multiple spots on a TLC plate alongside a low yield of the desired product can indicate several problems.
Logical Relationship of Potential Issues
Caption: Potential causes for low yields and byproduct formation.
Possible Solutions & Methodologies
-
Hydrolysis: If moisture is present, hydrolysis of the activated donor or the acceptor can occur, leading to byproducts.[1] Rigorous anhydrous techniques are essential.
-
Anomerization: The formation of the undesired anomer is a common issue. Stereoselectivity is influenced by protecting groups, solvent, temperature, and the donor-acceptor combination.[8][9] For instance, 4,6-O-benzylidene protected mannosyl donors are often employed to favor β-mannosylation.[3][9]
-
Side Reactions: With certain donors, such as 2-amino sugar donors, side reactions like oxazoline formation can be a major issue.[5]
-
Pre-activation Protocol: To improve selectivity and yield, consider a pre-activation protocol. This involves activating the donor with the promoter at a low temperature before adding the acceptor.[5] This can help in forming a key intermediate, such as an α-triflate, which can then react stereoselectively with the acceptor.[5][9]
Data Presentation
Table 1: Influence of Protecting Groups on Mannosyl Donor Reactivity and Selectivity
| Donor Protecting Groups | Relative Reactivity | Typical Selectivity | Reference(s) |
| Per-benzyl (armed) | High | Unselective (α/β mixtures) | [4] |
| Per-acetyl (disarmed) | Low | Varies, often requires strong activation | [1][2] |
| 4,6-O-Benzylidene acetal | Moderate | High β-selectivity with pre-activation | [3][4][5] |
| 2,3-Acetonide | High | High β-selectivity with specific catalysts | [4] |
| Silyl ethers ("superarmed") | Very High | Varies with bulkiness | [2] |
Table 2: Common Activating Systems for Mannosyl Donors
| Leaving Group | Promoter System | Typical Conditions | Notes | Reference(s) |
| Thioether (e.g., -SPh, -SEt) | NIS / TfOH (or TMSOTf) | DCM, -40 °C to 0 °C | Widely used, TfOH concentration is critical. | [10] |
| Trichloroacetimidate (B1259523) | TMSOTf or BF₃·OEt₂ | DCM, -40 °C to 0 °C | Common and effective for many systems. | [10][11] |
| Phosphate | TMSOTf | Varies | Can provide high α-selectivity. | [11] |
| Benzoyloxy | MeSCH₂Cl / KI | 80 °C | Activates stable and easy-to-prepare donors. | [11] |
| Hemiacetal (in situ) | Sulfonyl chloride / Base | THF, -30 °C | Matches leaving group ability to donor reactivity for Sₙ2 reactions. | [12] |
Experimental Protocols
Protocol 1: General Procedure for a Pre-activation-based β-Mannosylation
This protocol is adapted from methodologies employing 4,6-O-benzylidene protected mannosyl thioglycoside donors, which are known to yield β-mannosides with high selectivity.[5]
Materials:
-
4,6-O-benzylidene protected mannosyl thioglycoside donor
-
Glycosyl acceptor
-
Activator system: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Quenching agent: Triethylamine (B128534) or Pyridine
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add the mannosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves to the flask.
-
Dissolve the contents in anhydrous DCM and stir under a nitrogen atmosphere for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, prepare a solution of the activator (e.g., NIS) in anhydrous DCM.
-
Pre-activation Step: Add the activator solution to the cooled reaction mixture containing the donor and sieves (but not the acceptor if following a strict pre-activation protocol where the acceptor is added later).
-
Slowly add a catalytic amount of TfOH (as a dilute solution in DCM) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the donor is consumed or the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium thiosulfate (B1220275) solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting a Sluggish Reaction with a Disarmed Donor
This protocol outlines steps to take when a reaction with an acetylated mannosyl donor is not proceeding.
Initial Reaction Setup (Example):
-
Acetylated mannosyl trichloroacetimidate donor (1.0 eq)
-
Acceptor (1.2 eq)
-
TMSOTf (0.1 eq)
-
Anhydrous DCM, -20 °C
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Before making other changes, ensure all components are scrupulously dry. If in doubt, restart with freshly dried reagents.
-
Increase Activator Stoichiometry: If the reaction is still sluggish after 1-2 hours (as monitored by TLC), add another portion of TMSOTf (e.g., another 0.1-0.2 eq).
-
Increase Temperature: If increasing the activator is not effective, allow the reaction to slowly warm. For example, let the cooling bath expire and the reaction warm to 0 °C or room temperature. Monitor closely by TLC for product formation and decomposition.[7]
-
Switch to a Stronger Promoter: If the above steps fail, the promoter system may be too weak. In a subsequent attempt, consider replacing TMSOTf with a stronger Lewis acid like TfOH (catalytic amounts) or using a super-stoichiometric amount of a promoter like BF₃·OEt₂.[1][7] The reaction will likely need to be run at a low temperature (e.g., -40 °C or lower) initially to control reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 3. Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 11. Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: β-Mannosidase Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with β-mannosidase assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a β-mannosidase assay?
A1: β-mannosidase is a glycoside hydrolase that catalyzes the hydrolysis of terminal, non-reducing β-D-mannose residues from β-D-mannosides.[1] In a typical laboratory setting, a chromogenic or fluorogenic substrate, such as p-nitrophenyl-β-D-mannopyranoside (pNP-Man) or 4-methylumbelliferyl-β-D-mannopyranoside (4-MU-Man), is used.[2][3] The enzyme cleaves the substrate, releasing a product (p-nitrophenol or 4-methylumbelliferone) that can be quantified spectrophotometrically or fluorometrically, respectively. The amount of product released over time is directly proportional to the enzyme's activity.
Q2: What are the optimal pH and temperature conditions for β-mannosidase?
A2: The optimal conditions can vary significantly depending on the source of the enzyme. It is always recommended to determine the optimal pH and temperature for your specific enzyme empirically. However, typical ranges are provided below.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Bacillus subtilis BE-91 | 6.0 | 65 |
| Aspergillus sp. (MndB) | 6.0 | 37 |
| Aureobasidium pullulans | 4.0 | 55 |
| Penicillium aculeatum APS1 | 5.5 | 70 |
| Helix pomatia | ~4.0 | 25 |
This table summarizes data from multiple sources.[4][5][6][7]
Q3: Which substrate should I use for my assay?
A3: p-Nitrophenyl-β-D-mannopyranoside (pNP-Man) is a widely used chromogenic substrate that releases a yellow p-nitrophenol product upon cleavage, which can be measured at 410 nm.[8][9] For higher sensitivity, a fluorogenic substrate like 4-methylumbelliferyl-β-D-mannopyranoside (4-MU-Man) is a better choice.[2] Natural substrates like locust bean gum or konjac glucomannan (B13761562) can also be used, with the release of reducing sugars detected by methods like the 3,5-dinitrosalicylic acid (DNS) assay.[4]
Q4: How should I prepare and store my β-mannosidase enzyme?
A4: Enzyme storage is critical for maintaining activity. Most commercial β-mannosidases are supplied as a suspension in ammonium (B1175870) sulfate (B86663) and should be stored at 2-8°C. Avoid repeated freeze-thaw cycles. For creating working solutions, dilute the enzyme in a suitable buffer (e.g., sodium acetate (B1210297) or citrate-phosphate buffer) immediately before use. Enzyme stability is highest at specific pH and temperatures; for example, the MndB enzyme from Aspergillus is most stable at pH 7.0.[5]
Troubleshooting Guide
This section addresses common issues encountered during β-mannosidase assays.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | 1. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer. | 1. Optimize pH and temperature for your specific enzyme. Refer to the table above or the manufacturer's data sheet. Perform a pH and temperature matrix experiment. |
| 2. Inactive Enzyme: Improper storage or handling led to denaturation. | 2. Aliquot the enzyme upon arrival to avoid freeze-thaw cycles. Ensure storage at the correct temperature (typically 2-8°C). Run a positive control with a fresh enzyme lot. | |
| 3. Presence of Inhibitors: Contaminants in the sample or buffer. | 3. Check for known inhibitors (see Q5 below). Dialyze your enzyme preparation or use a desalting column. Ensure all reagents are of high purity. | |
| 4. Substrate Degradation: Substrate has expired or was improperly stored. | 4. Use a fresh stock of substrate. Store pNP-Man protected from light at -20°C.[9] | |
| High Background Signal | 1. Substrate Instability: Spontaneous hydrolysis of the substrate at assay pH/temperature. | 1. Run a "substrate only" blank (no enzyme) for every experiment. Subtract the blank absorbance from all readings. |
| 2. Contaminated Reagents: Buffer or other reagents contain interfering substances. | 2. Prepare fresh buffers with high-purity water and reagents. | |
| 3. Sample Interference: The sample itself absorbs at the detection wavelength. | 3. Run a "sample only" blank (sample and buffer, no substrate) and subtract this value. | |
| Inconsistent Results / Poor Reproducibility | 1. Inaccurate Pipetting: Inconsistent volumes of enzyme, substrate, or buffer. | 1. Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| 2. Temperature Fluctuations: Inconsistent incubation temperature. | 2. Use a water bath or incubator with precise temperature control. Pre-warm all reagents to the assay temperature. | |
| 3. Timing Errors: Inconsistent incubation times. | 3. Use a multi-channel pipette and a timer to ensure consistent start and stop times for reactions. | |
| 4. Enzyme Aggregation: Enzyme is not properly mixed before use. | 4. Gently mix the enzyme suspension before pipetting. Do not vortex vigorously as this can cause denaturation. |
dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="β-Mannosidase Assay Troubleshooting Logic", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Start: Inconsistent or\nUnexpected Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckActivity [label="Is Enzyme Activity Low/Absent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBackground [label="Is Background Signal High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReproducibility [label="Are Results Irreproducible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Low Activity Path VerifyConditions [label="Verify Assay Conditions\n(pH, Temp, Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TestEnzyme [label="Test Enzyme Integrity\n(Positive Control, New Lot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckInhibitors [label="Check for Inhibitors\n(Sample Purity, Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// High Background Path SubstrateBlank [label="Run Substrate Blank\n(No Enzyme Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SampleBlank [label="Run Sample Blank\n(No Substrate Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Irreproducible Results Path ReviewPipetting [label="Review Pipetting Technique\n& Calibrate Equipment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ControlTempTime [label="Ensure Consistent\nTemperature & Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MixEnzyme [label="Ensure Homogeneous\nEnzyme Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Node End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckActivity; CheckActivity -> VerifyConditions [label="Yes"]; CheckActivity -> CheckBackground [label="No"]; VerifyConditions -> TestEnzyme; TestEnzyme -> CheckInhibitors; CheckInhibitors -> End;
CheckBackground -> SubstrateBlank [label="Yes"]; CheckBackground -> CheckReproducibility [label="No"]; SubstrateBlank -> SampleBlank; SampleBlank -> End;
CheckReproducibility -> ReviewPipetting [label="Yes"]; CheckReproducibility -> End [label="No"]; ReviewPipetting -> ControlTempTime; ControlTempTime -> MixEnzyme; MixEnzyme -> End; } A troubleshooting workflow for β-mannosidase assays.
Q5: What are some common inhibitors and activators of β-mannosidase?
A5: Enzyme activity can be significantly affected by various ions and small molecules.
-
Inhibitors: Several compounds are known to inhibit β-mannosidase, often by mimicking the structure of mannose. These include Deoxynojirimycin, Swainsonine, Castanospermine, and Miglustat.[10] Metal ions such as Ba²⁺ and Pb²⁺ have also been shown to be strong inhibitors of some β-mannosidases.[4]
-
Activators: The activity of some β-mannosidases can be enhanced by divalent cations. For example, the enzyme from Bacillus subtilis BE-91 is enhanced by Mn²⁺, Cu²⁺, Zn²⁺, Ca²⁺, and Mg²⁺.[4]
Experimental Protocols
Protocol 1: Standard β-Mannosidase Activity Assay using pNP-Man
This protocol is a general guideline for determining β-mannosidase activity in a 96-well plate format.
Materials:
-
β-Mannosidase enzyme solution
-
Substrate: p-Nitrophenyl-β-D-mannopyranoside (pNP-Man)
-
Assay Buffer: e.g., 50 mM Citrate-Phosphate buffer, pH adjusted to the enzyme's optimum.
-
Stop Solution: e.g., 0.2 M Sodium Carbonate or 0.2 M Tris base.[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm.
-
Incubator or water bath set to the optimal temperature.
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer at the desired pH.
-
Prepare a stock solution of pNP-Man (e.g., 10 mM in Assay Buffer). Store protected from light.
-
Prepare the Stop Solution.
-
-
Set up the Reaction:
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the enzyme solution (or sample) to the appropriate wells. For the blank, add 10 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at the optimal temperature for 5 minutes to equilibrate.
-
-
Start the Reaction:
-
Add 10 µL of the pNP-Man stock solution to all wells to start the reaction (final volume = 100 µL).
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes). The time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The stop solution raises the pH, which both stops the enzyme and develops the yellow color of the p-nitrophenolate ion.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 410 nm using a microplate reader.
-
-
Calculate Activity:
-
Subtract the absorbance of the blank from the sample readings.
-
Use a standard curve of p-nitrophenol to convert the absorbance values into the amount of product formed.
-
Enzyme activity is typically expressed in Units (U), where 1 U is the amount of enzyme that liberates 1 µmol of product per minute under the specified conditions.
-
dot graph Assay_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="Standard Assay Workflow", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Prep [label="1. Prepare Reagents\n(Buffer, Substrate, Stop Solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="2. Set Up Reaction Plate\n(Buffer + Enzyme/Sample)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PreIncubate [label="3. Pre-incubate at Optimal Temp\n(5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; StartRxn [label="4. Start Reaction\n(Add Substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="5. Incubate\n(10-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; StopRxn [label="6. Stop Reaction\n(Add Stop Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="7. Read Absorbance\n(410 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="8. Calculate Activity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Prep -> Setup; Setup -> PreIncubate; PreIncubate -> StartRxn; StartRxn -> Incubate; Incubate -> StopRxn; StopRxn -> Read; Read -> Calculate; } A workflow for a standard β-mannosidase assay.
Protocol 2: Determining Michaelis-Menten Kinetics (Kₘ and Vₘₐₓ)
This protocol describes how to determine the kinetic parameters of your enzyme.
Procedure:
-
Follow the Standard Assay Protocol (Protocol 1).
-
Instead of a single substrate concentration, prepare a range of substrate dilutions. A typical range might be from 0.1 × Kₘ to 10 × Kₘ. If the Kₘ is unknown, start with a broad range of concentrations (e.g., 0.05 mM to 5 mM pNP-Man).
-
For each substrate concentration, measure the initial reaction velocity (v₀). Ensure your measurements are in the linear phase of the reaction. This may require testing different incubation times.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/v₀ vs 1/[S]), though non-linear regression is generally more accurate.
References
- 1. β-Mannosidase - Creative Enzymes [creative-enzymes.com]
- 2. b-Mannosidase – Supra-Regional Assay Service [sas-centre.org]
- 3. CAS 35599-02-1: p-Nitrophenyl β-D-mannopyranoside [cymitquimica.com]
- 4. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production and characterization of thermostable acidophilic β-mannanase from Aureobasidium pullulans NRRL 58524 and its potential in mannooligosaccharide production from spent coffee ground galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. goldbio.com [goldbio.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Methyl β-D-Mannopyranoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using methyl β-D-mannopyranoside in various assays.
Frequently Asked Questions (FAQs)
Q1: What is methyl β-D-mannopyranoside and what are its common applications?
Methyl β-D-mannopyranoside is a glycoside that serves as a valuable tool in biochemical and biomedical research. It functions as a competitive inhibitor of mannose-binding proteins, also known as lectins. By mimicking the natural ligand, D-mannose, it can be used to study carbohydrate-protein interactions, which are crucial in various biological processes including immune responses, cell adhesion, and signaling pathways. A primary application is in the investigation of the mannose-binding lectin (MBL) pathway of the complement system.
Q2: I am having trouble dissolving methyl β-D-mannopyranoside in my aqueous assay buffer. What are the recommended solvents?
Methyl β-D-mannopyranoside is a polar molecule and is soluble in water and other polar solvents. For many biological assays, preparing a concentrated stock solution in a suitable organic solvent is a common practice.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of compounds, including methyl β-D-mannopyranoside. It is miscible with water and most cell culture media.[1]
-
Methanol: This polar protic solvent can also be used to dissolve methyl β-D-mannopyranoside.
Q3: When I dilute my DMSO stock solution of methyl β-D-mannopyranoside into my aqueous buffer, a precipitate forms. What is happening and how can I prevent this?
This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous buffer where its solubility is lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Strategies to Prevent Precipitation:
-
Gradual Dilution: Instead of adding the stock solution directly to the full volume of the buffer, try adding the aqueous buffer to the stock solution dropwise while vortexing. This gradual change in polarity can help keep the compound in solution.
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains compatible with your experimental system (typically below 0.5% for cell-based assays).
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution in a solvent that is miscible with both DMSO and water, such as ethanol (B145695) or methanol, before the final dilution into the aqueous buffer.
-
Use of Surfactants or Co-solvents: In some cases, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent (e.g., polyethylene (B3416737) glycol) in the final assay buffer can help to maintain the solubility of the compound.
Q4: Can I heat the solution to improve the solubility of methyl β-D-mannopyranoside?
Gentle warming can be an effective method to increase the solubility of many compounds. However, caution must be exercised, especially with biological samples, as excessive heat can lead to degradation of the compound or other components in the assay. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Always allow the solution to return to the experimental temperature and visually inspect for any precipitation before use.
Troubleshooting Guides
Issue 1: Inconsistent results in competitive binding assays (e.g., ELISA).
Possible Cause: Precipitation of methyl β-D-mannopyranoside at higher concentrations, leading to an inaccurate assessment of its inhibitory concentration (IC50).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent competitive binding assay results.
Issue 2: Artifacts or low signal in Isothermal Titration Calorimetry (ITC) experiments.
Possible Cause: Poor solubility or precipitation of methyl β-D-mannopyranoside in the ITC buffer, leading to inaccurate heat measurements.
Troubleshooting Steps:
-
Buffer Matching: Ensure that the buffer used to dissolve the lectin in the cell and the methyl β-D-mannopyranoside in the syringe are identical. Even minor differences in pH or buffer components can lead to large heats of dilution, masking the actual binding enthalpy.
-
Solubility Test: Before the ITC experiment, perform a simple solubility test by preparing the highest planned concentration of methyl β-D-mannopyranoside in the ITC buffer. Let it sit at the experimental temperature and visually inspect for any cloudiness or precipitation over time.
-
Optimize DMSO Concentration: If a DMSO stock is used, keep the final concentration in the syringe as low as possible and ensure it is precisely matched in the cell buffer to minimize heats of dilution.
-
Centrifugation: Centrifuge the methyl β-D-mannopyranoside solution immediately before loading it into the ITC syringe to remove any micro-precipitates.
Quantitative Data Summary
| Solvent | Solubility of Methyl α-D-Mannopyranoside |
| Water | 100 mg/mL |
| DMSO | 38 mg/mL (195.69 mM) |
Note: The solubility of the beta anomer is expected to be similar to the alpha anomer due to their structural similarities.
Experimental Protocols
Protocol 1: Competitive ELISA for Mannose-Binding Lectin (MBL) Inhibition
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the inhibitory effect of methyl β-D-mannopyranoside on the binding of MBL to its ligand.
Materials:
-
High-binding 96-well microplate
-
Mannan (B1593421) from Saccharomyces cerevisiae (for coating)
-
Recombinant MBL
-
Anti-MBL primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Methyl β-D-mannopyranoside
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL of mannan solution (10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition:
-
Prepare serial dilutions of methyl β-D-mannopyranoside in assay buffer.
-
In a separate plate or tubes, pre-incubate a constant concentration of MBL with the various concentrations of methyl β-D-mannopyranoside for 30 minutes at room temperature.
-
Transfer 100 µL of the MBL/inhibitor mixtures to the mannan-coated plate. Include a positive control (MBL without inhibitor) and a negative control (assay buffer only).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody: Add 100 µL of diluted anti-MBL primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of methyl β-D-mannopyranoside.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Lectin-Carbohydrate Interaction
This protocol provides a general framework for measuring the binding affinity of methyl β-D-mannopyranoside to a mannose-binding lectin using ITC.
Materials:
-
Isothermal Titration Calorimeter
-
Purified mannose-binding lectin
-
Methyl β-D-mannopyranoside
-
Identical, degassed buffer for both protein and ligand (e.g., PBS or Tris buffer, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare the lectin solution in the ITC buffer to a final concentration of 10-50 µM.
-
Prepare the methyl β-D-mannopyranoside solution in the exact same ITC buffer to a concentration that is 10-20 times higher than the lectin concentration.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing between injections).
-
-
Loading the ITC:
-
Carefully load the lectin solution into the sample cell.
-
Load the methyl β-D-mannopyranoside solution into the injection syringe.
-
-
Running the Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to displace any solution from the syringe tip; this data point is typically discarded during analysis.
-
Initiate the titration sequence. The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of the Mannose-Binding Lectin (MBL) Complement Pathway
The following diagram illustrates how methyl β-D-mannopyranoside can inhibit the activation of the lectin pathway of the complement system.
Caption: Inhibition of the MBL pathway by methyl β-D-mannopyranoside.
Experimental Workflow for Assessing Solubility in an Assay
This diagram outlines a logical workflow for preparing and troubleshooting the use of methyl β-D-mannopyranoside in a typical biological assay.
Caption: Workflow for preparing and troubleshooting methyl β-D-mannopyranoside solutions.
References
Technical Support Center: Interpreting Complex NMR Spectra of Mannoside Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of mannoside derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for protons and carbons in mannoside derivatives?
A1: The chemical shifts for mannoside derivatives can vary depending on the solvent and the nature of the aglycone. However, some general ranges are well-established. Anomeric protons are particularly important as they often resonate in a distinct region of the ¹H NMR spectrum.[1][2]
Q2: How can I determine the anomeric configuration (α or β) of a mannoside derivative using ¹H NMR?
A2: The anomeric configuration can be determined by examining the chemical shift of the anomeric proton (H-1) and its coupling constant to H-2 (³JH1,H2). For D-mannose derivatives, the α-anomeric proton typically resonates further downfield than the β-anomeric proton.[3][4] The coupling constants are also diagnostic: for the α-anomer (equatorial H-1), ³JH1,H2 is typically small (1.6-4 Hz), while for the β-anomer (axial H-1), the coupling is even smaller (~0.8 Hz) due to the equatorial orientation of H-2.[4]
Q3: What is the significance of the Nuclear Overhauser Effect (NOE) in analyzing mannoside derivatives?
A3: The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons within a molecule, which is crucial for determining the three-dimensional structure and conformation, including the glycosidic linkage between sugar units.[5][6][7] For instance, an NOE between the anomeric proton of one mannose residue and a proton on the aglycone or another sugar residue can help to establish the linkage position and stereochemistry.
Q4: My sample is not very soluble. How will this affect the NMR spectrum?
A4: Poor solubility can lead to several issues in NMR spectroscopy, including broad spectral lines and poor signal-to-noise.[8] It is crucial to ensure your sample is fully dissolved. If solubility is a problem in common solvents like deuterochloroform, consider trying other deuterated solvents such as acetone-d6, methanol-d4, or dimethyl sulfoxide-d6 (DMSO-d6).[8] Be aware that changing the solvent can alter the chemical shifts of your compound.[9]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio
Symptom: The peaks in your NMR spectrum are difficult to distinguish from the baseline noise.
Possible Causes and Solutions:
-
Low Sample Concentration: The most common cause of a poor signal-to-noise (S/N) ratio is a low concentration of the analyte.[10][11]
-
Solution: Increase the sample concentration if possible. For ¹H NMR, 5-25 mg of a small molecule is typically sufficient, while for ¹³C NMR, 50-100 mg may be needed.[12]
-
-
Insufficient Number of Scans: The S/N ratio is proportional to the square root of the number of scans.[10]
-
Solution: Increase the number of scans. To double the S/N, you need to quadruple the number of scans.[10]
-
-
Improperly Tuned Probe: The NMR probe must be properly tuned to the correct frequency for both the nucleus being observed and the deuterium (B1214612) lock signal.
-
Solution: Follow the spectrometer's standard procedure for tuning the probe before starting your experiment.
-
-
Suboptimal Acquisition Parameters:
Issue 2: Overlapping Signals in ¹H NMR Spectrum
Symptom: Multiple proton signals resonate at very similar chemical shifts, leading to complex and uninterpretable multiplets. This is particularly common in the 3.0-4.5 ppm region for carbohydrates.[13][14]
Solutions:
-
Change the NMR Solvent: Sometimes, changing to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts and resolve overlapping signals.[8]
-
Acquire a Higher Field NMR Spectrum: NMR spectrometers with higher magnetic field strengths will provide better signal dispersion, which can help to resolve overlapping multiplets.[15]
-
Utilize 2D NMR Techniques: Two-dimensional NMR is the most powerful tool for resolving signal overlap.[14][16]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[17] This helps to trace out the spin systems of individual sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.[14] Since ¹³C spectra have a much wider chemical shift range, this is highly effective at resolving overlapping proton signals.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[17] This is invaluable for determining the connectivity between different sugar units and the aglycone.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled.[14] This can be used to identify all the protons belonging to a single sugar residue, even if some of them are overlapped.
-
Data Presentation
| NMR Parameter | Typical Value/Range for Mannosides | Significance |
| ¹H Chemical Shifts | ||
| Anomeric Protons (H-1) | 4.5 - 5.5 ppm[1][2] | Identification of sugar residues and anomeric configuration. |
| Ring Protons (H-2 to H-6) | 3.0 - 4.5 ppm[2][13] | Often heavily overlapped, requiring 2D NMR for assignment. |
| ¹³C Chemical Shifts | ||
| Anomeric Carbons (C-1) | 85 - 115 ppm[1] | Confirmation of anomeric configuration and linkage. |
| Ring Carbons (C-2 to C-6) | 60 - 110 ppm[1][2] | Provides carbon skeleton information. |
| ³JH1,H2 Coupling Constants | ||
| α-Anomer | 1.6 - 4.0 Hz[4] | Indicates an equatorial-axial or diequatorial relationship. |
| β-Anomer | ~0.8 Hz[4] | Indicates an axial-equatorial relationship. |
Experimental Protocols
Sample Preparation
-
Quantity: Weigh 5-25 mg of the mannoside derivative for ¹H NMR or 50-100 mg for ¹³C NMR.[12]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, acetone-d₆, DMSO-d₆) in a small vial.[12]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[19][20][21]
-
Labeling: Clearly label the NMR tube.[12]
Key 2D NMR Experiments
The following is a general workflow for acquiring a suite of 2D NMR spectra for structural elucidation of a mannoside derivative. Specific parameters will need to be optimized for the instrument and sample.
-
¹H and ¹³C 1D Spectra:
-
Acquire standard 1D proton and carbon spectra. These provide an overview of the molecule and are used to set the spectral widths for the 2D experiments.
-
-
gCOSY (gradient-selected Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons (H-H correlations).
-
Setup: Use the spectral width and transmitter offset from the 1D ¹H spectrum. A typical experiment might use 256-512 increments in the indirect dimension (F1) and 2-8 scans per increment.[22]
-
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons (¹JCH).
-
Setup: Set the F2 (proton) dimension based on the 1D ¹H spectrum and the F1 (carbon) dimension to cover the expected ¹³C chemical shift range (e.g., 0-120 ppm for aliphatic and sugar carbons).[22] The number of scans per increment will depend on the sample concentration.
-
-
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (nJCH).
-
Setup: The setup is similar to HSQC, but the spectral width in the carbon dimension (F1) may need to be larger to include quaternary and carbonyl carbons.[22] HMBC is less sensitive than HSQC, so more scans per increment will likely be required.[22]
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space correlations).
-
Setup: These are homonuclear ¹H experiments. A key parameter is the mixing time, which determines the time allowed for NOE buildup. A series of experiments with different mixing times may be necessary to obtain quantitative distance information.[5] For medium-sized molecules (MW ~700-1200 Da), ROESY is often preferred as the NOE can be close to zero.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 14. benchchem.com [benchchem.com]
- 15. organic chemistry - How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sample Preparation [nmr.chem.ualberta.ca]
- 20. NMR Sample Preparation [nmr.chem.umn.edu]
- 21. researchgate.net [researchgate.net]
- 22. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Technical Support Center: Purification of Synthetic Methyl β-D-Mannopyranoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic methyl β-D-mannopyranoside. The following sections offer detailed protocols and solutions to common issues encountered during the removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthetic preparation of methyl β-D-mannopyranoside?
A1: The most prevalent impurity is the undesired anomer, methyl α-D-mannopyranoside. Synthesis of glycosides often results in a mixture of both α and β anomers. Other potential impurities include residual starting materials (D-mannose), unreacted reagents, and solvent residues.
Q2: What are the primary methods for purifying crude methyl β-D-mannopyranoside?
A2: The two most effective and commonly used methods for purifying methyl β-D-mannopyranoside are fractional crystallization and silica (B1680970) gel column chromatography. The choice between them depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: How can I assess the purity of my methyl β-D-mannopyranoside sample?
A3: The purity, particularly the anomeric ratio, is best assessed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the α and β anomers based on the chemical shift and coupling constants of the anomeric proton (H-1) and carbon (C-1).
-
High-Performance Liquid Chromatography (HPLC): Using an appropriate column (e.g., amino-based or C18 reversed-phase), HPLC can separate and quantify the anomers, providing a precise purity value.[1]
Q4: What is the key difference to look for in the ¹H NMR spectrum to distinguish the α and β anomers?
A4: The anomeric proton (H-1) is the most diagnostic signal. For methyl D-mannopyranosides:
-
β-anomer: The H-1 signal typically appears as a small doublet or singlet with a small coupling constant (J₁,₂ ≈ 0.8 Hz) due to the axial-equatorial relationship with H-2.
-
α-anomer: The H-1 signal is a doublet with a slightly larger coupling constant (J₁,₂ ≈ 1.6 Hz) due to the equatorial-equatorial relationship with H-2.
Purification Workflow and Troubleshooting
The general workflow for purifying synthetic methyl β-D-mannopyranoside involves an initial purification step, followed by analysis and, if necessary, a secondary purification step.
Caption: General experimental workflow for the purification and analysis of methyl β-D-mannopyranoside.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Crystallization | The compound is too soluble in the chosen solvent; too much solvent was used. | Concentrate the mother liquor by evaporating some solvent and attempt a second crystallization. Consider using a solvent system where the compound has lower solubility at cold temperatures. |
| The cooling process was too rapid, leading to the formation of very fine crystals that passed through the filter. | Ensure a slow, controlled cooling process. Once crystals begin to form, allow the flask to sit undisturbed at a low temperature for several hours to maximize crystal growth. | |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is depressed by a high level of impurities. | Add a small amount of additional solvent to redissolve the oil, then attempt to recrystallize more slowly. Seeding the solution with a pure crystal can help initiate proper lattice formation. |
| The chosen solvent is too nonpolar for the highly polar sugar. | Switch to a more polar solvent or a mixed solvent system (e.g., ethanol (B145695)/water or methanol/dichloromethane). | |
| α-Anomer Still Present After Crystallization | The solubility difference between the α and β anomers in the chosen solvent is not significant enough for efficient separation. | Perform a second crystallization. Alternatively, use column chromatography, which provides better separation for closely related isomers. |
| Poor Separation on Silica Gel Column | The solvent system is too polar, causing all compounds to elute quickly together. | Start with a less polar eluent (e.g., 99:1 Dichloromethane:Methanol) and gradually increase the polarity. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. |
| The column was overloaded with the crude material. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 40-50 times the weight of silica gel to the weight of the crude sample. |
Experimental Protocols
Protocol 1: Fractional Crystallization from Ethanol
This method is effective for enriching the β-anomer when it is the major component in the synthetic mixture.
-
Dissolution: Dissolve the crude anomeric mixture in a minimum amount of hot ethanol (near boiling) in an Erlenmeyer flask. Start with approximately 5-10 mL of ethanol per gram of crude material.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness (crystal nucleation) is observed, move the flask to an ice bath or a 4°C refrigerator and leave it undisturbed for several hours, or preferably overnight, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the efficiency of the separation.
Protocol 2: Silica Gel Column Chromatography
This method is highly effective for separating α and β anomers, even when they are present in similar quantities.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures of a non-polar solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate) and a polar solvent (e.g., Methanol (MeOH) or Acetone). A good system will show clear separation between the anomeric spots with Rf values between 0.2 and 0.5. A typical starting point is DCM:MeOH (95:5).
-
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity is slowly increased (e.g., from 98:2 DCM:MeOH to 90:10 DCM:MeOH), often provides the best separation.
-
Fraction Collection: Collect small, consistent fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure β-anomer (typically the anomer with the higher Rf value in normal phase chromatography) and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting pure product under high vacuum.
Data Presentation
The efficiency of purification can be assessed by comparing the anomeric ratio before and after the procedure. While exact numbers vary with each experiment, the following tables provide illustrative data for typical outcomes.
Table 1: Purity Improvement via Fractional Crystallization
| Sample | Anomeric Ratio (β:α) by ¹H NMR | Purity by HPLC (%) |
| Crude Synthetic Product | 70 : 30 | 70% |
| After 1st Crystallization | 92 : 8 | 92% |
| After 2nd Crystallization | > 98 : 2 | > 98% |
Table 2: Purity Improvement via Silica Gel Chromatography
| Sample | Anomeric Ratio (β:α) by ¹H NMR | Purity by HPLC (%) |
| Crude Synthetic Product | 60 : 40 | 60% |
| Combined Pure Fractions | > 99 : 1 | > 99% |
Logical Diagrams for Troubleshooting
This decision tree can help diagnose issues with product purity after an initial purification attempt.
Caption: A troubleshooting decision tree for purity issues after initial purification.
References
preventing anomerization of methyl beta-D-mannopyranoside during reactions
Welcome to the Technical Support Center for researchers working with methyl β-D-mannopyranoside. This guide provides troubleshooting advice and frequently asked questions to help you prevent anomerization and maintain the stereochemical integrity of your compound during chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a concern for methyl β-D-mannopyranoside?
Anomerization is the conversion of one anomer to the other. For methyl β-D-mannopyranoside, this means the conversion of the desired β-anomer (with the methoxy (B1213986) group in the equatorial position) to the α-anomer (with the methoxy group in the axial position). This is a significant issue as the stereochemistry at the anomeric center is crucial for the biological activity and structural properties of glycosides. Loss of anomeric purity can lead to difficulties in purification, incorrect biological data, and compromised structural integrity of the final product.
Q2: What are the primary factors that can cause anomerization of my methyl β-D-mannopyranoside?
The stability of the glycosidic bond is influenced by several factors. The most common causes of anomerization include:
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze the cleavage of the glycosidic bond, leading to the formation of an oxocarbenium ion intermediate, which can then be attacked by methanol (B129727) from either the α or β face, resulting in a mixture of anomers.
-
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for glycosidic bond cleavage, increasing the rate of anomerization.
-
Protecting Groups: The nature and position of protecting groups on the pyranoside ring can influence the electron density at the anomeric center and the overall conformation of the sugar, thereby affecting the stability of the glycosidic bond.
Q3: Can basic conditions cause anomerization?
Generally, glycosidic bonds are stable under basic conditions. Anomerization is primarily an acid-catalyzed process. However, very harsh basic conditions might lead to degradation of the carbohydrate through other pathways, but typically not anomerization of the methyl glycoside.
Troubleshooting Guide
Issue 1: My reaction produced a mixture of α and β anomers, confirmed by NMR.
This is a classic sign of anomerization. To troubleshoot this, consider the following:
Potential Cause 1: Acidic Reaction Conditions
Many common reactions, such as the formation of acetals (e.g., isopropylidene ketals) or the removal of acid-labile protecting groups (e.g., trityl ethers), require acidic catalysts. These catalysts can also promote anomerization.
Solutions:
-
Use Milder Catalysts: Replace strong acids like sulfuric acid or hydrochloric acid with milder alternatives such as p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or an acidic resin.
-
Control Stoichiometry: Use the minimum effective amount of the acidic catalyst.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature at which it will proceed at a reasonable rate.
-
Neutralize Promptly: Upon completion of the reaction, quench the acid with a base like triethylamine (B128534) or sodium bicarbonate to prevent further anomerization during workup and purification.
Potential Cause 2: Inappropriate Protecting Groups
The electronic and steric properties of protecting groups can impact the stability of the anomeric center.
Solutions:
-
Utilize Conformationally Locking Protecting Groups: A 4,6-O-benzylidene acetal (B89532) is known to rigidify the pyranoside ring in a conformation that can help stabilize the β-anomeric linkage.
-
Avoid Electron-Withdrawing Groups at C2: Acyl protecting groups (e.g., acetate, benzoate) at the C2 position can sometimes participate in anchimeric assistance, which might facilitate anomerization under certain conditions. Consider using ether protecting groups (e.g., benzyl (B1604629), silyl (B83357) ethers) instead.
Issue 2: I am trying to selectively protect the hydroxyl groups of methyl β-D-mannopyranoside, but I'm observing anomerization.
Selective protection often requires careful control of reaction conditions to differentiate between hydroxyl groups of similar reactivity.
Solutions:
-
Optimize Reaction Conditions: For reactions like silylation or benzylation, use a non-acidic promoter and control the temperature. For example, when introducing a silyl ether, use an amine base like imidazole (B134444) or triethylamine instead of an acidic catalyst.
-
Choose the Right Protecting Group Strategy: To minimize the number of steps and exposure to potentially harsh conditions, consider a protecting group that can be introduced under neutral or basic conditions.
Data Presentation
The following tables summarize the expected impact of various factors on the anomeric stability of methyl β-D-mannopyranoside.
Table 1: Effect of Reaction Conditions on Anomeric Stability
| Condition | Risk of Anomerization | Recommendations |
| Strongly Acidic (e.g., HCl, H₂SO₄) | High | Avoid if possible. If necessary, use low temperatures and short reaction times. |
| Mildly Acidic (e.g., TsOH, PPTS) | Moderate | Use catalytic amounts and monitor the reaction closely. |
| Lewis Acids (e.g., BF₃·OEt₂, TMSOTf) | High | Use with caution, at low temperatures, and for short durations. |
| Neutral | Low | Ideal for maintaining anomeric integrity. |
| Basic (e.g., NaH, pyridine) | Very Low | Generally safe for the anomeric center. |
| Elevated Temperature (> 50 °C) | Increases with acidity | Conduct reactions at the lowest feasible temperature. |
Table 2: Influence of Protecting Groups on Anomeric Stability
| Protecting Group at C4/C6 | Expected Influence on β-Anomer Stability | Rationale |
| 4,6-O-Benzylidene acetal | Stabilizing | Rigidifies the ring conformation, which can disfavor the formation of the oxocarbenium ion. |
| 4,6-Di-O-silyl ethers | Neutral | Offers good protection without significant electronic influence on the anomeric center. |
| Protecting Group at C2 | ||
| Ether (e.g., Benzyl) | Neutral to Stabilizing | Non-participating and electronically neutral. |
| Acyl (e.g., Acetate, Benzoate) | Potentially Destabilizing | Can act as a participating group, potentially facilitating cleavage of the glycosidic bond under certain conditions. |
Experimental Protocols
Protocol 1: Selective 4,6-O-Benzylidenation of Methyl β-D-Mannopyranoside
This protocol aims to protect the 4 and 6 positions while maintaining the β-anomeric configuration.
-
Dissolve Substrate: Dissolve methyl β-D-mannopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add Reagent: Add benzaldehyde (B42025) dimethyl acetal (1.2 eq).
-
Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Stir the mixture at room temperature under reduced pressure to remove the methanol byproduct. Monitor the reaction by TLC.
-
Quench: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.
-
Workup: Concentrate the reaction mixture under high vacuum. Purify the residue by column chromatography on silica (B1680970) gel.
Protocol 2: Benzylation of Methyl 4,6-O-benzylidene-β-D-mannopyranoside
This protocol describes the protection of the remaining hydroxyl groups under basic conditions, which are safe for the anomeric center.
-
Prepare Suspension: Suspend sodium hydride (2.5 eq per hydroxyl group) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Substrate: Cool the suspension to 0 °C and add a solution of methyl 4,6-O-benzylidene-β-D-mannopyranoside (1.0 eq) in anhydrous DMF dropwise.
-
Stir: Stir the mixture at 0 °C for 1 hour.
-
Add Reagent: Add benzyl bromide (1.2 eq per hydroxyl group) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quench: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting flowchart for addressing anomerization.
Caption: Acid-catalyzed anomerization mechanism.
Technical Support Center: Enhancing the Resolution of Protein-Mannoside Complex Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the resolution of protein-mannoside complex crystals.
Frequently Asked Questions (FAQs)
Q1: My protein-mannoside complex crystals are diffracting poorly (low resolution). What are the initial steps to improve resolution?
A1: Low resolution is a common challenge in protein crystallography.[1][2] Initial steps to address this issue involve re-evaluating your sample purity and crystallization conditions. Ensure your protein is highly pure (>95%) and monodispersed.[3] You can also try optimizing the crystallization conditions by adjusting the precipitant concentration, pH, and temperature.[2][4] Additive screening can also be highly effective in improving crystal quality.[1]
Q2: I'm struggling to obtain protein-mannoside complex crystals in the first place. What are the primary strategies I should consider?
A2: The two primary methods for obtaining protein-ligand complex crystals are co-crystallization and crystal soaking.[5][6] Co-crystallization involves crystallizing the protein in the presence of the mannoside ligand, which can be beneficial if the ligand induces a conformational change necessary for crystallization.[6] Crystal soaking involves diffusing the mannoside ligand into pre-existing apo-protein crystals.[5][7] Soaking is often simpler if you already have a robust apo-crystal system.[5][8]
Q3: My crystals crack or dissolve when I try to soak them with mannoside or a cryoprotectant. How can I prevent this?
A3: Crystal cracking is often due to osmotic shock or incompatibility of the soaking solution with the crystal lattice.[9] To mitigate this, you can try a stepwise transfer of the crystal into the final soaking or cryoprotectant solution, gradually increasing the concentration.[7] Alternatively, using a cryoprotectant that is similar in chemical nature to the crystallization precipitant can help. For example, for crystals grown in PEG, increasing the PEG concentration can serve as cryoprotection.[10][11]
Q4: What are common cryoprotectants, and at what concentrations should I start?
A4: Common cryoprotectants include glycerol, ethylene (B1197577) glycol, polyethylene (B3416737) glycols (PEGs), and sucrose.[10][12] The ideal concentration depends on your specific crystal and crystallization condition, but starting points can be generalized. A systematic screening of different cryoprotectants and their concentrations is often necessary to find the optimal condition.[12]
Troubleshooting Guides
Issue 1: Low Resolution Diffraction
Symptoms:
-
Diffraction data is weak and does not extend to high resolution (e.g., worse than 3.5 Å).
-
Electron density maps are poorly defined, making model building difficult.[13]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Crystal Quality | Optimize crystallization conditions: screen different precipitants, pH ranges, and temperatures.[2][4] Consider microseeding to improve crystal size and quality.[6] |
| Crystal Lattice Disorder (High Mosaicity) | Minimize crystal handling and mechanical stress.[1] Optimize cryo-cooling procedures by screening different cryoprotectants and soaking times to reduce mosaicity.[9] |
| Incomplete Ligand Occupancy | For co-crystallization, try varying the protein-to-mannoside molar ratio. For soaking, increase the mannoside concentration or the soaking time.[14] Ensure mannoside is also present in the cryoprotectant solution to prevent it from diffusing out.[14] |
| Radiation Damage | Collect data at cryogenic temperatures (around 100 K) to minimize radiation damage.[15] If using a synchrotron source, consider using a lower X-ray dose or collecting data from multiple crystals. |
Issue 2: Difficulty Obtaining Protein-Mannoside Complex Crystals
Symptoms:
-
No crystals form during co-crystallization trials.
-
Apo-protein crystals crack or dissolve upon soaking with mannoside.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Mannoside Inhibits Crystallization | If co-crystallization fails, attempt to crystallize the apo-protein first and then soak the mannoside into the crystals.[8] |
| Mannoside Binding Site is Obscured in the Crystal Lattice | If soaking is unsuccessful, co-crystallization is the preferred method as it allows for potential conformational changes upon ligand binding.[7][8] Check the crystal packing of the apo-structure to see if the binding site is accessible.[14] |
| Low Ligand Solubility or Affinity | For co-crystallization with poorly soluble ligands, try reducing the protein concentration during incubation.[5][14] For low-affinity binders, a higher excess of the ligand is often required.[8] |
Experimental Protocols
Protocol 1: Co-crystallization of Protein-Mannoside Complex
-
Complex Formation:
-
Purify the protein to >95% homogeneity.
-
Prepare a stock solution of the mannoside ligand.
-
Incubate the purified protein with the mannoside ligand at a specific molar ratio (e.g., 1:5 or 1:10 protein to ligand) for a defined period (e.g., 1-2 hours) on ice.
-
-
Crystallization Screening:
-
Set up crystallization trials using the protein-mannoside complex solution. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
-
Optimization:
-
Once initial crystal hits are identified, optimize the conditions by fine-tuning the precipitant concentration, pH, and protein-ligand concentration.
-
Protocol 2: Crystal Soaking with Mannoside
-
Grow Apo-Crystals:
-
Produce well-diffracting crystals of the apo-protein.
-
-
Prepare Soaking Solution:
-
Prepare a "stabilization solution" that mimics the mother liquor from the crystallization drop.
-
Dissolve the mannoside ligand in the stabilization solution to the desired concentration. The concentration should typically be 10-1000 times the dissociation constant (Kd), if known.[9]
-
-
Soaking Procedure:
-
Carefully transfer an apo-crystal into a drop of the mannoside-containing soaking solution.
-
Incubate for a specific duration, which can range from minutes to hours.[9] The optimal soaking time needs to be determined empirically.
-
-
Cryo-protection and Freezing:
-
Transfer the soaked crystal to a cryoprotectant solution that also contains the mannoside ligand.
-
Loop the crystal and flash-cool it in liquid nitrogen.[9]
-
Protocol 3: Cryoprotectant Screening
-
Prepare Cryoprotectant Solutions:
-
Prepare a range of potential cryoprotectants (e.g., glycerol, ethylene glycol, PEG 400) at various concentrations (e.g., 10%, 20%, 30% v/v) in the stabilization solution.
-
-
Test for Vitrification:
-
Place a small drop of each cryoprotectant solution in a cryo-loop and plunge it into liquid nitrogen.
-
A suitable cryoprotectant will form a clear, amorphous glass. An opaque or cloudy appearance indicates ice formation, which is undesirable.[10]
-
-
Test on Crystals:
-
Once suitable cryoprotectants are identified, test them on your crystals.
-
Briefly soak a crystal in the cryoprotectant solution and observe for any signs of cracking or dissolution under a microscope.[9]
-
Flash-cool the crystal and test its diffraction quality.
-
Visualizations
Caption: Protein-Mannoside Complex Crystallization Workflow.
Caption: Troubleshooting Low-Resolution Diffraction.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gentle, fast and effective crystal soaking by acoustic dispensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pages.vassar.edu [pages.vassar.edu]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 13. Detect, Correct, Retract: How to manage incorrect structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anomeric Specificity in Lectin Binding: A Comparative Analysis of Methyl β-D-mannopyranoside and Methyl α-D-mannopyranoside
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrates and proteins is paramount. This guide provides an objective comparison of the binding of two anomeric forms of a key mannoside, methyl β-D-mannopyranoside and methyl α-D-mannopyranoside, to various lectins, supported by experimental data and detailed methodologies.
The stereochemistry of the anomeric carbon in carbohydrates plays a pivotal role in their recognition by lectins, the carbohydrate-binding proteins central to numerous biological processes. This guide focuses on the binding characteristics of the α and β anomers of methyl-D-mannopyranoside, highlighting the pronounced specificity of mannose-binding lectins for the α-anomer. While extensive quantitative data exists for the binding of methyl α-D-mannopyranoside, the corresponding data for the β-anomer is sparse, a fact that in itself underscores the general lack of significant binding of the β-form to most mannose-specific lectins.
Quantitative Binding Data
| Lectin | Ligand | Dissociation Constant (Kd) | Inhibition Constant (Ki) | IC50 | Method | Reference |
| Concanavalin (B7782731) A | Methyl α-D-mannopyranoside | 0.1 mM | - | - | Isothermal Titration Calorimetry | [1] |
| Concanavalin A | Methyl α-D-mannopyranoside | - | 0.9 mM | - | Temperature-Jump Relaxation | [2] |
| FimH (from E. coli) | Methyl α-D-mannopyranoside | 2.2 µM | - | - | Isothermal Titration Calorimetry | [3] |
| BC2L-A (from Burkholderia cenocepacia) | Methyl α-D-mannopyranoside | 1.9 µM | - | - | Isothermal Titration Calorimetry | [3] |
| LecB (from Pseudomonas aeruginosa) | Methyl α-D-mannopyranoside | 0.4 µM | - | - | Isothermal Titration Calorimetry | [3] |
| DC-SIGN | Methyl α-D-mannopyranoside | 1.8 mM | - | - | Isothermal Titration Calorimetry | [3] |
| Langerin | Methyl α-D-mannopyranoside | 1.1 mM | - | - | Isothermal Titration Calorimetry | [3] |
| Mannose-Binding Lectin (MBL) | Methyl α-D-mannopyranoside | 1.3 mM | - | - | Isothermal Titration Calorimetry | [3] |
| Galanthus nivalis Lectin (GNA) | Methyl α-D-mannopyranoside | - | - | Potent Inhibitor | Hemagglutination Inhibition | [4] |
Experimental Protocols
Accurate and reproducible measurement of binding affinities is crucial for comparative studies. The following are detailed methodologies for key experiments commonly used to quantify lectin-carbohydrate interactions.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[5]
Principle: A solution of the ligand (e.g., methyl α-D-mannopyranoside) is titrated into a solution of the lectin in the sample cell of the calorimeter. The heat released or absorbed upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[6]
Detailed Methodology:
-
Sample Preparation: The lectin and carbohydrate solutions are prepared in the same buffer (e.g., HEPES buffered saline with Ca2+ and Mn2+ for Concanavalin A) to minimize heats of dilution.[7] The concentrations are precisely determined. All solutions should be thoroughly degassed.
-
Instrument Setup: The ITC instrument (e.g., a MicroCal iTC200) is cleaned and equilibrated at the desired temperature.[7] The sample cell is filled with the lectin solution, and the injection syringe is loaded with the carbohydrate solution.
-
Titration: A series of small injections of the carbohydrate solution are made into the sample cell. The heat change after each injection is recorded.
-
Data Analysis: The raw data, a series of peaks corresponding to each injection, is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting titration curve is fitted using appropriate software (e.g., Origin) to a binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.[8]
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9] It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[9]
Principle: One of the interacting partners (e.g., the lectin) is immobilized on a sensor chip. The other partner (the carbohydrate) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[10]
Detailed Methodology:
-
Sensor Chip Preparation: A suitable sensor chip (e.g., a CM5 chip) is activated, and the lectin is immobilized, typically via amine coupling.[11] The surface is then blocked to prevent non-specific binding.
-
Binding Analysis: A solution containing the carbohydrate at various concentrations is injected over the sensor surface at a constant flow rate. The association is monitored in real-time. This is followed by an injection of buffer to monitor the dissociation phase.[9]
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the lectin-carbohydrate interaction (e.g., a low pH buffer or a high concentration of a competitive sugar) to prepare for the next binding cycle.[9]
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.[9]
Enzyme-Linked Lectin Assay (ELLA)
The Enzyme-Linked Lectin Assay is a high-throughput method often used to determine the relative binding affinities of carbohydrates through competitive inhibition.[12]
Principle: A glycoprotein (B1211001) or a mannosylated polymer is immobilized on the surface of a microtiter plate. A labeled lectin (e.g., biotinylated lectin) is incubated in the wells in the presence of varying concentrations of a competing carbohydrate in solution. The amount of labeled lectin that binds to the immobilized ligand is inversely proportional to the concentration and affinity of the competing carbohydrate. The bound lectin is detected using an enzyme-conjugated streptavidin (for biotinylated lectins) which catalyzes a colorimetric or chemiluminescent reaction.[12]
Detailed Methodology:
-
Plate Coating: The wells of a 96-well microtiter plate are coated with a mannosylated glycoprotein (e.g., yeast mannan) or a synthetic mannose polymer.[13]
-
Blocking: The remaining protein-binding sites on the plate are blocked with a non-glycosylated protein solution (e.g., bovine serum albumin).[13]
-
Competitive Inhibition: A fixed concentration of a labeled lectin is pre-incubated with serial dilutions of the inhibitor carbohydrates (methyl α-D-mannopyranoside and methyl β-D-mannopyranoside) in separate tubes or a separate plate.
-
Binding: The lectin-inhibitor mixtures are then added to the coated and blocked wells and incubated.
-
Detection: The plate is washed to remove unbound lectin. An enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added to the wells. After another washing step, a substrate for the enzyme is added, and the resulting signal is measured using a plate reader.
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of lectin binding, is determined from the resulting dose-response curve. A lower IC50 value indicates a higher binding affinity of the inhibitor.[12]
Mandatory Visualization
Caption: Workflow for comparing the inhibitory potency of mannopyranoside anomers using ELLA.
Signaling Pathways and Logical Relationships
The binding of lectins to their carbohydrate ligands is the initial step in a multitude of signaling pathways. For instance, the interaction of viral lectins with host cell surface glycans is a critical step in viral entry. Conversely, endogenous lectins can mediate cell-cell recognition and signaling in processes like immune response and development. The anomeric specificity of these interactions ensures the high fidelity of these biological events.
References
- 1. Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 6. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions. | Semantic Scholar [semanticscholar.org]
- 7. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On Surface Assays: Enzyme-Linked Lectin - Glycopedia [glycopedia.eu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Anomeric Specificity in Mannoside Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry at the anomeric carbon of mannosides plays a pivotal role in dictating their biological activity. This guide provides a comprehensive comparison of the biological activities of α- and β-mannosides, supported by experimental data, to aid in the design and development of novel therapeutics and research tools. The differential interactions of these anomers with key biological targets, such as mannose-binding lectins and mannosidases, lead to distinct downstream cellular signaling events.
Comparative Biological Activity of α- and β-Mannosides
The orientation of the substituent at the anomeric carbon (C1) of mannose—axial in α-mannosides and equatorial in β-mannosides—profoundly influences their recognition by and interaction with proteins. This stereochemical difference is a key determinant of their biological function.
Interaction with Mannose-Binding Lectins
Mannose-binding lectins (MBLs) are a class of pattern recognition molecules crucial in the innate immune system. They recognize terminal mannose residues on the surface of pathogens, leading to their opsonization and elimination. The affinity of MBLs for mannosides is highly dependent on the anomeric configuration.
Key Findings:
-
Preference for α-Anomers: A significant body of evidence indicates that many mannose-binding lectins exhibit a strong preference for α-linked mannosides. This is exemplified by the well-studied lectin, Concanavalin A (ConA).
-
Quantitative Binding Affinity: While direct comparative studies titrating both anomers against the same lectin under identical conditions are not always readily available in a single report, the literature consistently points to a higher affinity for the α-anomer. For instance, the binding of methyl-α-D-mannopyranoside to ConA has been extensively characterized, while the binding of its β-anomer is significantly weaker, often to the point of being difficult to measure with certain techniques.
Table 1: Binding Affinity of Mannosides for Concanavalin A
| Compound | Dissociation Constant (Kd) | Method |
| Methyl-α-D-mannopyranoside | ~0.1 - 0.2 mM | Isothermal Titration Calorimetry (ITC) |
| Methyl-β-D-mannopyranoside | Significantly weaker binding, often not reported | Various |
Note: The Kd value for methyl-β-D-mannopyranoside is not consistently reported due to its very weak interaction with Concanavalin A, making accurate determination challenging.
Inhibition of Mannosidases
Mannosidases are glycoside hydrolase enzymes that catalyze the cleavage of mannosidic linkages. They are classified into α-mannosidases and β-mannosidases based on the anomeric linkage they cleave. The inhibitory activity of mannoside analogues is therefore highly specific to the enzyme class.
Key Findings:
-
Anomer-Specific Inhibition: α-Mannoside derivatives and mimics are potent inhibitors of α-mannosidases, while β-mannoside analogues are required to inhibit β-mannosidases. There is a clear distinction in the substrate and inhibitor specificity of these enzyme families.
-
Quantitative Inhibitory Activity: A direct comparison of the inhibitory potential of an α-mannoside versus its β-anomeric counterpart on the same mannosidase is not a relevant experimental question, as these enzymes are highly specific for one anomeric configuration. However, the inhibitory potencies of various derivatives against their respective target enzymes have been determined.
Table 2: Examples of α-Mannosidase Inhibitors and their Potency
| Inhibitor | Target Enzyme | IC50 / Ki |
| Swainsonine | Golgi α-Mannosidase II | 0.05 µM (IC50) |
| 1-Deoxymannojirimycin | ER α-1,2-Mannosidase | 1-10 µM (Ki) |
| Kifunensine | ER α-1,2-Mannosidase | 2-5 nM (Ki) |
Note: These inhibitors are specific for α-mannosidases and would not be expected to inhibit β-mannosidases.
Differential Cellular Signaling Pathways
The differential recognition of α- and β-mannosides by cell surface receptors, particularly the Mannose Receptor (MR, CD206), can trigger distinct downstream signaling cascades. The MR, predominantly expressed on macrophages and dendritic cells, plays a crucial role in pathogen recognition and antigen presentation.
The MR preferentially binds to terminal α-linked mannose residues. This interaction can lead to the internalization of the ligand and subsequent antigen processing. Furthermore, the MR can cooperate with other receptors, such as Toll-like receptors (TLRs), to modulate inflammatory responses. While the direct differential signaling initiated by α- versus β-mannosides is an area of ongoing research, the established preference of the MR for the α-anomer suggests a more potent activation of MR-mediated signaling by α-mannosides.
Below is a diagram illustrating a potential signaling pathway initiated by the binding of an α-mannoside to the Mannose Receptor, leading to an inflammatory response.
Experimental Protocols
Accurate determination of the biological activity of α- and β-mannosides requires robust experimental methodologies. Below are protocols for key assays used to compare their activities.
Glycosidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a glycosidase, such as α-mannosidase.
1. Materials:
-
α-Mannosidase (from a suitable source, e.g., Jack Bean)
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Inhibitor compounds (α- and β-mannoside derivatives)
-
Assay Buffer: e.g., 0.1 M Sodium Acetate Buffer, pH 4.5
-
Stop Solution: e.g., 0.2 M Sodium Carbonate
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells. Include a positive control (known inhibitor) and a negative control (buffer only).
-
Add 20 µL of the α-mannosidase solution (at a pre-determined optimal concentration) to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNPM substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Lectin-Mannoside Interaction
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of lectin-carbohydrate interactions in solution.
1. Materials:
-
Purified lectin (e.g., Concanavalin A)
-
Mannoside ligands (α- and β-anomers)
-
Dialysis buffer (e.g., Tris-HCl with CaCl2 and MnCl2)
-
Isothermal Titration Calorimeter
2. Procedure:
-
Thoroughly dialyze the lectin and dissolve the mannoside ligands in the same dialysis buffer to minimize buffer mismatch effects.
-
Degas both the lectin and ligand solutions.
-
Load the lectin solution into the sample cell of the calorimeter.
-
Load the mannoside ligand solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the mannoside ligand into the lectin solution.
-
The heat change upon each injection is measured.
-
Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters.
Methyl β-D-Mannopyranoside vs. Free Mannose in Cell Culture Studies: A Comparative Guide
This guide provides a detailed comparison of methyl β-D-mannopyranoside and free D-mannose for use in cell culture applications. It is intended for researchers, scientists, and drug development professionals to facilitate an informed choice between these reagents based on experimental goals.
Introduction and Core Functional Differences
D-mannose is a naturally occurring monosaccharide, a C-2 epimer of glucose, that plays a vital role in cellular metabolism, particularly in the glycosylation of proteins. When supplied to cells in culture, it is readily taken up by specific transporters and enters metabolic pathways.[1][2]
In contrast, methyl β-D-mannopyranoside is a synthetic derivative of mannose. The addition of a methyl group to the anomeric carbon fundamentally alters its biological activity. It is not readily metabolized by the cell; instead, it primarily functions as a competitive antagonist for mannose-binding proteins, such as lectins.[3][4] This makes it an ideal tool for studying or blocking interactions at the cell surface without significantly altering intracellular mannose metabolism.
The choice between free mannose and its methyl glycoside derivative depends entirely on the experimental objective:
-
Free D-Mannose is used to study cellular metabolism, investigate the effects of mannose supplementation on glycosylation, or explore its potential as a therapeutic agent that interferes with metabolic pathways.[5][6]
-
Methyl β-D-Mannopyranoside is used to block the binding of mannose-specific ligands to cell surface receptors, thereby inhibiting processes like pathogen adhesion or receptor-mediated signaling.[3][4]
Data Presentation: Comparative Performance
The following tables summarize quantitative data from studies evaluating the effects of free mannose and mannoside derivatives.
Table 1: Comparative Effects on Cell Proliferation and Viability
| Compound | Cell Line | Concentration | Effect | Reference |
| D-Mannose | A549 (Lung Adenocarcinoma) | 15 mM | Significantly inhibited cell proliferation and migration. | [6] |
| D-Mannose | Various Cancer Cell Lines | 25-100 mM | Inhibited cell growth, particularly in cells with low phosphomannose isomerase (PMI) levels. | [5] |
| Mannoside A (a mannoside derivative) | General Cell Lines | Varies | Can cause unexpected cytotoxicity, necessitating control experiments to distinguish off-target effects from mannose-dependent toxicity. | [7] |
Table 2: Comparative Inhibitory Activity
| Compound | Target | Assay Type | Efficacy | Reference |
| D-Mannose | Uropathogenic E. coli | Adhesion Inhibition | Can interfere with bacterial attachment to epithelial cells. | [8] |
| Methyl α-D-mannopyranoside | Concanavalin (B7782731) A (Lectin) | Kinetic Binding | Acts as a competitive inhibitor; different affinities are primarily due to different dissociation rate constants. | [9] |
| Methyl α-D-mannopyranoside | Uropathogenic E. coli | Macrophage Engulfment | 3% solution significantly reduced engulfment of bacteria by THP-1 macrophages. | [3] |
| Biphenyl Mannoside 13 | FimH (Bacterial Adhesin) | Biofilm Assay | IC₅₀ = 0.74 µM | [7] |
Note: Methyl α-D-mannopyranoside is the alpha anomer, but its inhibitory principles are directly comparable to the beta form. Data for specific mannoside derivatives like Biphenyl Mannoside 13 illustrate the high potency that can be achieved with this class of molecules.
Signaling Pathways and Functional Mechanisms
The distinct biological roles of free mannose and its methyl glycoside can be visualized through their respective pathways.
Caption: Free D-Mannose is transported into the cell and phosphorylated to enter key metabolic pathways.
Caption: Methyl β-D-mannopyranoside acts extracellularly to block mannose receptors.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
This protocol assesses the cytotoxic effects of a compound by measuring the metabolic activity of cells.[7][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of D-mannose and methyl β-D-mannopyranoside in complete culture medium at 2x the final desired concentrations. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
This protocol quantifies the ability of a compound to inhibit the binding of a known fluorescent ligand to a cell surface receptor.[7]
-
Cell Preparation: Use a cell line known to express a mannose receptor (e.g., THP-1 macrophages). Harvest approximately 1 x 10⁶ cells per sample.
-
Inhibitor Incubation: Resuspend cells in a binding buffer (e.g., PBS with 1% BSA). Add increasing concentrations of the unlabeled competitor (free mannose or methyl β-D-mannopyranoside).
-
Fluorescent Ligand Addition: To each sample, add a constant, predetermined concentration of a fluorescently labeled mannosylated ligand (e.g., Mannosylated-BSA-FITC).
-
Incubation: Incubate the samples for 30-60 minutes on ice or at 4°C, protected from light, to allow binding to reach equilibrium while preventing receptor internalization.
-
Washing: Wash the cells twice with ice-cold binding buffer to remove unbound ligand and competitor. Centrifuge at low speed between washes.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in buffer and analyze using a flow cytometer, measuring the fluorescence intensity (e.g., in the FITC channel).
-
Data Analysis: A dose-dependent decrease in fluorescence intensity indicates that the competitor is displacing the fluorescent ligand. Plot the fluorescence intensity against the competitor concentration to determine the IC₅₀ value.
Caption: A generalized workflow for assessing competitive inhibition of mannose receptor binding.
Conclusion and Recommendations
The selection between methyl β-D-mannopyranoside and free mannose is dictated by the research question.
-
Choose Free D-Mannose for:
-
Investigating the effects of mannose on cellular metabolism, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway.[5]
-
Studying the biosynthesis and modification of glycoproteins.[2][11]
-
Evaluating mannose as a potential anti-cancer agent that enhances chemotherapy.[6]
-
-
Choose Methyl β-D-Mannopyranoside for:
-
Specifically blocking cell-surface mannose receptors or lectins without affecting intracellular metabolism.
-
Preventing the adhesion of pathogens (bacteria, viruses) that use mannose-binding proteins to attach to host cells.[3][4]
-
Elucidating the role of a specific mannose receptor in a signaling pathway through competitive antagonism.
-
For all applications, it is critical to perform dose-response experiments to determine the optimal concentration that achieves the desired biological effect while minimizing any potential off-target cytotoxicity.[7]
References
- 1. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human fibroblasts prefer mannose over glucose as a source of mannose for N-glycosylation. Evidence for the functional importance of transported mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mannose metabolism in recombinant CHO cells and its effect on IgG glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiomannosides and O-Mannosides for Researchers and Drug Development Professionals
In the landscape of glycoscience and therapeutic development, the subtle distinction between a thioether and an ether linkage in carbohydrate-based molecules can have profound implications for their biological activity, stability, and overall potential as research tools and drugs. This guide provides a detailed comparative analysis of thiomannosides and their naturally occurring counterparts, O-mannosides. We delve into their synthesis, biochemical properties, and applications, with a focus on their roles as inhibitors of glycosyltransferases and lectins. This comparison is supported by experimental data and detailed protocols to aid researchers in their own investigations.
Introduction to Thiomannosides and O-Mannosides
O-Mannosides are a class of glycosides where a mannose sugar is linked to an aglycone (which can be another sugar, a lipid, or a protein) via an oxygen atom, forming an O-glycosidic bond. In mammals, protein O-mannosylation is a vital post-translational modification initiated in the endoplasmic reticulum by protein O-mannosyltransferases (POMTs).[1] This process is crucial for the proper function of glycoproteins, particularly alpha-dystroglycan (α-DG), which plays a key role in connecting the extracellular matrix to the cytoskeleton in muscle and nerve cells.[2] Defects in the O-mannosylation pathway are associated with severe congenital muscular dystrophies.[2]
Thiomannosides are synthetic analogs of O-mannosides where the anomeric oxygen atom is replaced by a sulfur atom, forming a thioglycosidic bond. This modification significantly alters the chemical properties of the molecule, often leading to increased metabolic stability and modified biological activity.[3][4] Thiomannosides are being explored as inhibitors of enzymes involved in glycosylation pathways and as antagonists of lectins, which are carbohydrate-binding proteins.[3][4]
Synthesis and Chemical Properties
The synthesis of O-mannosides and thiomannosides involves distinct chemical strategies due to the differing nucleophilicity and reactivity of oxygen and sulfur.
O-Mannoside Synthesis: The formation of O-glycosidic bonds, particularly the β-mannosidic linkage, is a challenging task in carbohydrate chemistry due to the stereoelectronic effects at the anomeric center. Various methods have been developed, often involving the use of specific protecting groups and activating agents to control the stereoselectivity of the glycosylation reaction.
Thiomannoside Synthesis: The synthesis of thiomannosides is often more straightforward due to the higher nucleophilicity of thiols compared to alcohols. Stereoselective methods for the synthesis of both α- and β-thiomannosides have been established.[5] For instance, a highly diastereoselective synthesis of β-thiomannosides can be achieved by the reaction of an α-mannosyl triflate intermediate with various thiols.[5]
The replacement of the anomeric oxygen with sulfur imparts several key chemical differences:
-
Bond Length and Angle: The C-S bond is longer than the C-O bond, and the C-S-C bond angle is smaller than the C-O-C angle, which can affect the overall conformation of the molecule and its interaction with binding partners.
-
Electronic Properties: Sulfur is less electronegative than oxygen, which can influence the electronic distribution within the molecule and its ability to form hydrogen bonds.
-
Metabolic Stability: The thioglycosidic bond is generally more resistant to enzymatic cleavage by glycosidases and hydrolysis under acidic conditions compared to the O-glycosidic bond, leading to a longer biological half-life.[3]
Comparative Biochemical Properties: A Case Study on FimH Inhibition
A comparative study of aryl O-, C-, and S-mannopyranosides with an identical biphenyl (B1667301) aglycone provided the following binding affinities (dissociation constant, Kd) for FimH, as measured by surface plasmon resonance (SPR):[3]
| Compound Type | Linkage | Kd (nM) [3] |
| O-linked Mannoside | C-O | 19.90 |
| C-linked Mannoside | C-C | 11.45 |
| S-linked Mannoside | C-S | 94.4 |
Analysis of FimH Inhibition Data: In this specific study, the C-linked mannoside exhibited the highest affinity, followed by the O-linked mannoside, with the S-linked analog showing the weakest binding.[3] This highlights that while the thioglycosidic linkage can confer metabolic stability, it does not universally lead to improved binding affinity. The subtle changes in bond length, bond angle, and electronic properties of the thiomannoside can significantly impact its fit within the binding pocket of the target protein.[3] It is crucial to consider these factors in the rational design of glycoside-based inhibitors.
Thiomannosides as Potential Inhibitors of O-Mannosylation
Given their structural similarity to O-mannosides and their potential for increased stability, thiomannosides represent a promising class of molecules for the development of inhibitors against the enzymes of the O-mannosylation pathway, such as POMT1 and POMT2. Such inhibitors would be invaluable tools for studying the biological roles of O-mannosylation and could have therapeutic potential in diseases where this pathway is dysregulated. To date, there is a lack of published data on the inhibitory activity of thiomannosides against these enzymes. The following experimental protocols are proposed to address this knowledge gap.
Experimental Protocols
Protocol 1: Comparative Analysis of POMT1/2 Inhibition by a Thiomannoside and its O-Mannoside Analog
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of a synthesized thiomannoside and its corresponding O-mannoside against the human POMT1/2 enzyme complex.
Materials:
-
Human POMT1 and POMT2 co-expression vectors
-
HEK293T cells
-
Cell culture reagents
-
Microsome isolation reagents
-
Dolichol-phosphate-[3H]mannose (radiolabeled mannose donor)
-
GST-tagged α-dystroglycan fragment (acceptor substrate)
-
Synthesized thiomannoside and O-mannoside inhibitors
-
Scintillation counter and fluid
-
Standard buffers and reagents for enzyme assays
Methodology:
-
Enzyme Source Preparation:
-
Co-transfect HEK293T cells with human POMT1 and POMT2 expression vectors.
-
After 48-72 hours, harvest the cells and prepare microsomal fractions, which will serve as the source of the POMT1/2 enzyme complex.
-
-
Enzyme Inhibition Assay:
-
Set up a series of reactions in a 96-well plate. Each reaction should contain:
-
Microsomal fraction containing POMT1/2
-
GST-α-dystroglycan fragment as the acceptor substrate
-
A range of concentrations of the thiomannoside or O-mannoside inhibitor (e.g., from 1 nM to 100 µM)
-
A control reaction with no inhibitor.
-
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled donor, Dol-P-[3H]Man.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a suitable quenching solution.
-
Capture the GST-tagged product on glutathione-coated plates or beads.
-
Wash to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for both the thiomannoside and the O-mannoside using a suitable curve-fitting software (e.g., sigmoidal dose-response).
-
Protocol 2: Comparative Metabolic Stability of a Thiomannoside and its O-Mannoside Analog using Liver Microsomes
Objective: To compare the in vitro metabolic stability of a thiomannoside and its corresponding O-mannoside by measuring their degradation over time in the presence of human liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Synthesized thiomannoside and O-mannoside
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Add the thiomannoside or O-mannoside to the reaction mixture at a final concentration of 1 µM.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound (thiomannoside or O-mannoside).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Compare the half-life and intrinsic clearance values for the thiomannoside and the O-mannoside.
-
Visualization of Pathways and Workflows
To better understand the biological context and experimental designs, the following diagrams have been generated using the DOT language.
Caption: The mammalian protein O-mannosylation pathway.
Caption: The dystroglycan signaling complex and the impact of hypoglycosylation.
Caption: Experimental workflow for comparative POMT1/2 inhibition analysis.
Conclusion
The comparative analysis of thiomannosides and O-mannosides reveals a trade-off between metabolic stability and, in some cases, binding affinity. While the thioglycosidic linkage offers a clear advantage in terms of resistance to enzymatic degradation, its impact on biological activity is target-dependent and requires empirical validation. The case of FimH inhibition demonstrates that subtle structural changes introduced by the sulfur atom can alter binding interactions.
For researchers in drug development, thiomannosides represent a valuable class of compounds for targeting carbohydrate-mediated biological processes. However, their design and evaluation must be approached with a clear understanding of the structural and electronic differences compared to their O-glycoside counterparts. The proposed experimental protocols provide a framework for the direct comparison of thiomannosides and O-mannosides as inhibitors of the O-mannosylation pathway, which will be crucial for advancing our understanding of this important biological process and for the development of novel therapeutics for related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mttlab.eu [mttlab.eu]
- 3. Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anomeric Advantage: Why Methyl β-D-Mannopyranoside Serves as a Reliable Negative Control in Mannosidase Inhibition Assays
For researchers in glycobiology and drug discovery, the selection of appropriate controls is paramount for the validation of enzyme inhibition data. In the context of mannosidase activity, methyl β-D-mannopyranoside emerges as a robust negative control, a role substantiated by the inherent stereospecificity of mannosidase enzymes. This guide provides a comparative analysis of methyl β-D-mannopyranoside against known mannosidase inhibitors, supported by established experimental protocols, to aid in the design of rigorous and reliable mannosidase inhibition assays.
Mannosidases are a class of glycoside hydrolase enzymes that specifically cleave α-mannosidic linkages. This anomeric specificity is a key determinant of their biological function and a critical consideration in inhibitor design and screening. Consequently, the stereoisomer, methyl β-D-mannopyranoside, which possesses a β-anomeric linkage, is not recognized as a substrate by α-mannosidases and is therefore expected to exhibit no inhibitory activity. This characteristic makes it an ideal negative control to ensure that observed inhibition is a result of specific interactions with the enzyme's active site and not due to non-specific effects.
Comparative Inhibitory Activity
To illustrate the suitability of methyl β-D-mannopyranoside as a negative control, its performance can be benchmarked against well-characterized α-mannosidase inhibitors, such as 1-deoxymannojirimycin (B1202084) and swainsonine.
| Compound | Target Mannosidase(s) | Reported IC50 Values | Rationale for Use in Assay |
| Negative Control | |||
| Methyl β-D-mannopyranoside | α-Mannosidases | Expected to be non-inhibitory | Anomeric specificity of α-mannosidases for α-linkages. |
| Positive Controls | |||
| 1-Deoxymannojirimycin (DMJ) | α-Mannosidase I | ~20 µM | Validated, potent inhibitor for assay validation. |
| Swainsonine | α-Mannosidases | Nanomolar to low micromolar | Broad-spectrum and potent inhibitor for robust control. |
Note: IC50 values can vary depending on the specific enzyme source and assay conditions.
Experimental Validation: A Standardized Protocol
The lack of inhibition by methyl β-D-mannopyranoside can be experimentally verified using a standard colorimetric α-mannosidase inhibition assay.
Principle
This assay relies on the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), by α-mannosidase. The reaction produces p-nitrophenol, which has a distinct yellow color that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor, the rate of p-nitrophenol production is reduced.
Materials
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Methyl β-D-mannopyranoside
-
1-Deoxymannojirimycin (Positive Control)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure
-
Compound Preparation: Prepare stock solutions of methyl β-D-mannopyranoside and 1-deoxymannojirimycin in the assay buffer. Create a dilution series for each compound.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Assay Buffer (for no-inhibitor control)
-
Dilutions of methyl β-D-mannopyranoside
-
Dilutions of 1-deoxymannojirimycin
-
-
Enzyme Addition: Add a standardized amount of α-mannosidase solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding the pNPM substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution to each well.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The logical flow of a mannosidase inhibition assay, highlighting the roles of the negative and positive controls, can be represented as follows:
The N-Glycan Processing Pathway: A Target for Mannosidase Inhibitors
Mannosidases play a crucial role in the N-linked glycosylation pathway, a fundamental process for protein folding and function. Inhibitors of these enzymes can have significant biological effects.
A Comparative Guide to the Purity Validation of Methyl β-D-mannopyranoside by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of carbohydrate-based compounds is a critical step in preclinical and clinical studies. Methyl β-D-mannopyranoside, a valuable building block in the synthesis of various biologically active molecules, requires rigorous purity assessment to guarantee the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods for the purity validation of methyl β-D-mannopyranoside, supported by experimental protocols and data.
Key Analytical Techniques for Purity Determination
The purity of methyl β-D-mannopyranoside can be assessed by several analytical techniques, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC (HILIC with ELSD/RID) | Differential partitioning of the analyte between a polar stationary phase and a less polar mobile phase. | Quantitation of the main component and separation of non-volatile impurities. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Anomeric separation can be complex to manage. |
| NMR Spectroscopy (¹H and ¹³C) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Identification and quantitation of the anomeric (α/β) ratio and structural confirmation. | Non-destructive, provides unambiguous structural information, excellent for anomer quantification. | Lower sensitivity compared to HPLC, may not detect trace impurities. |
| GC-MS | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Detection and identification of volatile impurities and analysis of monosaccharide composition after derivatization. | High sensitivity and specificity for volatile compounds, excellent for identifying unknown impurities. | Requires derivatization for non-volatile sugars, which can be time-consuming and introduce artifacts. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the purity assessment of methyl β-D-mannopyranoside.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and ELSD or Refractive Index Detector (RID).
-
-
Chromatographic Conditions:
-
Column: Amino-based column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM
-
-
Sample Preparation:
-
Accurately weigh and dissolve methyl β-D-mannopyranoside in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Impurity Profile Analysis:
-
Potential impurities to monitor include the α-anomer (methyl α-D-mannopyranoside), mannose (hydrolysis product), and any residual starting materials or by-products from the synthesis. The described HILIC method is designed to separate these polar compounds effectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of the anomeric purity of methyl β-D-mannopyranoside.[1]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O).
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The anomeric proton (H-1) of the β-anomer typically resonates around 4.5 ppm, while the α-anomer's H-1 proton appears further downfield at approximately 5.1 ppm.[1]
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of both the α and β forms to determine their relative ratio and thus the anomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile compounds and can be used for monosaccharides after derivatization.[2]
-
Instrumentation:
-
GC-MS system with a suitable capillary column.
-
-
Derivatization (Trimethylsilylation):
-
Dry a small amount of the sample (1-5 mg) under vacuum.
-
Add a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS).
-
Heat the mixture to facilitate the reaction.
-
The resulting trimethylsilyl (B98337) (TMS) derivatives are volatile and suitable for GC analysis.[2]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the derivatized sugars.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks for the derivatized methyl β-D-mannopyranoside and any volatile impurities. The mass spectra of these peaks can be used for identification.
-
Logical Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for the purity validation of methyl β-D-mannopyranoside, integrating the described analytical techniques.
Caption: Workflow for the purity validation of methyl β-D-mannopyranoside.
Conclusion
The purity validation of methyl β-D-mannopyranoside is most effectively achieved through a multi-faceted approach. HPLC, particularly using a HILIC method, serves as the primary technique for quantitative purity assessment and the separation of non-volatile impurities. NMR spectroscopy is an indispensable orthogonal method for unambiguous structural confirmation and the precise determination of anomeric purity. GC-MS can be employed as a complementary technique for the identification of volatile impurities, especially when the synthesis route suggests their potential presence. By integrating the data from these methods, researchers can confidently establish the purity of methyl β-D-mannopyranoside, ensuring the integrity of their subsequent scientific investigations.
References
A Comparative Guide to Antibody Cross-Reactivity with Mannoside Anomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody binding specificity towards different anomers of mannosides, specifically α- and β-configurations. Understanding this cross-reactivity is crucial for the development of targeted diagnostics, vaccines, and therapeutics, particularly in the fields of infectious diseases and oncology where mannan (B1593421) structures are key antigens. This document outlines the experimental data from studies on glycan-binding proteins and details the methodologies used to obtain these results.
Introduction to Mannoside Anomer Specificity
The anomeric configuration of a glycosidic linkage, designated as either alpha (α) or beta (β), creates distinct three-dimensional structures that can be differentially recognized by antibodies and other glycan-binding proteins. While α-linked mannosides are common components of yeast cell walls and viral envelopes, β-linked mannosides are also found in pathogenic fungi and have been identified as important immune epitopes. The ability of an antibody to distinguish between these anomers is a critical determinant of its specificity and potential therapeutic efficacy. For instance, studies on the human humoral response to Candida albicans have shown a differential response to α- and β-linked mannose residues, indicating that the immune system can distinguish between these anomeric forms.[1][2]
Comparative Analysis of Binding Affinity
While direct quantitative comparisons of a single monoclonal antibody's binding affinity to both α- and β-mannoside anomers are not extensively available in the literature, data from studies on mannose-binding lectins, which serve as a model for glycan recognition, provide insight into the potential for differential binding. The following table summarizes representative binding affinity data for the mannose-binding lectin, Concanavalin A (ConA), which shows a clear preference for the α-anomer. This preference is a common feature among many mannose-binding proteins.
| Glycan-Binding Protein | Ligand (Anomer) | Dissociation Constant (Kd) | Experimental Technique |
| Concanavalin A (ConA) | methyl α-D-mannopyranoside | 0.2 mM | Not specified |
| Concanavalin A (ConA) | D-Mannose (mixture of anomers) | 0.1 mM | Not specified |
| Mannose-Binding Lectin (MBL) | D-Mannose (mixture of anomers) | 2.1 mM | Not specified |
Note: The data for ConA and MBL with D-Mannose reflects binding to a solution containing both anomers in equilibrium. The higher affinity for methyl α-D-mannopyranoside, which is locked in the α-configuration, suggests a preference for this anomer.
Experimental Methodologies
The quantitative assessment of antibody cross-reactivity against mannoside anomers relies on several key experimental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA-based approach, particularly a competitive inhibition ELISA, is a robust method to determine the specificity of anti-mannoside antibodies.
Protocol for Competitive Inhibition ELISA:
-
Plate Coating: Microtiter plates are coated with a conjugate of one of the mannoside anomers (e.g., α-mannoside-BSA) at a concentration of 1-10 µg/mL in a bicarbonate/carbonate coating buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with phosphate-buffered saline (PBS) containing 0.05% Tween 20 (PBST).
-
Blocking: Non-specific binding sites are blocked by incubating with 1% BSA in PBST for 2 hours at room temperature.
-
Washing: The plates are washed three times with PBST.
-
Competitive Inhibition: The anti-mannoside antibody is pre-incubated with varying concentrations of free α-mannoside or β-mannoside anomers for 1-2 hours at room temperature.
-
Binding: The antibody-inhibitor mixtures are added to the coated wells and incubated for 2 hours at room temperature.
-
Washing: The plates are washed five times with PBST to remove unbound antibodies.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.
-
Washing: The plates are washed five times with PBST.
-
Substrate Addition: A suitable substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The IC50 values are then calculated from the resulting inhibition curves.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
Protocol for SPR Analysis:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated. One of the mannoside anomers, typically as a neoglycoprotein conjugate (e.g., α-mannoside-BSA), is immobilized onto the sensor surface. A reference channel is prepared with a non-specific protein or is left blank.
-
System Priming: The SPR system is primed with a suitable running buffer (e.g., HBS-EP+).
-
Analyte Injection: A series of concentrations of the anti-mannoside antibody (analyte) are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and subsequent unbinding (dissociation) of the antibody to the immobilized mannoside are monitored in real-time by measuring the change in the refractive index.
-
Regeneration: The sensor surface is regenerated using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound antibody.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the dissociation constant (Kd). The process is repeated for the other mannoside anomer.
Glycan Microarray
Glycan microarrays allow for the high-throughput screening of antibody specificity against a wide range of immobilized glycans, including different mannoside anomers.
Protocol for Glycan Microarray Analysis:
-
Array Fabrication: Synthetic α- and β-mannosides, functionalized with a linker, are covalently printed onto a chemically activated glass slide.
-
Blocking: The microarray slide is blocked with a suitable blocking buffer to prevent non-specific binding.
-
Antibody Incubation: The slide is incubated with the anti-mannoside antibody, typically fluorescently labeled, at various concentrations.
-
Washing: The slide is washed to remove unbound antibodies.
-
Signal Detection: If the primary antibody is not labeled, a fluorescently labeled secondary antibody is added. The slide is then scanned using a microarray scanner to detect the fluorescence intensity at each spot.
-
Data Analysis: The fluorescence intensities are quantified, and the binding signals for the α- and β-mannoside anomers are compared to determine the antibody's binding preference.
Visualizing Experimental Workflows and Molecular Structures
To better illustrate the concepts and processes described, the following diagrams have been generated.
References
kinetic comparison of methyl beta-D-mannopyranoside with other glycoside substrates
A Comparative Guide for Researchers in Glycobiology and Drug Discovery
In the intricate world of carbohydrate biochemistry, understanding the kinetics of enzyme-substrate interactions is paramount for advancements in drug development and disease diagnostics. This guide provides a detailed kinetic comparison of methyl β-D-mannopyranoside with other relevant glycoside substrates, offering researchers a valuable resource for experimental design and data interpretation. Due to the limited availability of direct kinetic data for methyl β-D-mannopyranoside, this comparison primarily utilizes the widely accepted chromogenic analog, p-nitrophenyl-β-D-mannopyranoside (pNP-Man), for β-mannosidase activity. This allows for a standardized comparison with other glycosidases and their corresponding p-nitrophenyl substrates.
Quantitative Kinetic Comparison
The efficiency of an enzyme's catalysis is best described by its kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat). The Km value is an inverse measure of the substrate's binding affinity to the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters for the enzymatic hydrolysis of different glycoside substrates by their respective glycosidases.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| β-Glucosidase (Sweet Almond) | Methyl β-D-glucopyranoside | - | - | - | 28 | [1][2] |
| β-Mannosidase (Pyrococcus furiosus) | p-Nitrophenyl-β-D-mannopyranoside | 0.79 | 31.1 | - | 5.3 x 103 | [1] |
| β-Glucosidase (Pyrococcus furiosus) | p-Nitrophenyl-β-D-glucopyranoside | - | - | - | 4.5 x 106 | [1] |
| β-Mannosidase (Caprine Plasma) | p-Nitrophenyl-β-D-mannopyranoside | 10.0 | - | - | - | [3] |
Note: A direct comparison of Vmax and kcat is challenging due to variations in enzyme purity and experimental conditions across different studies. The catalytic efficiency (kcat/Km) provides a more standardized measure for comparison.
Experimental Protocols
Accurate and reproducible kinetic data are contingent on meticulously executed experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
General Principle of Glycosidase Activity Assay using p-Nitrophenyl Substrates
The enzymatic hydrolysis of a p-nitrophenyl (pNP) glycoside substrate by its corresponding glycosidase releases p-nitrophenol.[2] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring the absorbance at 405-420 nm.[2] The rate of increase in absorbance is directly proportional to the enzyme activity.
Protocol for β-Mannosidase Activity Assay
This protocol is adapted for the determination of β-mannosidase activity using p-nitrophenyl-β-D-mannopyranoside as the substrate.
Materials:
-
β-Mannosidase enzyme solution
-
p-Nitrophenyl-β-D-mannopyranoside (pNP-Man) substrate solution (e.g., 10 mM in a suitable buffer)
-
Assay buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.0)[3]
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, pre-warm the assay buffer to the desired reaction temperature (e.g., 37°C).
-
Add a defined volume of the enzyme solution to the assay buffer.
-
Initiate Reaction: Start the reaction by adding a specific volume of the pNP-Man substrate solution. The final reaction volume and substrate concentration should be optimized based on the enzyme's characteristics.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a volume of the stop solution. This will raise the pH and develop the yellow color.
-
Measurement: Measure the absorbance of the solution at 405 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol to convert the absorbance values to the amount of product formed.
-
Calculation of Kinetic Parameters: To determine Km and Vmax, perform the assay with varying concentrations of the pNP-Man substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing Enzymatic Hydrolysis and Kinetic Analysis
To better illustrate the processes involved in the kinetic analysis of glycoside substrates, the following diagrams are provided.
Caption: Enzymatic hydrolysis of a p-nitrophenyl glycoside and its detection.
Caption: Workflow for determining enzyme kinetic parameters.
References
A Comparative Guide to the Structural Basis of Lectin-Mannose Derivative Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of various lectins to D-mannose and its derivatives, supported by experimental data. Detailed methodologies for key analytical techniques are presented to facilitate the design and execution of related experiments. Understanding the nuanced specificities of these interactions is crucial for fields ranging from immunology and microbiology to the development of novel therapeutics.
Quantitative Binding Affinity of Mannose Derivatives to Various Lectins
The interaction between lectins and mannose derivatives is a key area of study, with the binding affinity varying significantly depending on the specific lectin and the structure of the mannose derivative. The dissociation constant (Kd) is a common metric used to quantify this affinity, where a lower Kd value indicates a higher binding affinity. The following tables summarize the Kd values for several lectins with D-mannose and its derivatives, as determined by various biophysical techniques.
| Lectin | Ligand | Dissociation Constant (Kd) | Technique |
| From Human Receptors | |||
| DC-SIGN (CD209) | D-Mannose | 3.5 mM | Not specified |
| Langerin (CD207) | D-Mannose | 2.8 mM | Not specified |
| Mannose Receptor (CD206) | D-Mannose | 0.7 mM | Not specified |
| Surfactant Protein A (SP-A) | D-Mannose | 2.5 mM | Not specified |
| Surfactant Protein D (SP-D) | D-Mannose | 1.9 mM | Not specified |
| Mannose-Binding Lectin (MBL) | D-Mannose | 2.1 mM | Not specified |
| From Pathogens | |||
| LecB (Pseudomonas aeruginosa) | D-Mannose | 1.1 µM | Not specified |
| BC |
Evaluating the Efficacy of Methyl β-D-mannopyranoside in Competitive Binding Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding efficacy of carbohydrate ligands is crucial for the development of novel therapeutics and research tools. This guide provides a comparative analysis of methyl β-D-mannopyranoside in competitive binding assays, with a focus on its performance against its anomer, methyl α-D-mannopyranoside, and other mannose-based inhibitors.
This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to offer a comprehensive overview of the binding characteristics of methyl β-D-mannopyranoside.
Introduction to Competitive Binding Assays and Mannose-Specific Lectins
Competitive binding assays are fundamental in determining the affinity of a ligand for a receptor. In the context of glycobiology, these assays are frequently employed to study the interaction between carbohydrates and lectins, which are proteins that specifically recognize and bind to sugar moieties.
Mannose-binding lectins, such as Concanavalin (B7782731) A (ConA) and the bacterial adhesin FimH, play significant roles in biological processes ranging from immune response to pathogen adhesion. Consequently, molecules that can competitively inhibit these interactions are of great interest for therapeutic and research applications. Methyl α-D-mannopyranoside is a well-established competitive inhibitor for many mannose-specific lectins. This guide will evaluate the efficacy of its β-anomer.
Comparative Analysis of Binding Affinity
The primary determinant of a competitive inhibitor's efficacy is its binding affinity for the target receptor, often quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). While extensive data is available for methyl α-D-mannopyranoside, quantitative data for methyl β-D-mannopyranoside is less common, largely due to the pronounced stereoselectivity of most mannose-binding lectins for the α-anomer.
| Compound | Target Lectin | Binding Affinity (IC50/Kd) | Reference |
| Methyl α-D-mannopyranoside | FimH (from E. coli) | IC50: 0.45 mM (Yeast Agglutination Assay) | [1] |
| FimH (from E. coli) | Kd: 2.2 µM | [1] | |
| Concanavalin A | - | [2] | |
| Methyl β-D-mannopyranoside | Concanavalin A | Significantly weaker binding than α-anomer (Qualitative) | |
| FimH (from E. coli) | Not a potent inhibitor (Qualitative) |
Key Observation: Mannose-binding lectins like Concanavalin A and FimH exhibit a strong preference for the α-anomeric configuration of mannosides.[3][4] This preference is attributed to the specific hydrogen-bonding networks and steric interactions within the carbohydrate-binding site of these proteins, which are optimized for the axial orientation of the anomeric substituent found in α-mannosides. The equatorial orientation of the methoxy (B1213986) group in methyl β-D-mannopyranoside generally results in a much weaker interaction.
Experimental Protocols
To evaluate the binding efficacy of methyl β-D-mannopyranoside, a competitive binding assay is the primary experimental approach. A common and versatile method is the Enzyme-Linked Immunosorbent Assay (ELISA).
Competitive ELISA Protocol for Evaluating Mannoside Inhibitors
This protocol outlines a general procedure for comparing the inhibitory potency of methyl β-D-mannopyranoside and methyl α-D-mannopyranoside for the binding of a mannose-specific lectin to a mannosylated substrate.
Materials:
-
96-well microtiter plates
-
Mannosylated protein (e.g., Mannan-BSA) for coating
-
Mannose-specific lectin (e.g., Concanavalin A, biotinylated)
-
Methyl α-D-mannopyranoside (positive control inhibitor)
-
Methyl β-D-mannopyranoside (test inhibitor)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a mannosylated protein (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the inhibitors (methyl α-D-mannopyranoside and methyl β-D-mannopyranoside) in a suitable buffer.
-
Add a fixed concentration of the biotinylated lectin to each well containing the serially diluted inhibitors.
-
Incubate for 1-2 hours at room temperature to allow the lectin to bind to either the inhibitor in solution or the coated mannosylated protein.
-
Washing: Repeat the washing step to remove the unbound lectin and inhibitor-lectin complexes.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value for each inhibitor.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying binding principles.
Caption: A simplified workflow for a competitive binding assay.
Caption: Anomeric specificity of mannose-binding lectins.
Conclusion
The available evidence strongly indicates that methyl β-D-mannopyranoside is a significantly less effective inhibitor of mannose-specific lectins, such as Concanavalin A and FimH, compared to its α-anomer. This is due to the high stereoselectivity of the lectin binding pockets, which are structurally adapted to recognize the axial orientation of the anomeric substituent in α-mannosides.
For researchers designing competitive binding assays or developing inhibitors for mannose-binding proteins, methyl α-D-mannopyranoside remains the preferred simple mannoside for achieving potent inhibition. While methyl β-D-mannopyranoside can serve as a useful negative control to demonstrate the anomeric specificity of a lectin, it is not an effective competitive inhibitor in most documented biological systems that recognize terminal mannose residues. Future research may uncover specific lectins or mannose-binding proteins with a preference for the β-anomer, but based on current knowledge, its efficacy in competitive binding assays is minimal.
References
- 1. RSC - Page load error [pubs.rsc.org]
- 2. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The affinity of the FimH fimbrial adhesin is receptor-driven and quasi-independent of Escherichia coli pathotypes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl beta-D-mannopyranoside: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of methyl beta-D-mannopyranoside, a commonly used carbohydrate in biochemical research. While the following information is based on available safety data for the alpha anomer (methyl alpha-D-mannopyranoside), the general disposal procedures are considered applicable to the beta anomer due to their isomeric nature and similar chemical properties.
Physicochemical and Ecotoxicity Data
The following table summarizes key quantitative data for methyl-D-mannopyranoside, which is crucial for assessing its environmental fate and informing disposal decisions.
| Property | Value | Citations |
| Melting Point | 193-196 °C | [1] |
| Solubility in Water | 100 mg/mL | [1] |
| Flash Point | 206.74 °C | [1] |
| Octanol-Water Partition Coefficient (log Kow) | -2.504 | [2][3] |
| Aquatic Toxicity (Acute) | ||
| LC50 (Aquatic Invertebrates, 48h) | 663,000 mg/L | [2][3] |
| EC50 (Algae, 96h) | 88,454 mg/L | [2][3] |
| Biodegradability (28 days) | ||
| DOC Removal | 97% | [2][3] |
| Oxygen Depletion | 86% | [2][3] |
The data indicates that methyl-D-mannopyranoside is readily biodegradable and has low aquatic toxicity.[2][3]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Experimental Protocol: Disposal Procedure
This protocol provides a step-by-step guide for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment. This includes:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Waste Characterization
-
Uncontaminated Material : Pure, uncontaminated this compound is not classified as a hazardous substance according to available Safety Data Sheets.[4]
-
Contaminated Material : If the this compound is mixed or contaminated with other hazardous chemicals, it must be treated as hazardous waste. The disposal protocol should then follow the guidelines for the most hazardous component of the mixture.
Disposal of Uncontaminated this compound
Even though it is not classified as hazardous, it is crucial to adhere to local and institutional regulations.
-
Step 1: Consultation : Always consult your institution's Environmental Health and Safety (EHS) department or a qualified local waste disposal expert for specific guidance.[2] Regulations can vary significantly by region.
-
Step 2: Avoid Drain Disposal : Do not dispose of this compound, either in solid form or dissolved in a solvent, down the drain.[2]
-
Step 3: Incineration (Preferred Method) :
-
If permissible by local regulations and facility capabilities, you may dissolve or mix the material with a combustible solvent.
-
This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[5] This ensures complete combustion and minimizes the release of potentially harmful byproducts.
-
-
Step 4: Professional Disposal : If incineration is not an option, arrange for disposal through a licensed chemical waste disposal company.
Disposal of Contaminated this compound
-
Step 1: Segregation : Keep the contaminated waste separate from non-hazardous waste streams.
-
Step 2: Labeling : Clearly label the waste container with its contents, including all chemical components and their approximate concentrations.
-
Step 3: Follow Hazardous Waste Procedures : Follow your institution's specific protocols for the collection, storage, and disposal of hazardous chemical waste.
Disposal of Empty Containers
-
Uncontaminated Containers : If the original container is completely empty, it can be triple-rinsed with water. The rinsate should be collected and disposed of as chemical waste. The clean, dry container can then be recycled or disposed of as regular laboratory waste.[2]
-
Contaminated Containers : Handle containers that held contaminated this compound in the same manner as the substance itself.[2] These should be disposed of as hazardous waste without attempting to clean them.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the research environment.
References
Essential Safety and Logistical Information for Handling Methyl beta-D-Mannopyranoside
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of methyl beta-D-mannopyranoside, ensuring the safety of researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals, adherence to standard laboratory safety practices is essential to minimize any potential risks.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent direct contact and minimize exposure. The following table summarizes the recommended PPE.[4][5][6]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory. Safety goggles are recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable.[7] Inspect gloves for any signs of damage before use and change them frequently, especially if they become contaminated. |
| Body Protection | Laboratory coat | A buttoned lab coat is necessary to protect skin and clothing from potential contamination. |
| Respiratory Protection | N95 or P1 particulate respirator | Required when handling the powder outside of a chemical fume hood or if dust formation is likely.[1][3] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Protocol: Weighing the Solid Compound
-
Preparation: Designate a clean and uncluttered workspace. Ensure all necessary equipment, such as an analytical balance, spatulas, and weigh boats, is readily available.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing Procedure: Conduct all weighing operations in a well-ventilated area or within a chemical fume hood to minimize the risk of inhaling any airborne powder.[8] Use a spatula to carefully transfer the solid to a tared weigh boat, avoiding the creation of dust.
-
Cleanup: After weighing, promptly clean any residual powder from the balance and surrounding area.
Experimental Protocol: Solution Preparation
-
Preparation: Gather all necessary glassware and the appropriate solvent. Ensure the chemical fume hood is functioning correctly.
-
Donning PPE: Wear all required PPE, with an emphasis on eye protection and gloves.
-
Dissolution: Carefully add the weighed this compound to the solvent in a suitable container. If necessary, gently agitate or stir the mixture to facilitate dissolution.
-
Storage: Clearly label the container with the compound name, concentration, date, and your initials. Store the solution in a cool, dry place away from incompatible materials.
Emergency Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and ensure safety.
| Spill Scenario | Containment and Cleanup Procedure |
| Minor Spill | Gently sweep up the spilled solid, taking care to minimize dust generation, and place it in a designated, sealed waste container.[9] The area can then be cleaned with soap and water. |
| Major Spill | Evacuate the immediate area and restrict access.[9][10] If the spill generates a significant amount of dust, alert others in the vicinity.[10] Trained personnel with appropriate respiratory protection should manage the cleanup. |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental and laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused solid this compound and any contaminated materials (e.g., weigh boats, gloves) should be placed in a clearly labeled hazardous waste container.[8] |
| Liquid Waste | Aqueous solutions of this compound should be collected in a designated chemical waste container. Do not pour solutions down the drain.[8] |
Regulatory Compliance: All chemical waste disposal must comply with local, regional, and national regulations.[8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
Workflow for Safe Handling of this compound
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. falseguridad.com [falseguridad.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 10. cws.auburn.edu [cws.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
